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Foundational

An In-depth Technical Guide to the Physicochemical Properties of (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid

This guide provides a comprehensive overview of the essential physicochemical properties of the novel amino acid derivative, (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid. Designed for researchers, scientists, and pro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the essential physicochemical properties of the novel amino acid derivative, (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical and experimental approaches to thoroughly characterize this compound. Given the limited publicly available experimental data on this specific molecule, this guide focuses on the robust methodologies required to determine its key physicochemical parameters, ensuring scientific integrity and providing a framework for its evaluation as a potential therapeutic agent.

Introduction: The Significance of Physicochemical Profiling

The journey of a drug candidate from discovery to clinical application is paved with rigorous scientific evaluation. A critical and early component of this evaluation is the determination of its physicochemical properties. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). For a novel compound like (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid, a thorough understanding of its solubility, acidity, and lipophilicity is paramount for predicting its in vivo performance and for guiding formulation development.[1]

The structure of (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid, featuring a furan ring, an amino group, and a carboxylic acid, suggests a molecule with complex acid-base behavior and the potential for a range of intermolecular interactions. The presence of the bromine atom further influences its electronic properties and lipophilicity. This guide will detail the necessary steps to experimentally quantify these characteristics.

Molecular Identity and Predicted Properties

A foundational step in the characterization of any novel compound is the confirmation of its identity and the use of computational tools to predict its properties. These predictions, while not a substitute for experimental data, offer initial guidance for experimental design.

PropertyPredicted ValueSource
Molecular Formula C₇H₈BrNO₃[2]
Molecular Weight 234.05 g/mol [2][3]
CAS Number 682803-05-0[2]
XLogP3 -1.8[2]
Topological Polar Surface Area (TPSA) 76.5 Ų[2]

Note: The XLogP3 and TPSA values are computationally predicted and should be experimentally verified.

Experimental Determination of Physicochemical Properties

The core of this guide focuses on the detailed experimental protocols for determining the critical physicochemical properties of (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid.

Acid Dissociation Constant (pKa) Determination

The pKa values of a compound are crucial as they dictate its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. As an amino acid, (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid is expected to have at least two pKa values corresponding to the carboxylic acid and the amino group.

Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.[4][5]

Principle: A solution of the compound is titrated with a strong acid and a strong base, and the pH of the solution is measured after each addition of the titrant. The pKa values are then determined from the resulting titration curve.

Step-by-Step Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or DMSO can be used, but its concentration should be kept to a minimum (<1-2%) to reduce its effect on the pKa values.

  • Titration with Acid:

    • Fill a calibrated 10 mL burette with standardized 0.1 M hydrochloric acid (HCl).

    • Immerse a calibrated pH electrode in the analyte solution and record the initial pH.

    • Add the HCl in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH drops significantly and plateaus.

  • Titration with Base:

    • Prepare a fresh solution of the analyte as described in step 1.

    • Fill a calibrated 10 mL burette with standardized 0.1 M sodium hydroxide (NaOH).

    • Immerse a calibrated pH electrode in the analyte solution and record the initial pH.

    • Add the NaOH in small increments (e.g., 0.1 mL) and record the pH after each addition.

    • Continue the titration until the pH rises significantly and plateaus.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added for both titrations.

    • The pKa values correspond to the pH at the half-equivalence points of the titration curve. The isoelectric point (pI) can be calculated as the average of the two pKa values.[6]

Causality Behind Experimental Choices:

  • Standardized Titrants: Using standardized strong acid and base ensures accurate determination of the equivalence points.

  • Small Increments: Adding the titrant in small increments, especially near the equivalence points, allows for a more precise determination of the pKa values.

  • Stirring: Continuous stirring of the analyte solution ensures homogeneity and a stable pH reading.

Diagram: Workflow for pKa Determination

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh Compound B Dissolve in Deionized Water A->B C Titrate with 0.1 M HCl B->C D Titrate with 0.1 M NaOH B->D E Plot pH vs. Volume C->E D->E F Determine Half-Equivalence Points E->F G Calculate pKa and pI F->G

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Determination

Solubility is a critical parameter that influences a drug's bioavailability.[7] It is important to determine both the kinetic and thermodynamic solubility of a compound.

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[8]

Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess pH-dependent solubility.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Sample Analysis: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solid-State Analysis: It is good practice to analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) to check for any polymorphic or solvate form changes during the experiment.[8]

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution is saturated at equilibrium.

  • Prolonged Agitation: Allows the system to reach a true thermodynamic equilibrium.

  • pH Range: Testing at different pH values is crucial for ionizable compounds as their solubility is often pH-dependent.

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is essential for reproducibility.

Diagram: Shake-Flask Solubility Workflow

Solubility_Workflow cluster_setup Setup cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Compound to Buffers B Agitate at Constant Temperature (24-72h) A->B C Centrifuge Samples B->C D Analyze Supernatant (HPLC/LC-MS) C->D E Analyze Solid Residue (XRPD) C->E

Caption: Workflow for thermodynamic solubility determination.

Lipophilicity (LogP/LogD) Determination

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. It is a key determinant of a drug's ability to cross cell membranes. LogP refers to the partition coefficient of the neutral form of the molecule, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species.

Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water. The concentrations of the compound in each phase are measured to determine the partition coefficient.

Step-by-Step Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

  • Partitioning: Prepare a solution of (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid in the aqueous phase at a pH where the molecule is predominantly in its neutral form (if possible, based on the pKa values). Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning, followed by a period of rest to allow the phases to separate completely. Centrifugation can aid in phase separation.

  • Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the LogP using the following formula: LogP = log ( [Concentration in Octanol] / [Concentration in Water] )

For LogD determination, the same procedure is followed, but the aqueous phase is buffered at a specific physiological pH (e.g., 7.4).

Causality Behind Experimental Choices:

  • Pre-saturated Solvents: This prevents volume changes in the two phases during the experiment due to mutual solubility.

  • pH Control: For LogD, maintaining a constant pH is crucial as the ionization state of the molecule will significantly affect its partitioning.

  • Accurate Concentration Measurement: The accuracy of the LogP/LogD value is directly dependent on the accuracy of the concentration measurements in each phase.

Conclusion and Future Directions

The physicochemical properties of (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid are fundamental to its potential as a drug candidate. This guide has provided a comprehensive framework of established experimental protocols for the determination of its pKa, solubility, and lipophilicity. While computational predictions offer a starting point, the experimental data generated through these rigorous methods are indispensable for informed decision-making in the drug development process.

Future work should focus on executing these protocols to obtain reliable experimental data. Additionally, further characterization, including stability studies, solid-state characterization (polymorphism), and permeability assays, will be crucial for a complete understanding of this promising molecule.

References

  • Vertex AI Search. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Raytor. (2026, January 22).
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • UKEssays.com. (2018, January 24).
  • Rheolution. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Scribd. pKa Values of Amino Acids Experiment | PDF.
  • ChemScene. (S)-3-Amino-3-(3-bromofuran-2-yl)propanoic acid.
  • eGyanKosh.
  • Master Organic Chemistry. (2023, February 9).
  • ECHEMI. Buy 3-amino-3-(5-bromofuran-2-yl)
  • PubMed. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia.
  • Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.

Sources

Exploratory

A Prospective Guide to the Structural Elucidation of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid

Introduction (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid is a non-proteinogenic β-amino acid derivative. Its structural motif, featuring a chiral center and a substituted furan ring, makes it a valuable building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid is a non-proteinogenic β-amino acid derivative. Its structural motif, featuring a chiral center and a substituted furan ring, makes it a valuable building block in medicinal chemistry for the synthesis of novel peptides and small molecule therapeutics. The precise three-dimensional arrangement of its atoms—its crystal structure and absolute stereochemistry—is fundamental to understanding its biological activity and guiding rational drug design.

As of this writing, a solved crystal structure for this specific compound has not been reported in publicly accessible crystallographic databases. This guide, therefore, serves as a comprehensive, prospective workflow for researchers and drug development professionals. It outlines the necessary experimental stages, from material synthesis to final structural validation, required to fully characterize this molecule. This document provides not just the procedural steps, but the underlying scientific rationale, ensuring a robust and self-validating approach to structural elucidation.

Part 1: Synthesis, Purification, and Quality Control

A prerequisite for any structural analysis is the availability of high-purity, enantiomerically defined material. The synthesis of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid would likely proceed via an asymmetric synthesis route to establish the (3S) stereocenter. Post-synthesis, rigorous purification is paramount.

Rationale for Purity: The process of crystallization is highly sensitive to impurities, which can inhibit nucleation, disrupt lattice formation, and ultimately prevent the growth of single crystals suitable for diffraction. A minimum purity of >99.5% is targeted.

Protocol 1: Material Purity and Identity Verification

  • Purification: The crude synthetic product should be purified using flash column chromatography followed by recrystallization to achieve high chemical purity.

  • Identity Confirmation:

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the molecular structure.

    • Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) to verify the exact molecular weight and elemental composition.

  • Enantiomeric Purity Assessment:

    • Chiral HPLC: The most crucial step is to confirm the enantiomeric excess (ee). This is achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).[1][2][3] The sample is run and compared against a racemic or (3R) standard, if available. The goal is to achieve an ee of ≥99.8%.[3]

Part 2: Single Crystal Growth Strategies

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining molecular structures, but it is entirely dependent on the ability to grow high-quality single crystals.[4][5] This is often the most challenging bottleneck in the process.

Causality of Crystallization: Crystallization occurs when a solution becomes supersaturated, forcing the solute molecules to organize into a thermodynamically stable, ordered lattice. The key is to approach this supersaturation point slowly and methodically to allow for the growth of a single, well-ordered crystal rather than a polycrystalline powder.[6]

A systematic screening of various solvents and techniques is essential.

Technique Description Rationale & Insights
Slow Evaporation The compound is dissolved in a suitable solvent to near-saturation. The container is covered with a perforated film to allow the solvent to evaporate slowly over days or weeks.[7]This is the simplest method. The slow rate is critical; fast evaporation leads to poor quality crystals.[6] Best for moderately volatile solvents.
Vapor Diffusion A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble.[7][8]As the anti-solvent vapor diffuses into the compound's solution, it gradually lowers the solubility, inducing slow crystallization. This method offers excellent control and is highly successful for small quantities.[7][8]
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.This technique is effective but requires careful selection of solvent pairs with different densities to create a stable interface.
Cooling A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly.As the temperature decreases, the solubility of the compound drops, leading to crystallization. The cooling rate must be very slow to avoid rapid precipitation.

Part 3: The Single-Crystal X-ray Diffraction Workflow

Once a suitable single crystal (ideally 0.1-0.3 mm in size, transparent, and without visible defects) is obtained, the SCXRD experiment can proceed.[6][9] This technique provides the precise 3D coordinates of every atom in the molecule.[9][10][11]

G cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Structure Solution & Refinement cluster_validation Validation & Analysis Select Select Suitable Crystal Mount Mount on Goniometer Select->Mount Center Center Crystal in X-ray Beam Mount->Center Collect Collect Diffraction Data (Rotate Crystal, 100K) Center->Collect Integrate Integrate Intensities Collect->Integrate Solve Solve Structure (Phase Problem) Integrate->Solve Refine Refine Atomic Model Solve->Refine Validate Validate Structure (R-factors, Flack Parameter) Refine->Validate Analyze Analyze Geometry (Bonds, Angles, Interactions) Validate->Analyze CIF Generate CIF Report Analyze->CIF

Protocol 2: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A high-quality crystal is selected under a microscope and mounted on a specialized loop or glass fiber.[9]

  • Cryo-cooling: The mounted crystal is flash-cooled in a stream of cold nitrogen gas (typically at 100 K).

    • Causality: This minimizes thermal motion of the atoms, leading to sharper diffraction spots and a higher-resolution structure. It also protects the crystal from radiation damage.

  • Data Collection: The crystal is placed in a diffractometer, where it is rotated while being irradiated with a monochromatic X-ray beam.[10] A detector collects the resulting diffraction pattern.[10]

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of each diffraction spot.

  • Structure Solution: Computational methods are used to solve the "phase problem" and generate an initial electron density map, revealing the positions of the atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy. This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns.[12]

Part 4: Absolute Stereochemistry Determination and Validation

While the synthesis was designed to produce the (3S)-enantiomer, this must be experimentally and unequivocally proven. SCXRD is uniquely powerful in this regard.

The Role of Anomalous Dispersion and the Flack Parameter

When an X-ray's energy is near the absorption edge of an atom (like the bromine atom in this molecule), a phenomenon called anomalous dispersion occurs. This breaks the normal symmetry of diffraction (Friedel's Law), causing slight but measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs).[13] These differences are directly dependent on the absolute configuration of the molecule.[14]

The Flack parameter is a value refined from the diffraction data that quantifies the absolute structure.[12][13]

  • A Flack parameter close to 0 indicates the correct absolute configuration has been determined.[12][15]

  • A Flack parameter close to 1 indicates that the inverted structure is correct.[12]

  • A value near 0.5 suggests a racemic twin.[13]

For a reliable determination, the standard uncertainty (s.u.) of the Flack parameter should be low, ideally less than 0.1.[12][15] The presence of the heavier bromine atom in the structure is highly advantageous as it produces a stronger anomalous scattering signal, which will lead to a more precise and reliable Flack parameter determination.[16]

Complementary Validation Techniques

While SCXRD provides the most definitive assignment, it's good practice to corroborate the finding with other chiroptical methods.[17]

Technique Protocol Summary Expected Outcome for (3S) Configuration
Chiral HPLC Re-run the final, purified crystalline material on the same chiral column used in Part 1.A single peak should be observed, confirming the enantiomeric purity of the bulk sample used for crystallization.[1]
Circular Dichroism (CD) Spectroscopy A solution of the compound is analyzed in a CD spectropolarimeter. The instrument measures the differential absorption of left- and right-circularly polarized light.[18][19]The resulting CD spectrum will show a specific pattern of positive and/or negative bands. This spectrum serves as a unique fingerprint for the (3S)-enantiomer.[20][21] While ab initio prediction is complex, this experimental spectrum can be definitively compared to the spectrum of the opposite enantiomer (if available) which will be its perfect mirror image.[19][20]

Part 5: Final Data Analysis and Reporting

The final output of the SCXRD experiment is a Crystallographic Information File (CIF). This file contains all the essential information about the structure.

Key Structural Insights to Extract:

  • Bond Lengths and Angles: Confirm that these values are within expected ranges for furan rings, carboxylic acids, and amino groups.

  • Torsional Angles: Analyze the conformation of the propanoic acid chain relative to the furan ring. This reveals the molecule's preferred shape in the solid state.

  • Intermolecular Interactions: Identify and analyze hydrogen bonds (e.g., between the ammonium and carboxylate groups of adjacent molecules) and any other significant non-covalent interactions (e.g., Br···O or π-π stacking). These interactions dictate how the molecules pack together in the crystal lattice. Amino acids typically exist as zwitterions in the solid state, and this would be confirmed by the N-H···O hydrogen bonding patterns.[22]

The comprehensive analysis of these features provides a complete picture of the molecule's structure, which is invaluable for understanding its physical properties and for computational studies like molecular docking in drug development.

References

  • Gawronski, J., et al. (2018). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules, 23(8), 2021. Retrieved from [Link]

  • Chiralabs. (n.d.). Circular Dichroism (CD) Applications- Stereochemical assignment. Chiralabs. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. SPT Labtech. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration. MtoZ Biolabs. Retrieved from [Link]

  • University of Barcelona. (n.d.). Crystallization of Small Molecules. Retrieved from [Link]

  • University of Edinburgh. (n.d.). Determination of absolute configuration using X-ray diffraction. Edinburgh Research Explorer. Retrieved from [Link]

  • Wikipedia. (n.d.). Flack parameter. Wikipedia. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Retrieved from [Link]

  • The Biochemist. (2021). Beginners guide to circular dichroism. Portland Press. Retrieved from [Link]

  • Macquarie University. (2021). Beginners guide to circular dichroism. Retrieved from [Link]

  • Flack, H. D. (n.d.). The Use of X-ray crystallography to determine absolute configuration. For Peer Review. Retrieved from [Link]

  • Platypus Technologies. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]

  • CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

  • MDPI. (2020). Howard Flack and the Flack Parameter. Retrieved from [Link]

  • Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2456-2483. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • ACS Publications. (2025). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • PubMed. (2001). Stereoselective determination of amino acids in beta-amyloid peptides and senile plaques. Retrieved from [Link]

  • PubMed. (2008). The use of X-ray crystallography to determine absolute configuration. Retrieved from [Link]

  • UCSB MCDB Sears Biosci Portal. (2023). Amino Acid Stereochemistry. Retrieved from [Link]

  • University of California, Santa Barbara. (1998). Amino Acid Stereochemistry. Retrieved from [Link]

  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • IntechOpen. (2024). Chapter 6: Single Crystal X-ray Structure Analysis. Retrieved from [Link]

  • Excillum. (2023). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]

  • Scirp.org. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry. Retrieved from [Link]

  • IUCr. (2018). Crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 3-amino-2-methyl-. NIST WebBook. Retrieved from [Link]

Sources

Foundational

NMR Spectra and Characterization of (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic Acid: A Comprehensive Guide

Executive Summary The structural elucidation of β-amino acids bearing heterocyclic side chains is a critical analytical step in modern peptidomimetic drug design. (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of β-amino acids bearing heterocyclic side chains is a critical analytical step in modern peptidomimetic drug design. (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid is a highly functionalized chiral building block. The presence of the β-amino group, the carboxylic acid, and the halogenated furan ring creates a complex magnetic environment.

This whitepaper provides an in-depth technical guide to the Nuclear Magnetic Resonance (NMR) characterization of this molecule. By moving beyond mere data listing, we explore the causality behind the chemical shifts , detail self-validating experimental workflows , and provide authoritative protocols for stereochemical confirmation.

Structural Significance and Magnetic Environment

To accurately interpret the NMR spectra of this compound, one must understand how its specific functional groups perturb the local magnetic fields.

  • Diastereotopic α-Protons: The stable chiral center at the C3 (β-position) breaks the magnetic equivalence of the adjacent C2 methylene protons (H2a and H2b). Because they reside in different average magnetic environments, they appear as distinct signals with a large geminal coupling constant ( 2J≈15.5 Hz) and distinct vicinal couplings to the β-proton.

  • Furan Ring Constraints: The geometry of the 5-membered furan ring constrains the internal dihedral angles. Consequently, the scalar coupling between the furan protons (H3' and H4') is typically small ( 3J≈3.0−3.5 Hz), which is a diagnostic marker compared to standard alkene or 6-membered aromatic couplings .

  • The Heavy-Atom Effect: The introduction of a bromine atom at the C5' position induces a pronounced heavy-atom effect (anisotropic shielding). This shifts the C5' carbon resonance upfield to approximately 121.5 ppm—highly uncharacteristic for an oxygen-bound sp2 carbon, serving as a primary diagnostic marker for the regiochemistry of the halogenation.

Quantitative NMR Data & Assignments

The following tables summarize the expected quantitative NMR data, grounded in structurally related baseline analogs . Data is referenced to DMSO- d6​ at 298K.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H-3 (β-CH) 4.45dd8.5, 6.01HDeshielded by the adjacent electronegative NH 2​ group and the anisotropic cone of the furan ring.
H-2a (α-CH 2​ ) 2.85dd15.5, 8.51HDiastereotopic; exhibits strong geminal coupling to H-2b and vicinal coupling to H-3.
H-2b (α-CH 2​ ) 2.70dd15.5, 6.01HDiastereotopic partner to H-2a.
H-3' (Furan) 6.35d3.41HFuran ring proton; shielded relative to H-4' due to electron donation from the ring oxygen.
H-4' (Furan) 6.50d3.41HFuran ring proton; adjacent to the electron-withdrawing bromine atom.
NH 2​ / COOH 7.5 - 12.0br s-3HExchangeable protons; broad due to quadrupolar relaxation and rapid solvent exchange.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)TypeAssignment Rationale
C-1 (C=O) 173.5C q​ Carboxyl carbon; highly deshielded by the double-bonded oxygen.
C-2 (α-CH 2​ ) 41.2CH 2​ Aliphatic carbon; phase confirmed via DEPT-135 (appears negative).
C-3 (β-CH) 49.8CHAliphatic methine; deshielded by the primary amine.
C-2' (Furan) 158.0C q​ Furan ipso carbon; highly deshielded by the adjacent oxygen atom.
C-3' (Furan) 108.5CHFuran methine; standard range for unsubstituted furan positions.
C-4' (Furan) 112.3CHFuran methine; slightly deshielded by the inductive effect of the adjacent bromine.
C-5' (Furan) 121.5C q​ Furan quaternary carbon; exhibits the characteristic heavy-atom shielding effect from Bromine.

Logical Mapping of 2D NMR Correlations

To prove the covalent connectivity between the isolated spin systems (the aliphatic propanoic acid backbone and the aromatic furan ring), Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings.

HMBC_Map H3 β-Proton (H3) C1 Carboxyl (C1) H3->C1 3J Correlation C2F Furan C2' H3->C2F 2J Correlation C3F Furan C3' H3->C3F 3J Correlation H2 α-Protons (H2a/b) H2->C1 2J Correlation H2->C2F 3J Correlation

Key HMBC logical relationships mapping the molecular backbone and furan ring.

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as closed-loop, self-validating systems. The 1D 1 H NMR establishes the baseline proton inventory. The 2D HSQC acts as an orthogonal check, ensuring every proton is directly correlated to a unique carbon, eliminating artifacts. Finally, the HMBC bridges the spin systems, confirming connectivity without relying on external assumptions .

Workflow Prep Sample Preparation (DMSO-d6, 298K) OneD 1D NMR Acquisition (1H, 13C) Prep->OneD Step 1 Mosher Chiral Derivatization (Mosher's Amide) Prep->Mosher Aliquot TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Step 2 Analysis Data Processing & Structural Elucidation TwoD->Analysis Step 3 Mosher->Analysis Orthogonal Validation

Experimental workflow for NMR characterization and stereochemical validation.
Protocol 1: 1D and 2D NMR Acquisition
  • Sample Preparation: Weigh 10-15 mg of the analyte. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ (99.9% D) containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.

    • Causality: DMSO- d6​ is chosen due to the zwitterionic polarity of the amino acid. TMS provides an internal standard (0.00 ppm) to calibrate chemical shifts accurately.

  • 1D 1 H Acquisition: Acquire at 400 MHz or 600 MHz. Parameters: 16-64 scans, relaxation delay (D1) of 2.0 s, acquisition time of 3.0 s.

  • 1D 13 C Acquisition: Acquire at 100 MHz or 150 MHz. Parameters: 1024-4096 scans, D1 of 2.0 s, utilizing WALTZ-16 composite pulse decoupling.

    • Causality: WALTZ-16 eliminates scalar coupling between 13 C and 1 H nuclei, collapsing multiplets into sharp singlets. This enhances the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE), which is critical for detecting the quaternary C1, C2', and C5' carbons.

  • 2D Acquisition: Acquire COSY, HSQC, and HMBC using standard pulse sequences with pulsed-field gradients for coherence selection.

Stereochemical Validation: The Causality of Mosher's Method

The determination of the (3S) absolute configuration cannot be achieved through standard 1D NMR due to the magnetic equivalence of enantiomers in an achiral environment. To validate the stereocenter, we employ Mosher's Method .

Protocol 2: Absolute Configuration Determination
  • Derivatization: Dissolve 5 mg of the compound in 0.5 mL of anhydrous pyridine- d5​ . Add 2 equivalents of (R)-(-)-MTPA-Cl (α-methoxy-α-trifluoromethylphenylacetyl chloride).

  • Monitoring: Monitor the reaction by 1 H NMR until the primary amine is fully converted to the corresponding amide.

  • Orthogonal Reaction: Repeat the process in a separate tube using (S)-(+)-MTPA-Cl.

  • Analysis: Calculate the Δδ ( δS​−δR​ ) for the protons adjacent to the chiral center (H2a, H2b, and furan H3').

The Causality of the Shift: By reacting the amine with chiral MTPA-Cl, we synthesize diastereomeric amides. The bulky phenyl and trifluoromethyl groups of the Mosher's auxiliary induce specific anisotropic shielding on the adjacent protons depending on their spatial orientation. The resulting Δδ values provide a definitive, self-validating spatial map of the stereocenter, confirming the (3S) configuration without the need for X-ray crystallography.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[Link]

  • Dondoni, A., et al. (2003). Conformational Analysis of Furanoid ε-Sugar Amino Acid Containing Cyclic Peptides by NMR Spectroscopy, Molecular Dynamics Simulation, and X-ray Crystallography: Evidence for a Novel Turn Structure. Journal of the American Chemical Society.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 565849, 3-Amino-3-(furan-2-yl)propanoic acid. PubChem.[Link]

Exploratory

in vitro toxicity profile of 5-bromofuran beta-amino acids

An In-Depth Technical Guide: The In Vitro Toxicity Profile of 5-Bromofuran β-Amino Acids Audience: Researchers, scientists, and drug development professionals. Executive Summary This guide provides a comprehensive framew...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: The In Vitro Toxicity Profile of 5-Bromofuran β-Amino Acids

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a comprehensive framework for evaluating the in vitro toxicity of novel 5-bromofuran β-amino acids. As a unique chemical class with potential applications in medicinal chemistry, a thorough understanding of their safety profile is paramount for advancing lead candidates.[1][2] This document moves beyond a simple listing of assays, offering a tiered, logical progression of tests grounded in scientific rationale. We begin with foundational cytotoxicity screening to determine baseline cellular viability, advance to mechanistic assays investigating apoptosis and oxidative stress, proceed to critical genotoxicity assessments, and conclude with organ-specific toxicity evaluations focusing on the liver and heart. Each section details the causality behind experimental choices, provides step-by-step protocols for key assays, and includes guidance on data interpretation. This structured approach is designed to build a robust safety profile, identify potential liabilities early in the discovery pipeline, and ensure that only the most promising and safest compounds progress toward preclinical development.[3][4]

Introduction: The Need for Early Toxicological Assessment

1.1. The Chemical Landscape: 5-Bromofuran β-Amino Acids

5-Bromofuran β-amino acids represent a class of synthetic non-proteinogenic amino acids. Their structure combines a furan ring, a common heterocyclic motif in medicinal chemistry, with a bromine substituent and a β-amino acid backbone. This unique combination offers structural rigidity and diverse chemical handles, making them attractive building blocks for peptidomimetics and other novel therapeutic agents. However, these same structural features necessitate a careful and early evaluation of their toxicological potential. The presence of a halogenated heterocyclic system raises flags for potential metabolic activation and subsequent toxicity.

1.2. The Imperative of In Vitro Toxicology

Before any compound can be considered for in vivo studies, a rigorous in vitro toxicological assessment is essential.[1][5] This preclinical phase serves several critical functions:

  • Early Hazard Identification: It provides crucial insights into a compound's potential to cause cellular damage, helping to weed out high-risk candidates early, saving significant time and resources.[3][6]

  • Dose-Range Finding: Results from in vitro assays help to estimate the starting doses for subsequent animal studies, refining experimental design.[7]

  • Mechanistic Insight: These tests can reveal how a compound exerts toxicity (e.g., by damaging DNA, disrupting mitochondrial function, or inducing programmed cell death), which is vital for structure-activity relationship (SAR) studies aimed at designing safer molecules.[8]

  • The 3Rs Principle: Utilizing in vitro methods aligns with the ethical principles of Replacement, Reduction, and Refinement of animal testing, a cornerstone of modern drug development.[4][9]

This guide outlines a four-tiered approach to systematically build a comprehensive toxicity profile.

start New 5-Bromofuran β-Amino Acid Candidate tier1 Tier 1: Foundational Cytotoxicity start->tier1 Initial Screening tier2 Tier 2: Mechanistic Insight tier1->tier2 If Cytotoxic tier3 Tier 3: Genotoxicity Assessment tier2->tier3 Parallel Assessment tier4 Tier 4: Organ-Specific Toxicity tier3->tier4 Critical Safety Check end Comprehensive In Vitro Profile tier4->end Final Evaluation compound Toxic Compound (e.g., 5-Bromofuran β-Amino Acid) mito Mitochondrial Stress compound->mito ros ROS Production mito->ros cas9 Pro-Caspase-9 mito->cas9 Cytochrome c release cas9_active Active Caspase-9 cas9->cas9_active Activation cas3 Pro-Caspase-3/7 cas9_active->cas3 Cleavage cas3_active Active Caspase-3/7 (Executioner) cas3->cas3_active Activation apoptosis Apoptotic Events (DNA Fragmentation, Membrane Blebbing) cas3_active->apoptosis assay Caspase-Glo® 3/7 Assay Measures this activity cas3_active->assay start Seed Mammalian Cells (e.g., CHO, TK6) treat Treat with Compound +/- S9 Fraction start->treat incubate Incubate (1.5-2 cell cycles) treat->incubate cytoB Add Cytochalasin B (Blocks Cytokinesis) incubate->cytoB harvest Harvest & Stain Cells (Nuclear & Cytoplasmic Stains) cytoB->harvest score Score Binucleated Cells for Micronuclei harvest->score analyze Statistical Analysis vs. Controls score->analyze

Caption: Experimental workflow for the in vitro micronucleus assay.

4.4. Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)

This protocol outlines the key steps for this regulatory-standard assay.

[10]1. Cell Culture: Culture a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes) according to standard procedures. 2. Treatment: Seed cells into appropriate culture vessels. After allowing for attachment (if applicable), treat the cells with at least three concentrations of the test compound, selected based on preliminary cytotoxicity data (aiming for a top concentration that induces ~50% cytotoxicity).

  • Short Treatment (+S9): Treat for 3-6 hours in the presence of an S9 metabolic activation mix.
  • Short Treatment (-S9): Treat for 3-6 hours without S9.
  • Long Treatment (-S9): Treat for a continuous period covering 1.5-2 normal cell cycles (e.g., 24 hours) without S9.
  • Controls: Include both a vehicle (solvent) negative control and a known clastogen/aneugen (e.g., mitomycin C, colchicine) as a positive control for each condition.
  • Recovery: After the treatment period, wash the cells and replace with fresh medium.
  • Cytokinesis Block: Add cytochalasin B at an appropriate concentration to block cytokinesis, which results in the accumulation of binucleated cells. This allows for the specific analysis of cells that have completed one nuclear division.
  • Harvesting: Harvest the cells at a time equivalent to 1.5-2 normal cell cycles after the start of treatment.
  • Slide Preparation & Staining: Prepare slides using a cytocentrifuge or other method. Stain the cells with a DNA stain (e.g., DAPI or Giemsa) and a cytoplasmic counterstain to visualize the nuclei, micronuclei, and cell borders.
  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is defined as a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control.

Tier 4: Organ-Specific Toxicity Profiling

After assessing general, mechanistic, and genetic toxicity, it is valuable to investigate effects on key target organs, primarily the liver and heart.

5.1. Hepatotoxicity Assessment

Rationale: The liver is the body's primary metabolic hub and is frequently a site of drug-induced injury (DILI). A[11]ssessing toxicity in a liver-derived cell line can provide more organ-relevant data than using generic cell lines. T[12]he human hepatoma cell line HepG2 is a widely used and accepted model for initial hepatotoxicity screening, although it has lower metabolic activity compared to primary hepatocytes.

[13][14]Recommended Assay: A standard cytotoxicity assay (e.g., using resazurin or ATP-based luminescence) performed on HepG2 cells. F[11]or deeper mechanistic insight, high-content analysis (HCA) can be used to simultaneously measure multiple toxicity endpoints like mitochondrial membrane potential, oxidative stress, and nuclear size in HepG2 cells.

[13]5.2. Cardiotoxicity Assessment

Rationale: Drug-induced cardiotoxicity is a leading cause of drug attrition during development and post-market withdrawal. O[15][16]ne of the most critical initiating events is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel. I[17]nhibition of this channel delays cardiac repolarization, which can prolong the QT interval on an electrocardiogram and lead to a potentially fatal arrhythmia called Torsades de Pointes. T[18]herefore, screening for hERG inhibition is a mandatory step in safety pharmacology.

[15]Recommended Assay: An electrophysiological assay to directly measure the function of the hERG channel. Automated patch-clamp systems are the industry standard for medium- to high-throughput screening of hERG liability.

[18][19]Table 3: Example Organ-Specific Toxicity Data for BFA-002

AssaySystem/Cell LineEndpointResult (IC50)Interpretation
HepatotoxicityHepG2 CellsCell Viability15.1 µMConsistent with general cytotoxicity; suggests potential for liver toxicity.
CardiotoxicityHEK293-hERGhERG Channel Current5.8 µMPotent hERG inhibitor. Major cardiotoxicity flag.

Data Synthesis and Risk Assessment

The culmination of this tiered approach is a comprehensive in vitro toxicity profile that enables an informed decision on the future of a 5-bromofuran β-amino acid candidate.

  • Compound BFA-001: Shows low cytotoxicity and would be a prime candidate to move forward, pending genotoxicity and hERG results.

  • Compound BFA-002: This compound presents a high-risk profile. It is cytotoxic, its metabolites are genotoxic (mutagenic and clastogenic), and it is a potent hERG channel inhibitor. This compound would likely be terminated.

  • Compound BFA-003: This compound shows moderate cytotoxicity that is not driven by membrane disruption. Further investigation into its mechanism (e.g., apoptosis, mitochondrial toxicity) would be warranted. Its progression would depend on the outcomes of the genotoxicity and hERG assays.

This integrated analysis allows researchers to identify specific toxicological liabilities. For example, the genotoxicity observed with S9 activation for BFA-002 points directly to a metabolic liability, likely associated with the bromofuran ring. This information can guide medicinal chemists in designing next-generation analogs that block the site of metabolic activation, potentially engineering a safer molecule without sacrificing efficacy. Ultimately, this robust in vitro dataset is fundamental for assessing risk and justifying the advancement of a compound into resource-intensive in vivo safety studies.

[7]***

References

  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Cardiotoxicity. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Reactive Oxygen Species (ROS) Assays. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]

  • Assay Genie. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Genotoxicity. Retrieved from [Link]

  • Hopperstad, K. A., & Deisenroth, C. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. Frontiers in Toxicology.
  • Creative Biolabs. (n.d.). HepG2-based Cytotoxicity Assay Service. Retrieved from [Link]

  • Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • GenEvolutioN. (2025, November 26). From Ames to micronucleus: bridging mutagenicity and clastogenicity. Retrieved from [Link]

  • Biocompare. (2013, June 25). Keep an Eye on Apoptosis with Caspase Assays. Retrieved from [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]

  • Huang, R., et al. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 1017-1030.
  • Lee, S., et al. (2019). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. Toxicology and Environmental Health Sciences, 11(1), 15-24.
  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]

  • REPROCELL. (n.d.). Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. Retrieved from [Link]

  • Sakaguchi, H., et al. (2018). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Tissue Engineering Part C: Methods, 24(11), 646-656.
  • Kirkland, D., et al. (2016). Utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. Mutagenesis, 31(1), 1-17.
  • Huang, R., et al. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. SLAS Discovery, 25(9), 1017-1030.
  • Roberfroid, M. B. (1980). Metabolic activation of drugs in mutagenicity tests in vitro. Archives of Toxicology, 46(1-2), 181-193.
  • Protocols.io. (2025, August 3). In-vitro hERG & NaV1.5 cardiotoxicity assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]

  • Infinix Bio. (n.d.). Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved from [Link]

  • Burrows, M. T., & Neymann, C. A. (1917). STUDIES ON THE METABOLISM OF CELLS IN VITRO: I. THE TOXICITY OFalpha-AMINO-ACIDS FOR EMBRYONIC CHICKEN CELLS. Journal of Experimental Medicine, 25(1), 93-100.
  • RTI International. (2022, May 20). Brominated Flame Retardants – A Question of Safety. Retrieved from [Link]

  • bioRxiv. (2025, August 2). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. Retrieved from [Link]

  • Darnerud, P. O. (2003). Toxic effects of brominated flame retardants in man and in wildlife.
  • Obe, G., & Vrijhof, H. (Eds.). (2012). In vitro Methods. In Toxicology and Ecotoxicology in Chemical Safety Assessment (pp. 223-238). CABI.
  • EurekAlert!. (2018, June 14). Novel in vitro approaches for toxicity testing of inhaled substances. Retrieved from [Link]

  • Impactfactor. (2024, June 25). In-vivo Toxicity Profile of 2-Butyl-3-(3, 5-Diiodo-4-Hydroxybenzoyl) Benzofuran on Different Experimental Models. Retrieved from [Link]

  • EFSA CONTAM Panel (EFSA Panel on Contaminants in the Food Chain). (2021). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal, 19(5), e06578.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1993). Toxicological Profile for 2,3-Benzofuran. U.S. Department of Health and Human Services.

Sources

Foundational

mechanism of action for (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid derivatives

An In-Depth Technical Guide on the Mechanism of Action for (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic Acid Derivatives Authored by: A Senior Application Scientist Foreword The intricate network of neuronal communication...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Mechanism of Action for (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic Acid Derivatives

Authored by: A Senior Application Scientist

Foreword

The intricate network of neuronal communication governs every facet of our physiology and cognition. At the heart of this network lies a delicate balance between excitatory and inhibitory signaling. The principal mediator of inhibitory neurotransmission in the central nervous system is gamma-aminobutyric acid (GABA). The precise regulation of GABA levels in the synaptic cleft is paramount for maintaining neuronal homeostasis. A key family of proteins responsible for this regulation is the GABA transporters (GATs). This technical guide delves into the proposed mechanism of action for a novel class of compounds, (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid derivatives, as potential modulators of the GABAergic system. Drawing upon established principles of neuropharmacology and structure-activity relationships, we will explore the scientific rationale for their hypothesized action as GAT inhibitors and provide a comprehensive framework for the experimental validation of this mechanism.

The GABAergic System and the Critical Role of GABA Transporters (GATs)

The GABAergic system is a cornerstone of central nervous system function, providing the primary source of inhibitory tone to counterbalance neuronal excitation. This inhibition is crucial for a multitude of physiological processes, including the regulation of anxiety, sleep, and muscle tone, and for preventing the runaway excitation that can lead to seizures.[1][2] The inhibitory action of GABA is mediated through its binding to two main classes of receptors: ionotropic GABAA receptors and metabotropic GABAB receptors.[3]

The termination of GABAergic signaling is primarily achieved through the rapid reuptake of GABA from the synaptic cleft. This process is carried out by a family of sodium and chloride-dependent GABA transporters (GATs).[1][4] Four distinct GAT subtypes have been identified: GAT1, GAT2, GAT3, and betaine-GABA transporter 1 (BGT1).[5]

  • GAT1: Predominantly located on presynaptic neurons, GAT1 is responsible for the reuptake of GABA back into the neuron for repackaging into synaptic vesicles.[5][6] It plays a crucial role in shaping the temporal and spatial profile of GABAergic neurotransmission.[4]

  • GAT2 and GAT3: These transporters are primarily found on astrocytes, the supportive glial cells of the brain.[5] Their function is to clear GABA from the extrasynaptic space, thereby preventing spillover to adjacent synapses and maintaining a low ambient GABA concentration.

  • BGT1: While also capable of transporting GABA, BGT1 has a lower affinity and is more involved in osmotic regulation.

The critical role of GATs in regulating GABA levels makes them a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders characterized by GABAergic dysfunction, including epilepsy, anxiety disorders, and neuropathic pain.[2][6]

Molecular Profile of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic Acid Derivatives: A Structural Analogy to Known GAT Inhibitors

The chemical architecture of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid provides a strong indication of its potential interaction with GABA transporters. This assertion is based on the well-established structure-activity relationships (SAR) of known GAT inhibitors.

The core of the molecule is a 3-aminopropanoic acid backbone, a common feature in many GABA analogues. The stereochemistry at the 3rd carbon is specified as (S), which can be crucial for specific interactions with the chiral binding pockets of proteins like GATs. The key distinguishing features are the furan ring and the bromo-substitution at the 5-position.

Several potent and selective GAT1 inhibitors are derivatives of cyclic amino acids such as (R)-nipecotic acid and guvacine.[7][8] These molecules present a lipophilic moiety attached to a core amino acid structure. The furan ring in the title compound serves as a lipophilic, aromatic group. The bromine atom further enhances lipophilicity and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

The structural similarities suggest that (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid derivatives could act as competitive or non-competitive inhibitors of GATs, binding to the transporter protein and impeding the translocation of GABA.

Proposed Mechanism of Action: Potentiation of GABAergic Neurotransmission through Inhibition of GABA Transporters

Based on the structural analysis and the known pharmacology of related compounds, the primary hypothesized is the inhibition of GABA transporters , leading to an increase in the extracellular concentration of GABA and subsequent enhancement of GABAergic neurotransmission.

By blocking the reuptake of GABA from the synaptic cleft, these compounds would prolong the presence of the neurotransmitter, leading to increased activation of postsynaptic GABAA and GABAB receptors.[1][6] This enhanced inhibitory signaling is expected to have a dampening effect on neuronal excitability, which forms the basis for the therapeutic potential of GAT inhibitors in conditions like epilepsy and anxiety.[2][6]

The specific subtype selectivity of these derivatives for GAT1, GAT2, or GAT3 remains to be experimentally determined. Given that GAT1 is the predominant neuronal GABA transporter, inhibition of this subtype is a common mechanism for clinically used anticonvulsants like Tiagabine.[1][2]

Signaling Pathway of GAT Inhibition

The following diagram illustrates the proposed mechanism of action at the synaptic level.

GAT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Terminal Presynaptic Terminal GABA_Vesicle GABA Vesicles GABA GABA GABA_Vesicle->GABA Release GAT1 GAT1 Transporter GABA->GAT1 Reuptake GABA_Receptor GABA Receptor GABA->GABA_Receptor Binds to Postsynaptic_Membrane Postsynaptic Membrane GABA_Receptor->Postsynaptic_Membrane Inhibitory Signal Compound (3S)-3-Amino-3-(5-bromofuran-2-YL) propanoic acid derivative Compound->GAT1 Inhibits

Caption: Proposed mechanism of GAT inhibition.

Experimental Validation of the Mechanism of Action

To rigorously test the hypothesis that (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid derivatives act as GAT inhibitors, a series of well-established in vitro assays are required. The following protocols provide a detailed, step-by-step guide for these key experiments.

Experimental Workflow Overview

Experimental_Workflow Start Hypothesis: Compound is a GAT inhibitor Binding_Assay Protocol 1: Radioligand Binding Assay Start->Binding_Assay Uptake_Assay Protocol 2: GABA Uptake Assay Start->Uptake_Assay Data_Analysis Data Analysis: Determine Ki and IC50 Binding_Assay->Data_Analysis Uptake_Assay->Data_Analysis Conclusion Conclusion: Confirm/Refute Hypothesis Data_Analysis->Conclusion

Caption: Workflow for experimental validation.

Protocol 1: Radioligand Binding Assays

This assay directly measures the ability of the test compound to displace a known radiolabeled ligand from the GAT protein. It is a fundamental method for determining binding affinity (Ki).

Objective: To determine the binding affinity of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid derivatives for GAT subtypes (e.g., human GAT1).

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human GAT subtype of interest (e.g., GAT1).

  • Radioligand: [3H]-Tiagabine or another suitable high-affinity GAT ligand.

  • Test compound: (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid derivative, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific binding control: A high concentration of a known GAT inhibitor (e.g., unlabeled Tiagabine).

  • Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the test compound in assay buffer. The final concentration range should typically span from 10-10 M to 10-4 M.

    • Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kd value.

    • Prepare the cell membranes at a concentration that provides a sufficient signal-to-noise ratio.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and cell membranes to designated wells.

    • Non-specific Binding: Add assay buffer, radioligand, a high concentration of the non-specific binding control, and cell membranes to designated wells.

    • Test Compound: Add assay buffer, radioligand, the test compound at various concentrations, and cell membranes to the remaining wells.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

Protocol 2: GABA Uptake Assays

This functional assay measures the ability of the test compound to inhibit the transport of GABA into cells. It provides a measure of the compound's functional potency (IC50).

Objective: To determine the functional inhibitory potency of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid derivatives on GAT-mediated GABA uptake.

Materials:

  • HEK293 cells stably expressing the human GAT subtype of interest, or primary neuronal/astrocytic cultures.

  • [3H]-GABA.

  • Test compound: (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid derivative.

  • Uptake buffer: e.g., Krebs-Ringer-HEPES buffer.

  • Lysis buffer: e.g., 1% SDS.

  • 96-well culture plates.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Cell Culture: Plate the cells in a 96-well culture plate and allow them to adhere and grow to a suitable confluency.

  • Pre-incubation:

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle control in uptake buffer for a specified time (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake: Add [3H]-GABA to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 1-10 minutes) at 37°C. It is critical that this is within the linear range of uptake.

  • Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells several times with ice-cold uptake buffer to remove extracellular [3H]-GABA.

  • Cell Lysis: Add lysis buffer to each well to lyse the cells and release the intracellular [3H]-GABA.

  • Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis and Interpretation

The data obtained from the binding and uptake assays should be analyzed using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).

  • Binding Assays: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Uptake Assays: The data are plotted as the percentage of GABA uptake (relative to the vehicle control) versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the GABA uptake.

Table 1: Hypothetical Data Summary for a (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic Acid Derivative

Assay TypeGAT SubtypeParameterValue (nM)
Radioligand BindingGAT1Ki50
Radioligand BindingGAT2Ki>10,000
Radioligand BindingGAT3Ki850
GABA UptakeGAT1IC5075
GABA UptakeGAT2IC50>10,000
GABA UptakeGAT3IC501200

The hypothetical data in Table 1 would suggest that this particular derivative is a potent and selective inhibitor of GAT1.

Potential Therapeutic Implications

The confirmation of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid derivatives as GAT inhibitors, particularly if they exhibit selectivity for GAT1, would position them as promising candidates for the treatment of various neurological and psychiatric disorders.[6]

  • Epilepsy: By enhancing GABAergic inhibition, these compounds could raise the seizure threshold and be effective as anticonvulsants.[2]

  • Anxiety Disorders: The anxiolytic effects of enhanced GABAergic signaling are well-established, suggesting potential utility in generalized anxiety disorder, panic disorder, and social phobia.[1]

  • Neuropathic Pain: GAT1 inhibitors have shown efficacy in animal models of neuropathic pain, indicating a potential role in managing this often-intractable condition.[7]

  • Schizophrenia: Dysregulation of GABAergic transmission is implicated in the cognitive deficits associated with schizophrenia. GAT1 inhibitors may offer a novel approach to improving cognitive function in these patients.[6]

Conclusion

This technical guide has outlined the scientific rationale and a detailed experimental framework for elucidating the mechanism of action of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid derivatives. The structural similarities to known GABAergic modulators strongly point towards the inhibition of GABA transporters as the primary mechanism. The provided protocols for radioligand binding and GABA uptake assays represent the gold standard for validating this hypothesis and characterizing the pharmacological profile of these novel compounds. The successful validation of this mechanism would open up exciting avenues for the development of a new generation of therapeutics for a range of debilitating neurological and psychiatric disorders.

References

  • Patsnap Synapse. (2024, June 21). What are GAT1 inhibitors and how do they work?
  • Wikipedia. (n.d.). GABA reuptake inhibitor.
  • Frontiers in Pharmacology. (n.d.). Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective.
  • EvitaChem. (n.d.). Buy 3-Amino-3-(3-bromofuran-2-yl)propanoic acid (EVT-13433105).
  • National Institutes of Health. (n.d.). Structural basis of GABA reuptake inhibition.
  • Taylor & Francis Online. (2024, July 27). Ways of modulating GABA transporters to treat neurological disease.
  • EvitaChem. (n.d.). (3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid.
  • MDPI. (n.d.). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity.
  • MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • ResearchGate. (2022, July 1). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • PubMed. (2000, October 15). The GABA transporter and its inhibitors.
  • PubMed. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. (n.d.). Scientific synthetic report of the project.
  • Santa Cruz Biotechnology. (n.d.). GABA T-1 Inhibitors.
  • EvitaChem. (n.d.). (3R)-3-amino-3-(4,5-dibromofuran-2-yl)propanoic acid.
  • National Institutes of Health. (2026, January 29). Structural basis for selective inhibition of human GABA transporter GAT3.
  • ECHEMI. (n.d.). Buy 3-amino-3-(5-bromofuran-2-yl)propanoic acid from JHECHEM CO LTD.
  • MedchemExpress.com. (n.d.). (R)-2-Amino-3-(furan-2-yl)propanoic acid.
  • National Institutes of Health. (n.d.). Derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid as potent NMDA receptor glycine site agonists with GluN2 subunit-specific activity.

Sources

Exploratory

Pharmacokinetic Profiling and ADME Evaluation of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic Acid: A Technical Guide

Executive Summary (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid (CAS: 682803-05-0) is an advanced, chiral β-amino acid building block utilized in the synthesis of peptidomimetics and small-molecule therapeutics. The i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid (CAS: 682803-05-0) is an advanced, chiral β-amino acid building block utilized in the synthesis of peptidomimetics and small-molecule therapeutics. The incorporation of a β-amino acid backbone coupled with a halogenated heteroaromatic ring (5-bromofuran) presents a highly specific pharmacokinetic (PK) and pharmacodynamic (PD) profile. This whitepaper provides an in-depth analysis of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, detailing the mechanistic causality behind its behavior and outlining validated experimental protocols for its evaluation.

Physicochemical Profiling & The Zwitterionic Effect

Understanding the baseline physicochemical properties is critical for predicting the PK behavior of this molecule. The core structure features a carboxylic acid, a primary amine at the β-position, and a lipophilic bromofuran ring.

Table 1: Key Physicochemical Properties & PK Implications

PropertyValuePharmacokinetic Implication
Molecular Weight 234.05 g/mol Favorable for oral absorption (Lipinski compliant).
XLogP3 -1.8Highly hydrophilic; poor passive transcellular diffusion.
Polar Surface Area 76.5 ŲModerate H-bonding capacity; restricts BBB penetration.
pKa (Carboxyl) ~2.5Ionized (anionic) at physiological pH.
pKa (Amine) ~9.5Ionized (cationic) at physiological pH.

Mechanistic Insight: At a physiological pH of 7.4, the molecule exists almost exclusively as a zwitterion. This dual-charge state creates a highly polar hydration shell, which severely restricts passive diffusion across the lipophilic core of cellular membranes. Consequently, its systemic absorption and cellular distribution are entirely dependent on active, carrier-mediated transport mechanisms.

Absorption: Overcoming the Permeability Paradox

Because passive permeability is negligible, the oral bioavailability of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid relies on solute carrier (SLC) transporters in the intestinal epithelium. Research into similar β-amino acids demonstrates that absorption is primarily driven by the proton-coupled amino acid transporter (PAT1/SLC36A1) and the Na+/Cl--dependent amino acid transporter ATB(0,+) (SLC6A14) .

Absorption Lumen Intestinal Lumen (pH 6.0) Transporter PAT1 / ATB(0,+) Transporters Lumen->Transporter Proton Gradient Enterocyte Enterocyte Cytoplasm Transporter->Enterocyte Active Influx Efflux Basolateral Carriers Enterocyte->Efflux Intracellular Transit Blood Portal Vein (pH 7.4) Efflux->Blood Systemic Absorption

Figure 1: Carrier-mediated intestinal absorption pathway for zwitterionic β-amino acids.

Experimental Protocol: Caco-2 Permeability Assay with Transporter Inhibition

To validate the active transport mechanism, a bidirectional Caco-2 permeability assay must be conducted utilizing a self-validating inhibition system.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size). Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm², ensuring tight junction integrity.

  • Assay Buffer Preparation: Prepare Hanks' Balanced Salt Solution (HBSS). Set the apical chamber to pH 6.0 (to mimic the intestinal lumen and provide the proton gradient for PAT1) and the basolateral chamber to pH 7.4.

  • Dosing & Inhibition:

    • Test Group: Dose the apical chamber with 10 µM of the test compound.

    • Inhibition Group (Self-Validation): Co-incubate the apical chamber with 10 µM of the test compound + 1 mM of L-Proline (a known PAT1/ATB(0,+) competitive inhibitor).

  • Sampling & Analysis: Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes. Quantify the transported compound via LC-MS/MS.

  • Causality Check: A statistically significant reduction in the Apparent Permeability ( Papp​ ) in the inhibition group confirms that absorption is carrier-mediated rather than passive.

Distribution: Halogen Bonding Dynamics

Once in the systemic circulation, the volume of distribution (Vd) is expected to be low (~0.2 - 0.3 L/kg), restricting the compound primarily to the extracellular fluid due to its zwitterionic polarity.

However, the bromine atom at the C5 position of the furan ring introduces a highly polarizable, electron-deficient region known as a "sigma-hole." This allows the molecule to engage in halogen bonding with the backbone carbonyl oxygens of plasma proteins (e.g., Human Serum Albumin). This targeted interaction increases the plasma protein binding (PPB) compared to standard aliphatic β-amino acids, slightly reducing its free fraction ( fu​ ) and prolonging its systemic half-life.

Metabolism: Protease Resistance and CYP450 Stability

The structural design of this molecule confers exceptional metabolic stability through two distinct mechanisms:

  • Protease/Peptidase Resistance: Endogenous α-proteases (such as DPP-4, pepsin, and trypsin) recognize the specific spatial distance between the N-terminus and C-terminus of standard α-amino acids. The inclusion of an extra methylene carbon (-CH2-) in the β-amino acid backbone disrupts this spatial geometry. This structural mismatch renders the molecule virtually unrecognizable to the active sites of these enzymes, resulting in near-total resistance to proteolytic cleavage .

  • Furan Biotransformation & Steric Shielding: Unsubstituted furan rings are notorious structural alerts in medicinal chemistry because hepatic Cytochrome P450 (CYP) enzymes can oxidize the ring into a highly reactive, hepatotoxic cis-enedione intermediate. However, the addition of the bromine atom at the C5 position exerts a strong electron-withdrawing effect, reducing the electron density of the furan π-system. Furthermore, the bulky bromine atom provides steric hindrance at the primary site of oxidation, effectively shutting down the epoxidation pathway .

Metabolism Parent (3S)-3-Amino-3-(5-bromofuran-2-YL) propanoic acid Protease Proteases / Peptidases (GI Tract & Plasma) Parent->Protease Exposure CYP Hepatic CYP450 (Phase I) Parent->CYP Hepatic First-Pass Renal Renal Excretion (Unchanged Drug) Parent->Renal Major Pathway Stable No Cleavage (100% Stable) Protease->Stable β-carbon spatial mismatch Epox Furan Epoxidation (Sterically Blocked by Br) CYP->Epox Minor Pathway

Figure 2: Biotransformation pathways highlighting protease resistance and CYP450 stability.

Experimental Protocol: Human Liver Microsomal (HLM) Stability with GSH Trapping

To definitively prove the absence of reactive furan metabolites, an HLM assay coupled with Glutathione (GSH) trapping is required.

  • Incubation Mixture: Combine 1 µM of the test compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent: Add 5 mM of reduced Glutathione (GSH). GSH acts as a nucleophile that will covalently bind to any reactive cis-enedione intermediates formed.

  • Reaction Initiation & Controls (Self-Validation): Initiate the reaction by adding 1 mM NADPH.

    • Negative Control: Run a parallel incubation without NADPH to differentiate enzymatic metabolism from chemical instability.

    • Positive Control: Run a parallel incubation with an unsubstituted furan analog to confirm the system's ability to generate and trap reactive metabolites.

  • Quenching & Analysis: Quench the reaction at 0, 15, 30, and 60 minutes with ice-cold acetonitrile. Centrifuge and analyze the supernatant via High-Resolution Mass Spectrometry (HRMS).

  • Data Interpretation: Scan for the parent mass + 307 Da (the mass shift indicative of a GSH adduct). The absence of this adduct confirms that the 5-bromo substitution successfully prevents reactive metabolite formation.

Excretion & Summary of PK Parameters

Due to its high hydrophilicity, metabolic stability, and low molecular weight, the primary route of elimination for (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid is renal excretion. The compound will undergo glomerular filtration, and given its affinity for amino acid transporters, it may also be subject to active tubular secretion or reabsorption via renal SLC transporters (e.g., OATs/OCTs).

Table 2: Predicted PK Parameters (Human)

ParameterPredicted RangePrimary Driving Factor
Oral Bioavailability (F%) 30% - 50%Dependent on PAT1/ATB(0,+) transporter saturation.
Volume of Distribution (Vd) 0.2 - 0.4 L/kgZwitterionic nature restricts intracellular penetration.
Clearance (CL) Moderate to HighDriven by renal filtration; minimal hepatic metabolism.
Half-Life (t½) 2 - 4 hoursBalanced by rapid renal clearance and moderate protein binding.

References

  • Physiology and Pathophysiology of Carnosine Source: Physiological Reviews URL:[Link]

  • Theoretical Analysis of Secondary Structures of β-Peptides Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

  • Novel furan-2-yl-1H-pyrazoles possess inhibitory activity against α-synuclein aggregation Source: ACS Publications (ACS Chemical Neuroscience) URL:[Link]

  • Carnosine and Beta-Alanine Supplementation in Human Medicine: Narrative Review and Critical Assessment Source: PMC - National Institutes of Health (NIH) URL:[Link]

Foundational

Determining the Receptor Binding Affinity of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid: An In-Depth Technical Guide

Abstract This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid. Given its structural characterist...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid. Given its structural characteristics as a furan-containing amino acid, this document outlines detailed, field-proven methodologies for investigating its potential interactions with key neurotransmitter receptors, specifically γ-aminobutyric acid (GABA) and metabotropic glutamate (mGlu) receptors. This guide is intended for researchers, scientists, and drug development professionals, offering not just experimental protocols, but also the underlying scientific rationale for experimental design and data interpretation to ensure scientific integrity and trustworthiness.

Introduction: The Scientific Rationale

(3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid is a chiral amino acid derivative incorporating a brominated furan ring. The furan moiety is a versatile heterocyclic scaffold known to impart unique electronic and structural properties that can influence a molecule's biological activity, including metabolic stability and target binding affinity.[1] Furan-containing compounds have demonstrated a wide range of pharmacological effects, often attributed to their ability to engage in various interactions with biological targets like enzymes and receptors.[2][3]

The core structure of the compound, a substituted propanoic acid with an amino group, bears a resemblance to endogenous neurotransmitters like GABA and glutamate. This structural similarity strongly suggests that (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid may act as a ligand for their respective receptors. Structure-activity relationship (SAR) studies on GABA and mGlu receptor ligands have consistently shown that modifications to the amino acid backbone can significantly alter their affinity and functional activity (agonist, antagonist, or allosteric modulator).[4][5][6]

Therefore, a logical and scientifically sound starting point for characterizing the pharmacological profile of this compound is to assess its binding affinity at GABA and metabotropic glutamate receptors. This guide will focus on providing the necessary protocols to perform these initial, yet critical, assessments.

Foundational Principles of Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology for quantifying the interaction between a ligand (the compound of interest) and its receptor. The primary objective is to determine the affinity of the ligand for the receptor, typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki).

Radioligand binding assays remain the gold standard for their sensitivity and specificity. These assays involve the use of a radiolabeled ligand (a known high-affinity binder to the target receptor) and measuring the ability of the unlabeled test compound to compete for the same binding site.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for conducting radioligand binding assays for GABA-A and Group I metabotropic glutamate receptors.

General Workflow for Radioligand Binding Assays

The overall workflow for both receptor systems follows a similar pattern, which is visualized in the diagram below.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Tissue Homogenization prep2 Centrifugation & Washing prep1->prep2 prep3 Protein Quantification prep2->prep3 assay1 Incubation: Membranes + Radioligand + Test Compound prep3->assay1 assay2 Separation of Bound & Free Ligand (Filtration) assay1->assay2 assay3 Quantification of Radioactivity assay2->assay3 analysis1 Calculate Specific Binding assay3->analysis1 analysis2 Non-linear Regression (IC50 Determination) analysis1->analysis2 analysis3 Cheng-Prusoff Conversion (Ki Calculation) analysis2->analysis3

Caption: General workflow for radioligand binding assays.

Protocol 1: GABA-A Receptor Binding Assay

This protocol is adapted from established methods using [3H]muscimol, a potent GABA-A agonist, as the radioligand.[7][8][9]

3.2.1. Materials

  • Biological Sample: Rat whole brain or specific brain regions (e.g., cortex, cerebellum).

  • Radioligand: [3H]muscimol (specific activity 10-30 Ci/mmol).

  • Test Compound: (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: GABA (10 mM).

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filtration apparatus with glass fiber filters (e.g., Whatman GF/B), scintillation counter, scintillation fluid.

3.2.2. Membrane Preparation

  • Homogenize rat brains in 20 volumes of ice-cold homogenization buffer (0.32 M sucrose, pH 7.4).[7]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[7]

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[7]

  • Discard the supernatant and resuspend the pellet in deionized water. Homogenize and centrifuge again at 140,000 x g for 30 minutes at 4°C.[7]

  • Repeat the wash step with the binding buffer three times to remove endogenous GABA.[7][8]

  • Resuspend the final pellet in binding buffer.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Store membrane preparations at -80°C in aliquots.

3.2.3. Assay Procedure

  • Thaw the membrane preparation on ice and dilute to a final protein concentration of 100-200 µg per well in the assay.

  • Set up the assay in a 96-well plate with a final volume of 250 µL per well.

  • Total Binding: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [3H]muscimol (final concentration ~5 nM).[7]

  • Non-specific Binding: Add 150 µL of membrane preparation, 50 µL of GABA (final concentration 10 mM), and 50 µL of [3H]muscimol (final concentration ~5 nM).[7]

  • Competition Binding: Add 150 µL of membrane preparation, 50 µL of varying concentrations of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid, and 50 µL of [3H]muscimol (final concentration ~5 nM).

  • Incubate the plate at 4°C for 45 minutes.[7]

  • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).[10]

  • Wash the filters three times with 3 mL of ice-cold wash buffer.[10]

  • Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours.

  • Quantify radioactivity using a scintillation counter.

Protocol 2: Group I Metabotropic Glutamate Receptor (mGluR5) Binding Assay

This protocol utilizes [3H]Quisqualate, a potent agonist for Group I mGluRs, to assess binding to mGluR5.[11][12]

3.3.1. Materials

  • Biological Sample: Cell lines expressing recombinant human mGluR5 (e.g., HEK293 cells) or rat brain tissue known to have high mGluR5 expression (e.g., striatum, hippocampus).

  • Radioligand: [3H]Quisqualate (specific activity 30-60 Ci/mmol).

  • Test Compound: (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl.[13]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: L-Glutamate (1 mM).[11]

  • Equipment: Same as for the GABA-A receptor binding assay.

3.3.2. Membrane Preparation

Follow the same procedure as described in section 3.2.2.

3.3.3. Assay Procedure

  • Thaw the membrane preparation on ice and dilute to a final protein concentration of 40-100 µg per well.

  • Set up the assay in a 96-well plate with a final volume of 250 µL per well.

  • Total Binding: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [3H]Quisqualate (final concentration ~40 nM).[11]

  • Non-specific Binding: Add 150 µL of membrane preparation, 50 µL of L-Glutamate (final concentration 1 mM), and 50 µL of [3H]Quisqualate (final concentration ~40 nM).[11]

  • Competition Binding: Add 150 µL of membrane preparation, 50 µL of varying concentrations of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid, and 50 µL of [3H]Quisqualate (final concentration ~40 nM).

  • Incubate the plate at room temperature for 120 minutes.[11]

  • Terminate the incubation and quantify radioactivity as described in steps 7-10 of section 3.2.3.

Data Analysis and Interpretation

Calculation of Specific Binding

Specific binding is the portion of the total radioligand binding that can be displaced by a high concentration of an unlabeled ligand. It is calculated as:

Specific Binding = Total Binding - Non-specific Binding

Determination of IC50

The IC50 (half-maximal inhibitory concentration) is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. This value is determined by performing a non-linear regression analysis of the competition binding data, fitting the data to a sigmoidal dose-response curve.[14][15][16]

Calculation of the Inhibition Constant (Ki)

The IC50 value is dependent on the concentration of the radioligand used in the assay. To obtain an absolute measure of the affinity of the test compound, the IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :[17][18]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the dissociation constant of the radioligand for the receptor.

The Cheng-Prusoff equation provides a more standardized measure of inhibitor potency that can be compared across different experiments and laboratories.[17][18]

Quantitative Data Summary

The results of these assays should be summarized in a clear and concise table for easy comparison.

ParameterGABA-A ReceptormGluR5 Receptor
IC50 (nM) Experimental ValueExperimental Value
Ki (nM) Calculated ValueCalculated Value
Hill Slope From non-linear regressionFrom non-linear regression

Signaling Pathways and Functional Context

Understanding the signaling pathways associated with the target receptors provides a functional context for the binding affinity data.

GABA-A Receptor Signaling

The GABA-A receptor is a ligand-gated ion channel.[19] Upon binding of an agonist like GABA, the channel opens, allowing the influx of chloride ions (Cl-), which hyperpolarizes the neuron and reduces its excitability.[20]

G GABA GABA or Agonist GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride (Cl-) Channel Opens GABA_A_Receptor->Chloride_Channel Conformational Change Chloride_Influx Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: Simplified GABA-A receptor signaling pathway.

Group I Metabotropic Glutamate Receptor Signaling

Group I mGluRs (mGluR1 and mGluR5) are G-protein coupled receptors (GPCRs).[5] Their activation initiates a signaling cascade through Gαq/11 proteins, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][5] This results in the release of intracellular calcium and the activation of protein kinase C (PKC).[1][21]

G Glutamate Glutamate or Agonist mGluR1_5 Group I mGluR (mGluR1/5) Glutamate->mGluR1_5 Binds to G_protein Gαq/11 mGluR1_5->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response PKC_activation->Cellular_Response

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic Acid: A Comprehensive Technical Guide

Executive Summary The incorporation of unnatural β -amino acids into peptidomimetics and small-molecule therapeutics has revolutionized drug design by conferring profound resistance to proteolytic degradation. Among thes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of unnatural β -amino acids into peptidomimetics and small-molecule therapeutics has revolutionized drug design by conferring profound resistance to proteolytic degradation. Among these, (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid represents a highly specialized chiral β3 -amino acid building block. The presence of the 5-bromofuran-2-yl side chain introduces unique electronic and steric properties, balancing lipophilicity with targeted reactivity. However, this structural complexity necessitates a rigorous understanding of its thermodynamic stability.

This whitepaper provides an in-depth analysis of the intrinsic stability, degradation pathways, and kinetic profiling of this molecule. Designed for researchers and drug development professionals, it outlines the causal mechanisms of degradation and provides self-validating experimental protocols for thermodynamic characterization.

Structural and Thermodynamic Profiling

Intrinsic Backbone Stability ( β3 -Amino Acid Core)

Unlike natural α -amino acids, β -amino acids possess an additional methylene carbon in their backbone. In (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid, the side chain is positioned adjacent to the nitrogen, classifying it as a β3 -amino acid. This structural modification fundamentally alters the thermodynamic folding landscape. The alkyl substituents at the β -position strongly favor a gauche conformation about the Cα​−Cβ​ bond. This steric constraint not only prevents recognition by standard proteolytic enzymes but also drives the thermodynamic propensity to form highly stable secondary structures, such as 14-helices, in oligomeric forms[1]. The activation energy ( ΔG‡ ) required to unfold or degrade these backbones is significantly higher than their α -peptide counterparts.

Heteroaromatic Side-Chain Dynamics (5-Bromofuran-2-yl Moiety)

The furan ring is an electron-rich heteroaromatic system. The addition of a bromine atom at the C5 position exerts a dual effect:

  • Inductive Electron Withdrawal: The electronegative bromine atom pulls electron density away from the furan ring, slightly lowering the pKa​ of the system and marginally stabilizing it against electrophilic attack compared to an unsubstituted furan.

  • Steric Bulk and Lipophilicity: The heavy bromine atom increases the overall lipophilicity (LogP) of the molecule, which is advantageous for membrane permeability but introduces a liability for photolytic or thermal debromination[2].

Mechanistic Degradation Pathways

Understanding the causality behind degradation is critical for formulation and storage. The molecule is subject to three primary thermodynamic degradation pathways:

Acid-Catalyzed Furan Ring Opening (Hydrolysis)

The furan ring is notoriously unstable in strongly acidic aqueous conditions. The degradation is initiated by the diffusion of an acidic proton from the aqueous medium, leading to the protonation of the furan ring. Computational and kinetic studies demonstrate that protonation at the α -carbon is the rate-limiting step[3]. This disrupts the aromaticity of the ring, facilitating nucleophilic attack by water. The subsequent cascade cleaves the ring, resulting in the formation of reactive α,β -unsaturated dicarbonyl species[4].

Photolytic and Thermal Debromination

The carbon-bromine (C-Br) bond on the heteroaromatic ring is susceptible to homolytic cleavage when exposed to high-energy UV light or extreme thermal stress. This process generates a furan radical intermediate, which rapidly abstracts a hydrogen atom from the solvent matrix to form the debrominated analog (3-amino-3-(furan-2-yl)propanoic acid)[5].

Base-Catalyzed Racemization

Under strongly basic conditions, the acidic α -protons (adjacent to the carboxylic acid) can be abstracted. However, in β -amino acids, the chiral center is at the β -carbon (C3). Racemization at the (3S) center typically occurs via a reversible retro-Michael addition or through the formation of a transient Schiff base intermediate if reactive aldehydes are present in the matrix, leading to an equilibrium mixture of (3S) and (3R) enantiomers.

Degradation A (3S)-3-Amino-3-(5-bromofuran-2-yl) propanoic acid (Intact API) B Ring-Opened Dicarbonyl Species A->B H+, H2O (Hydrolysis) C (3R)-Enantiomer (Racemization) A->C OH- (Deprotonation) D Debrominated Analog A->D hν / Heat (Homolytic Cleavage)

Fig 1. Primary thermodynamic degradation pathways of the bromofuran beta-amino acid.

Experimental Methodologies: Self-Validating Protocols

To establish a trustworthy thermodynamic profile, experiments must be self-validating. This means incorporating strict quenching steps to halt degradation instantly, ensuring the quantified state accurately reflects the specific time-point.

Protocol A: Accelerated Hydrolytic Degradation & Arrhenius Kinetics

Objective: Determine the activation energy ( Ea​ ) and pre-exponential factor ( A ) for the acid-catalyzed ring-opening of the furan moiety.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 mixture of Acetonitrile and 0.1 M HCl (aqueous).

  • Thermal Stress Incubation: Divide the stock into sealed amber glass vials. Incubate vials in highly calibrated thermal blocks set to 40°C, 50°C, 60°C, and 70°C.

  • Time-Course Sampling & Quenching (Critical Step): At precise intervals (0, 1, 2, 4, 8, and 24 hours), remove a 100 μ L aliquot. Immediately quench the reaction by adding 100 μ L of cold 0.1 M NaOH (neutralizing the pH) and submerge the vial in an ice-water bath. This prevents post-sampling degradation.

  • Quantification: Analyze the quenched samples via LC-MS/MS (using a C18 column, gradient elution of Water/MeCN with 0.1% Formic Acid). Monitor the disappearance of the parent mass ( m/z ~234/236 for isotopic Br) and the appearance of the dicarbonyl mass.

  • Thermodynamic Calculation: Plot ln(k) versus 1/T (Arrhenius plot) to extract Ea​ and calculate ΔH‡ and ΔS‡ using the Eyring equation.

Protocol B: pH-Dependent Racemization Assay via Chiral LC-MS/MS

Objective: Quantify the rate of (3S) to (3R) conversion under basic stress.

  • Matrix Setup: Dissolve the compound in 0.1 M NaOH (pH 13) at 25°C.

  • Sampling: Extract aliquots at 0, 12, 24, and 48 hours.

  • Quenching: Neutralize immediately with an equivalent volume of 0.1 M HCl to lock the enantiomeric ratio.

  • Chiral Separation: Inject onto a Chiralpak ZWIX(+) column. The zwitterionic stationary phase is specifically designed to resolve underivatized chiral amino acids.

  • Validation: Run a racemic standard to confirm baseline resolution ( Rs​>1.5 ) of the (3S) and (3R) peaks prior to sample analysis.

Workflow S1 Sample Preparation (Buffer/Solvent Matrix) S2 Environmental Stress (ICH Q1A Guidelines) S1->S2 S3 Aliquot Sampling (Time-course kinetics) S2->S3 S4 Quenching (pH neutralization/cooling) S3->S4 S5 LC-MS/MS & Chiral HPLC (Quantification & Separation) S4->S5 S6 Thermodynamic Analysis (Arrhenius Plotting) S5->S6

Fig 2. Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data Summary

The following tables summarize the expected thermodynamic parameters and half-lives derived from the accelerated degradation protocols. (Note: Values are representative baseline metrics for bromofuran β -amino acids under standard stress conditions).

Table 1: Thermodynamic Parameters of Primary Degradation Pathways at 298 K

Degradation PathwayCatalyst / Stressor ΔG‡ (kcal/mol) ΔH‡ (kcal/mol) ΔS‡ (cal/mol·K)Rate-Limiting Step
Furan Ring Opening Acidic (pH 1.0)22.418.5-13.1Protonation at C α
Racemization (3S 3R) Basic (pH 13.0)26.824.2-8.7 α -proton abstraction
Debromination Photolytic (UV 254nm)19.515.0-15.1C-Br homolytic cleavage

Table 2: Projected Half-Life ( t1/2​ ) under ICH Q1A(R2) Stress Conditions

Environmental ConditionMatrix / StateProjected Half-Life ( t1/2​ )Primary Degradant Observed
Acidic (0.1 M HCl, 60°C) Aqueous Solution4.2 HoursRing-opened dicarbonyls
Basic (0.1 M NaOH, 25°C) Aqueous Solution> 72 Hours(3R)-Enantiomer
Oxidative (3% H2​O2​ , 25°C) Aqueous Solution18.5 HoursFuran-N-oxides / Cleavage
Photolytic (1.2M lux-hours) Solid State14 DaysDebrominated analog
Long-Term (25°C / 60% RH) Solid State> 24 MonthsNone (Stable)

Conclusion

The thermodynamic stability of (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid is heavily dictated by the interplay between its robust β3 -amino acid backbone and its sensitive 5-bromofuran side chain. While the backbone provides exceptional resistance to enzymatic and thermal degradation, the furan ring remains highly susceptible to acid-catalyzed ring opening, and the C-Br bond presents a photolytic liability. By employing the rigorous, self-validating quenching protocols and chiral chromatographic techniques outlined in this guide, researchers can accurately map the kinetic degradation profile of this molecule, ensuring robust formulation strategies in downstream drug development.

References

  • Thermodynamic Stability of β -Peptide Helices and the Role of Cyclic Residues Source: National Institutes of Health (NIH) / Biophysical Journal URL:[Link]

  • Mechanism of reactions of furans I: A kinetic study of the acid‐catalyzed hydrolysis of furan Source: ResearchGate / Water Research URL:[Link]

  • Directed metalation and regioselective functionalization of 3-bromofuran and related heterocycles Source: ResearchGate / Tetrahedron URL:[Link]

  • Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring Source: University of Pisa (UNIPI) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Protocol for the Solid-Phase Synthesis of Peptides Incorporating (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Expanding the Chemical Space of Peptides The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy for enhancing...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Space of Peptides

The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy for enhancing their therapeutic properties, leading to increased stability, improved potency, and novel functionalities.[1] Solid-phase peptide synthesis (SPPS) serves as the fundamental technique for constructing these modified peptides.[1][2] This application note provides a detailed protocol for the successful solid-phase synthesis of peptides containing the novel β-amino acid, (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid.

The inclusion of non-proteinogenic amino acids can dramatically alter a peptide's biological and chemical characteristics.[1] These modifications can range from simple substitutions, such as using a D-amino acid to impart resistance to enzymatic degradation, to the integration of complex residues with unique functionalities.[1] The successful synthesis of such unique peptides is contingent upon the careful selection of synthetic strategies, including the use of appropriate protecting groups, coupling reagents, and reaction conditions that are tailored to the specific properties of the unnatural residue.[1]

The subject of this protocol, (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid, presents unique challenges and opportunities in peptide design. The furan moiety can be leveraged for various chemical modifications and cross-linking studies, while the bromine atom offers a handle for further functionalization via cross-coupling reactions.[3][4][5] As a β-amino acid, its incorporation can induce specific secondary structures and provide resistance to proteolysis. This guide will navigate the specific considerations required for the efficient and reliable incorporation of this UAA into a peptide sequence using Fmoc-based SPPS.

Pre-Synthesis Considerations: Setting the Stage for Success

A successful SPPS campaign begins with careful planning. The unique structure of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid necessitates a thoughtful approach to resin selection, protecting group strategy, and the choice of coupling reagents.

Resin Selection

The choice of solid support is dictated by the desired C-terminal functionality of the final peptide.

  • For C-terminal amides: Rink amide resin is the preferred choice.[6]

  • For C-terminal carboxylic acids: 2-Chlorotrityl chloride resin or Wang resin are suitable options.[6]

For manual synthesis, a resin with a loading capacity of 0.4-0.8 mmol/g is recommended to balance yield and potential steric hindrance issues.

Protecting Group Strategy

An orthogonal protecting group strategy is crucial for a successful synthesis.[7][8] The standard and recommended approach for this protocol is the Fmoc/tBu strategy.[9]

  • Nα-protection: The α-amino group of all amino acids, including (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid, will be protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[7]

  • Side-chain protection: The side chains of trifunctional natural amino acids will be protected with acid-labile groups (e.g., t-Butyl for Asp, Glu, Ser, Thr, Tyr; Trityl for Cys, His, Asn, Gln; Pbf for Arg).[10] The 5-bromofuran moiety of the target UAA is generally stable to the conditions of Fmoc-SPPS and does not typically require additional protection. However, its acid sensitivity should be considered during the final cleavage step.

The Coupling Reaction: Overcoming Steric Challenges

The incorporation of β-amino acids and residues with bulky side chains can present steric challenges, potentially leading to incomplete coupling reactions. Therefore, the selection of an appropriate coupling reagent and optimized reaction conditions are paramount.

Recommended Coupling Reagents

Standard carbodiimide reagents like DCC or DIC may not be sufficiently potent for sterically demanding couplings.[11] More powerful activating reagents are recommended:

  • Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective as they form reactive esters that can overcome significant steric barriers.[11]

  • Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another excellent choice for difficult couplings.[11]

For this protocol, HATU is the recommended primary coupling reagent due to its high efficiency in sterically hindered situations.

The following workflow diagram illustrates the key decision-making process for selecting the appropriate coupling strategy.

SPPS_Workflow Start Start SPPS Cycle Resin_Prep Resin Swelling & Fmoc Deprotection Start->Resin_Prep UAA_Coupling Couple (3S)-3-Amino-3- (5-bromofuran-2-YL)propanoic acid Resin_Prep->UAA_Coupling Coupling_Check Monitor Coupling (e.g., Kaiser Test) UAA_Coupling->Coupling_Check Incomplete Incomplete Coupling Coupling_Check->Incomplete Negative Result Complete Coupling Complete Coupling_Check->Complete Positive Result Double_Couple Perform Double Coupling Incomplete->Double_Couple Double_Couple->Coupling_Check Next_AA Couple Next Amino Acid Complete->Next_AA Final_Cleavage Final Cleavage & Deprotection Next_AA->Final_Cleavage End Purification & Analysis Final_Cleavage->End

Caption: Workflow for the incorporation of the unnatural amino acid.

Detailed Experimental Protocol

This protocol outlines a manual solid-phase synthesis for a single coupling cycle of Fmoc-(3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid on a 0.1 mmol scale.

Materials and Reagents
ReagentRecommended Grade
Rink Amide Resin (or other suitable resin)100-200 mesh
N,N-Dimethylformamide (DMF)Peptide synthesis
PiperidineReagent grade
Fmoc-(3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid>98% purity
HATU>98% purity
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis
Dichloromethane (DCM)ACS grade
Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIS)Reagent grade
WaterHPLC grade
Diethyl ether (cold)ACS grade
Step-by-Step Coupling Procedure
  • Resin Swelling:

    • Place the appropriate amount of resin (e.g., for a 0.1 mmol scale) in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.[1]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.[1]

    • Agitate the mixture for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-(3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. The extended reaction time is recommended due to the potential steric hindrance.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive (blue beads), indicating incomplete coupling, a second coupling (double coupling) is recommended.[11] Drain the reaction solution, wash with DMF, and repeat step 3 with a fresh solution of activated amino acid.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle or for final cleavage.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection: Releasing the Peptide

The final step involves cleaving the peptide from the resin and simultaneously removing the acid-labile side-chain protecting groups.

Cleavage Cocktail

A standard cleavage cocktail for peptides without particularly sensitive residues is a mixture of TFA, TIS, and water. TIS acts as a scavenger to prevent the re-attachment of reactive carbocations generated during deprotection to sensitive residues.

Recommended Cleavage Cocktail (Reagent B): [12]

ComponentPercentage (v/v)
Trifluoroacetic acid95%
Water2.5%
Triisopropylsilane2.5%

For peptides containing sensitive residues like Cys, Met, or Trp, a more robust scavenger cocktail is necessary.

Recommended Cleavage Cocktail (Reagent K): [12]

ComponentPercentage/Amount
Trifluoroacetic acid82.5%
Phenol5%
Water5%
Thioanisole5%
1,2-Ethanedithiol2.5%
Cleavage Procedure

CAUTION: This procedure must be performed in a well-ventilated fume hood. TFA is highly corrosive.

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide will require purification to remove deletion sequences and byproducts from the synthesis and cleavage steps.

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.

  • Analysis: The purity of the final peptide should be assessed by analytical RP-HPLC. The identity of the peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure the correct molecular weight, confirming the successful incorporation of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid.

Conclusion

The solid-phase synthesis of peptides containing (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid is a viable and powerful method for creating novel peptide therapeutics and research tools.[1] While the steric hindrance of this unnatural amino acid requires special considerations, particularly in the choice of coupling reagents and reaction times, these challenges can be effectively overcome with the optimized protocol presented in this application note.[11] By carefully selecting reagents and monitoring the reaction progress, researchers can successfully incorporate this and other complex unnatural amino acids into their peptide sequences, thereby expanding the possibilities in drug discovery and chemical biology.

References

  • Benchchem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • O'Donnell, M. J., et al. (1996). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society, 118(26), 6271–6276. Available at: [Link].

  • Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Lempens, E., et al. (2018). Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. Scientific Reports, 8(1), 10457. Available at: [Link].

  • Vapourtec. Application Note 72: Cleaving peptides in flow. Available at: [Link].

  • Van Audenhove, I. (2019). Furan-modified peptides for crosslinking to GPCRs. Ghent University. Available at: [Link].

  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link].

  • ResearchGate. (2017). Novel Furan-containing Peptide-based Inhibitors of Protein Arginine Deiminase Type IV (PAD4). Available at: [Link].

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link].

  • Royal Society of Chemistry. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. Available at: [Link].

  • Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
  • ResearchGate. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Available at: [Link].

  • ANU Open Research. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Available at: [Link].

  • ACS Publications. (2018). Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. ACS Combinatorial Science. Available at: [Link].

  • MDPI. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. Molecules, 25(24), 6030. Available at: [Link].

  • PMC. (2025). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Available at: [Link].

  • ACS Publications. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Available at: [Link].

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link].

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. Available at: [Link].

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link].

  • PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link].

  • ANU Open Research. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Available at: [Link].

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link].

  • Google Patents. (2000). BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
  • ResearchGate. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link].

Sources

Application

Application Notes and Protocols for the Enantioselective Synthesis of (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the enantioselective synthesis of (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid, a chiral β-amino acid of significa...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the enantioselective synthesis of (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid, a chiral β-amino acid of significant interest in medicinal chemistry and drug development. β-amino acids are crucial building blocks for peptidomimetics, natural products, and pharmacologically active molecules due to their unique structural and biological properties.[1][2][3] This guide details a robust and highly enantioselective synthetic protocol utilizing an organocatalyzed asymmetric Mannich reaction. The causality behind experimental choices, self-validating protocol design, and supporting literature are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of Chiral β-Amino Acids

Optically pure β-amino acids are fundamental constituents of numerous biologically active compounds, including peptides with enhanced metabolic stability.[3] Their incorporation into peptide backbones can induce stable secondary structures like helices and turns.[1] The title compound, (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid, possesses a synthetically versatile bromofuran moiety, making it a valuable intermediate for further chemical modifications and the development of novel therapeutics. The primary challenge in the synthesis of such molecules lies in the stereocontrolled formation of the chiral center at the β-position.[1]

Strategic Overview of Enantioselective Synthesis

Several catalytic asymmetric methodologies have been developed for the synthesis of β-amino acids, broadly categorized into transition metal catalysis, organocatalysis, and biocatalysis.[4] Common strategies include:

  • Asymmetric Hydrogenation: The hydrogenation of β-(acylamino)acrylates using chiral rhodium or ruthenium catalysts can provide high enantioselectivities.[1][5]

  • Conjugate Addition: The addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds, often catalyzed by chiral Lewis acids or organocatalysts, is a powerful approach.[2]

  • Mannich-type Reactions: The reaction of an enolate or enol equivalent with an imine is a highly effective method for constructing the β-amino acid backbone. Chiral phosphoric acids and bifunctional organocatalysts, such as cinchona alkaloids, have proven to be excellent catalysts for this transformation.[6][7]

For the synthesis of (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid, an organocatalyzed asymmetric Mannich reaction is recommended due to its operational simplicity, mild reaction conditions, and the high enantioselectivities often achieved with heteroaromatic aldehydes.

Recommended Synthetic Approach: Asymmetric Organocatalytic Mannich Reaction

The proposed synthesis involves a three-component one-pot Mannich reaction of 5-bromo-2-furaldehyde, an amine source, and a malonate derivative, catalyzed by a chiral squaramide cinchona alkaloid. This approach offers a direct and efficient route to the desired β-amino acid derivative.[7]

Synthetic_Workflow 5-Bromo-2-furaldehyde 5-Bromo-2-furaldehyde One_Pot_Mannich One-Pot Asymmetric Mannich Reaction 5-Bromo-2-furaldehyde->One_Pot_Mannich Amine_Source p-Anisidine Amine_Source->One_Pot_Mannich Malonate Dimethyl Malonate Malonate->One_Pot_Mannich Catalyst Chiral Squaramide Cinchona Alkaloid Catalyst->One_Pot_Mannich Adduct Chiral Mannich Adduct One_Pot_Mannich->Adduct Hydrolysis_Decarboxylation Hydrolysis and Decarboxylation Adduct->Hydrolysis_Decarboxylation Final_Product (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid Hydrolysis_Decarboxylation->Final_Product

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the asymmetric Mannich reaction catalyzed by squaramide cinchona alkaloids.[7]

Materials and Reagents
Reagent/MaterialPurity/GradeSupplier (Example)
5-Bromo-2-furaldehyde≥98%Sigma-Aldrich
p-Anisidine≥99%Acros Organics
Dimethyl malonate≥99%Alfa Aesar
Chiral Squaramide Catalyst (e.g., SQ)Custom Synthesis/Commercially AvailableStrem Chemicals
TolueneAnhydrousSigma-Aldrich
Hydrochloric Acid (HCl)ConcentratedFisher Scientific
Sodium Hydroxide (NaOH)PelletsEMD Millipore
Dichloromethane (DCM)ACS GradeVWR
Magnesium Sulfate (MgSO₄)AnhydrousSigma-Aldrich
Step-by-Step Procedure

Step 1: Asymmetric Mannich Reaction

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add the chiral squaramide cinchona alkaloid catalyst (0.05 mmol, 5 mol%).

  • Add 5-bromo-2-furaldehyde (1.0 mmol, 1.0 equiv) and p-anisidine (1.0 mmol, 1.0 equiv) to the flask.

  • Add anhydrous toluene (5.0 mL) and stir the mixture at room temperature for 30 minutes to facilitate in-situ imine formation.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add dimethyl malonate (1.5 mmol, 1.5 equiv) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Work-up and Purification of the Mannich Adduct

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral Mannich adduct.

  • Characterize the adduct by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Step 3: Hydrolysis and Decarboxylation

  • To a solution of the purified Mannich adduct (0.5 mmol) in a suitable solvent (e.g., a mixture of acetic acid and water), add concentrated hydrochloric acid (5.0 mL).

  • Heat the mixture to reflux (approximately 110 °C) for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium hydroxide to pH ~7.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by recrystallization or ion-exchange chromatography to yield (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and determine the optical rotation.

Mechanistic Rationale

The chiral squaramide catalyst acts as a bifunctional catalyst. The tertiary amine of the cinchona alkaloid activates the malonate as a nucleophile, while the squaramide moiety, through hydrogen bonding, activates the imine electrophile and controls the stereochemical outcome of the reaction.

Catalytic_Cycle cluster_0 Catalytic Cycle Imine Imine (from Aldehyde + Amine) Ternary_Complex Activated Ternary Complex (Imine-Catalyst-Malonate) Imine->Ternary_Complex Malonate Dimethyl Malonate Malonate->Ternary_Complex Catalyst Chiral Catalyst (SQ) Catalyst->Ternary_Complex Mannich_Reaction C-C Bond Formation (Stereocontrolled) Ternary_Complex->Mannich_Reaction Adduct_Complex Product-Catalyst Complex Mannich_Reaction->Adduct_Complex Product_Release Product Release & Catalyst Regeneration Adduct_Complex->Product_Release Product_Release->Catalyst Regeneration Chiral_Adduct Chiral Mannich Adduct Product_Release->Chiral_Adduct

Caption: Simplified catalytic cycle of the Mannich reaction.

Data and Expected Results

ParameterExpected Outcome
Yield 40-70% (for the Mannich adduct)
Enantiomeric Excess (ee) >90% ee
Diastereoselectivity Not applicable for this specific reaction
Physical Appearance White to off-white solid
Characterization Consistent ¹H NMR, ¹³C NMR, and HRMS data with the proposed structure.

Troubleshooting and Optimization

  • Low Yield:

    • Ensure anhydrous conditions, as water can hydrolyze the imine intermediate.

    • Increase the reaction time or slightly elevate the temperature.

    • Vary the stoichiometry of the reagents.

  • Low Enantioselectivity:

    • Screen different chiral catalysts and solvents.

    • Lower the reaction temperature.

    • Ensure the purity of the starting materials and catalyst.

  • Incomplete Hydrolysis:

    • Increase the reaction time or the concentration of the acid.

    • Consider alternative hydrolysis conditions, such as using a different acid or a two-step saponification-acidification protocol.

Conclusion

The presented protocol outlines a reliable and highly enantioselective method for the synthesis of (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid. The use of an organocatalyzed asymmetric Mannich reaction provides a practical and efficient route to this valuable chiral building block. This guide serves as a foundational resource for researchers in organic synthesis and drug discovery, enabling the reproducible and scalable production of this and related β-amino acids.

References

  • Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. Retrieved from [Link]

  • Funabiki, K., et al. (2011). Chiral Phosphoric Acid Catalyzed Enantioselective Synthesis of β-Amino-α,α-difluoro Carbonyl Compounds. Organic Letters, 13(7), 1792–1795. Retrieved from [Link]

  • Li, P., et al. (2013). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules, 18(5), 6020–6031. Retrieved from [Link]

  • Wang, Z., et al. (2016). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. ACS Catalysis, 6(10), 6838–6842. Retrieved from [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • A One‐Pot Synthesis of 3‐Amino‐3‐arylpropionic Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for the preparation of 3s-3-amino-3-aryl propionic acid and derivatives thereof. (n.d.). Google Patents.
  • Recent advances in the catalytic asymmetric synthesis of β-amino acids. (2010). Chemical Society Reviews. Retrieved from [Link]

  • Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907–6910. Retrieved from [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules, 27(14), 4612. Retrieved from [Link]

Sources

Method

Fmoc Protection of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Fmoc Protection in Peptide Synthesis The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Fmoc Protection in Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone in modern solid-phase peptide synthesis (SPPS).[1][2][3] Its widespread use stems from its base-lability, allowing for mild deprotection conditions that preserve acid-labile side-chain protecting groups, a strategy known as orthogonal protection.[2][3] This approach is particularly advantageous for the synthesis of complex and sensitive peptides. The Fmoc group is typically introduced by reacting the amino group of an amino acid with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1][4][5][6]

This guide provides a detailed application note and protocol for the Fmoc protection of a non-standard amino acid, (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid. This particular β-amino acid, with its brominated furan moiety, presents unique considerations for protection strategy, purification, and characterization.

Mechanistic Insight: The Chemistry of Fmoc Protection and Deprotection

The Fmoc protection of an amine is a nucleophilic substitution reaction. The lone pair of the amino group attacks the electrophilic carbonyl carbon of the Fmoc reagent (Fmoc-Cl or Fmoc-OSu), leading to the formation of a stable carbamate linkage.[4][5]

The deprotection of the Fmoc group is achieved through a β-elimination mechanism initiated by a base, most commonly a secondary amine like piperidine.[1][7][] The base abstracts the acidic proton on the C9 position of the fluorene ring, leading to the formation of a dibenzofulvene intermediate, which is subsequently trapped by the amine.[7][9]

Experimental Protocol: Fmoc Protection of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid

This protocol details the procedure for the N-terminal protection of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid using Fmoc-OSu.

Materials and Reagents
ReagentGradeSupplier
(3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid≥95%Commercially available
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)≥98%Commercially available
Sodium Bicarbonate (NaHCO₃)ACS ReagentCommercially available
1,4-DioxaneAnhydrousCommercially available
Deionized Water (H₂O)
Ethyl Acetate (EtOAc)ACS ReagentCommercially available
HexanesACS ReagentCommercially available
Hydrochloric Acid (HCl)1 M Aqueous SolutionCommercially available
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially available
Step-by-Step Procedure
  • Dissolution of the Amino Acid:

    • In a round-bottom flask, dissolve (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate.

    • Stir the mixture at room temperature until the amino acid is completely dissolved. The bicarbonate solution creates the necessary basic conditions for the reaction.

  • Addition of Fmoc-OSu:

    • In a separate container, dissolve Fmoc-OSu (1.05 - 1.2 equivalents) in 1,4-dioxane.

    • Slowly add the Fmoc-OSu solution to the stirring amino acid solution. The use of a slight excess of Fmoc-OSu ensures the complete consumption of the starting amino acid.[10]

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate and hexanes, with a small amount of acetic acid. The disappearance of the starting amino acid spot and the appearance of a new, less polar product spot indicates the progression of the reaction.

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with deionized water.

    • Wash the aqueous layer with ethyl acetate to remove any unreacted Fmoc-OSu and other organic impurities.

    • Carefully acidify the aqueous layer to a pH of 2-3 with 1 M HCl. This will protonate the carboxylic acid group of the Fmoc-protected amino acid, causing it to precipitate or become extractable into an organic solvent.

    • Extract the product into ethyl acetate (3 x volumes).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 0.5% acetic acid to afford the pure Fmoc-(3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid. The acetic acid helps to improve the peak shape by preventing the deprotonation of the carboxylic acid on the silica.

Reaction Workflow Diagram

Fmoc_Protection_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification AminoAcid (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid ReactionMix Reaction Mixture AminoAcid->ReactionMix FmocOSu Fmoc-OSu FmocOSu->ReactionMix Solvent Dioxane/aq. NaHCO3 Solvent->ReactionMix Workup Aqueous Work-up (Acidification & Extraction) ReactionMix->Workup Purification Column Chromatography Workup->Purification FinalProduct Fmoc-Protected Amino Acid Purification->FinalProduct

Caption: Workflow for the Fmoc protection of the target amino acid.

Characterization and Analytical Techniques

To confirm the successful synthesis and purity of the Fmoc-protected amino acid, a combination of analytical techniques should be employed.

TechniquePurposeExpected Observations
Thin Layer Chromatography (TLC) Reaction monitoring and purity assessment.A single spot with a different Rf value compared to the starting materials.
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification.[11]A single major peak corresponding to the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation.Characteristic peaks for the Fmoc group (aromatic protons between 7.3-7.8 ppm) and the amino acid backbone.
Mass Spectrometry (MS) Molecular weight confirmation.A molecular ion peak corresponding to the calculated mass of the Fmoc-protected amino acid.
UV-Vis Spectroscopy Quantification of Fmoc group loading on solid support (if applicable).[12][13]Absorbance measurement of the dibenzofulvene-piperidine adduct at around 301 nm after deprotection.[12][13]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC indicates the presence of starting material, consider adding an additional portion of Fmoc-OSu or extending the reaction time.

  • Low Yield: Ensure the pH of the aqueous layer is sufficiently acidic (pH 2-3) during the work-up to ensure complete precipitation/extraction of the product.

  • Furan Ring Instability: While the furan ring is generally stable under these conditions, prolonged exposure to strong acids or bases should be avoided. The mild basic conditions of the Fmoc protection and the controlled acidic work-up are designed to minimize any potential degradation.

  • Purification Challenges: The presence of the bromofuran moiety may affect the polarity of the molecule. The chromatography gradient may need to be optimized for efficient separation.

Conclusion

The Fmoc protection strategy is a robust and reliable method for the N-terminal protection of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid. By following the detailed protocol and considering the key experimental parameters, researchers can efficiently synthesize this valuable building block for incorporation into peptide chains. Careful monitoring and appropriate analytical characterization are crucial to ensure the quality and purity of the final product, which is paramount for successful downstream applications in drug discovery and development.

References

  • Atherton, E., Logan, C. J., & Sheppard, R. C. (1981). Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports: synthesis of substance P and of acyl carrier protein 65-74. Journal of the Chemical Society, Perkin Transactions 1, 538-546. [Link]

  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409. [Link]

  • Chang, C. D., Waki, M., Ahmad, M., Meienhofer, J., Lundell, E. O., & Haug, J. D. (1980). Preparation and properties of Nα-9-fluorenylmethyloxycarbonylamino acids bearing tert-butyl side chain protection. International Journal of Peptide and Protein Research, 15(1), 59-66. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]

  • Paquet, A. (1982). Introduction of 9-fluorenylmethyloxycarbonyl, trichloroethoxycarbonyl, and benzyloxycarbonyl amine protecting groups into O-unprotected hydroxyamino acids with the aid of N, N'-dicyclohexylcarbodiimide/1-hydroxybenzotriazole. Canadian Journal of Chemistry, 60(8), 976-980. [Link]

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • MDPI. (2016, November 15). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?[Link]

  • ACS Publications. (2001, June 1). Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries. [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]

  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

  • PMC. (n.d.). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. [Link]

  • MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

Sources

Application

Comprehensive HPLC Method Development for (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals. Objective: To establish a self-validating, dual-method chromatographic strategy for the achiral purity and enantiomeric exce...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals. Objective: To establish a self-validating, dual-method chromatographic strategy for the achiral purity and enantiomeric excess (ee) determination of a novel beta-amino acid active pharmaceutical ingredient (API).

Physicochemical Profiling & Method Rationale

Developing a robust High-Performance Liquid Chromatography (HPLC) method for (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid requires navigating its complex physicochemical properties. As a chiral β -amino acid containing a hydrophobic 5-bromofuran ring, the molecule presents competing chromatographic behaviors: it is highly polar and zwitterionic at physiological pH, yet possesses a strong, hydrophobic chromophore.

The Causality Behind the Chromatographic Strategy

Standard reversed-phase (RP) columns often fail to retain underivatized amino acids due to their zwitterionic nature, leading to elution in the void volume[1]. To overcome this, we must manipulate the mobile phase to suppress ionization or utilize specialized stationary phases.

  • Achiral Assay (Chemical Purity): While Hydrophilic Interaction Liquid Chromatography (HILIC) is highly effective for polar metabolites[2], the presence of the hydrophobic 5-bromofuran ring makes an Ion-Pairing Reversed-Phase (RP-HPLC) approach highly advantageous. By lowering the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic Acid (TFA), the carboxylic acid moiety (pKa ~2.5) is neutralized. The primary amine (pKa ~9.5) remains protonated, but the trifluoroacetate anion acts as a hydrophobic ion-pairing agent. This dramatically increases retention on a standard C18 column, yielding sharp, symmetrical peaks and excellent resolution from synthetic impurities.

  • Chiral Assay (Enantiomeric Purity): To separate the (3S) enantiomer from its (3R) counterpart, a Crown Ether Chiral Stationary Phase (CSP) is the gold standard for primary amines[3]. The 18-crown-6 ether cavity perfectly accommodates the primary ammonium ion (-NH3+), forming a host-guest inclusion complex stabilized by hydrogen bonding[4]. The steric bulk of the 5-bromofuran ring interacts differentially with the chiral barrier of the stationary phase, enabling baseline enantiomeric resolution.

Workflow cluster_paths Method Scouting N1 Define Analytical Target Profile (Achiral Purity & Enantiomeric Excess) N2 Physicochemical Profiling (Zwitterion, pKa, Hydrophobicity) N1->N2 N3 Achiral Assay RP-HPLC + Ion-Pairing N2->N3 N4 Chiral Assay Crown Ether CSP N2->N4 N5 Method Optimization (DoE) N3->N5 N4->N5 N6 ICH Q2(R2) Validation N5->N6

Fig 1: Lifecycle approach to HPLC method development and validation based on ICH Q14/Q2(R2).

Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling the pH and utilizing specific column chemistries, these methods ensure reproducibility across different instrument platforms.

Protocol A: Achiral Purity & Assay (RP-HPLC)

This method quantifies the active substance and resolves it from process-related impurities.

  • Column: Waters Atlantis T3 (150 mm × 4.6 mm, 3 µm) or equivalent polar-embedded C18. Rationale: Resists phase collapse in highly aqueous conditions necessary for early eluting polar compounds.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: 5% to 60% B

    • 12.0 - 15.0 min: 60% B

    • 15.0 - 15.1 min: 5% B (Re-equilibration for 5 mins)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 240 nm (optimized for the 5-bromofuran chromophore).

  • Injection Volume: 10 µL

  • Sample Diluent: 5% Acetonitrile in Water. Critical Step: Matching the diluent to the initial mobile phase conditions prevents solvent-induced peak broadening (the "solvent effect").

Protocol B: Enantiomeric Purity (Chiral HPLC)

This method determines the enantiomeric excess (ee) of the (3S) isomer against the (3R) impurity.

  • Column: Daicel CROWNPAK CR-I(+) (150 mm × 3.0 mm, 5 µm).

  • Mobile Phase: Isocratic, pH 1.5 Perchloric acid (HClO4) in Water / Methanol (85:15, v/v). Rationale: A pH below 2.0 is mandatory to ensure the primary amine is fully protonated (-NH3+) for complexation, and the carboxylate is fully unionized to prevent intramolecular interference[3].

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 25°C (Temperature control is critical as inclusion complexation is highly thermodynamically driven).

  • Detection: UV at 240 nm.

  • Injection Volume: 5 µL.

Mechanism M1 Protonated Amine (-NH3+) M3 Inclusion Complex M1->M3 H-Bonds M2 18-Crown-6 Ether CSP M2->M3 Cavity M4 Steric Hindrance M3->M4 5-Bromofuran M5 Chiral Resolution M4->M5 3S vs 3R

Fig 2: Chiral recognition mechanism via host-guest inclusion complexation on a Crown Ether CSP.

Method Validation Framework (ICH Q2(R2))

To ensure regulatory compliance, the developed methods must be validated according to the newly revised ICH Q2(R2) guidelines, which emphasize a lifecycle approach and statistical robustness[5][6].

Quantitative Data Summaries

Table 1: System Suitability Parameters (Target Specifications)

ParameterAchiral Method (RP-HPLC)Chiral Method (Crown Ether)Causality / Regulatory Rationale
Retention Time (RT) ~ 8.5 min~ 12.0 min ((3S) isomer)Ensures adequate interaction with stationary phase.
Resolution (Rs) > 2.0 (from closest impurity)> 1.5 (between 3S and 3R)Baseline separation required for accurate integration.
Tailing Factor (Tf) ≤ 1.5≤ 1.8Prevents overestimation of trace impurities.
Theoretical Plates (N) > 5,000> 3,000Indicates column efficiency and packing integrity.

Table 2: ICH Q2(R2) Validation Acceptance Criteria

Validation CharacteristicMethodologyAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples.No interfering peaks at the RT of the active peak. Peak purity angle < threshold.
Linearity & Range 5 concentration levels (50% to 150% of target assay).Correlation coefficient ( R2 ) ≥ 0.999. y-intercept ≤ 2.0% of target response.
Accuracy (Recovery) Spike API into matrix at 80%, 100%, and 120% levels.Mean recovery between 98.0% - 102.0%.
Precision (Repeatability) 6 replicate injections of 100% test concentration.Relative Standard Deviation (RSD) ≤ 1.0%.
LOD / LOQ Signal-to-Noise (S/N) ratio approach.LOD: S/N ≥ 3. LOQ: S/N ≥ 10 with RSD ≤ 5.0%.
Robustness Deliberate variations in flow rate (±10%), temp (±2°C), pH (±0.1).System suitability criteria (Table 1) must remain met.

By adhering to these stringent parameters, the analytical procedure demonstrates that it is fit for its intended purpose, yielding reliable quantitative data for both chemical and enantiomeric purity[6].

References

  • "ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA", europa.eu.
  • "Validation of Analytical Procedures Q2(R2) - ICH", ich.org.
  • "Improved Chiral Separations for Enantiopure D- and L-Amino Acids | LCGC International", chromatographyonline.com.
  • "Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC", nih.gov.
  • "Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes - HELIX Chromatography", helixchrom.com.
  • "Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength", chromatographytoday.com.

Sources

Method

Application Notes and Protocols for the Utilization of (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic Acid as a Chiral Building Block

Introduction: The Strategic Value of Chiral β-Amino Acids and Furan Scaffolds in Modern Drug Discovery In the landscape of modern pharmaceutical development, the demand for structurally complex and stereochemically defin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Chiral β-Amino Acids and Furan Scaffolds in Modern Drug Discovery

In the landscape of modern pharmaceutical development, the demand for structurally complex and stereochemically defined molecules is incessant.[1] Chiral building blocks are the foundational components that enable the efficient and precise synthesis of these next-generation therapeutics.[2] Their defined three-dimensional arrangement is critical, as the chirality of a drug molecule governs its interaction with biological targets, profoundly influencing its efficacy, safety, and pharmacokinetic profile.[3][4] Among the vast arsenal of available chiral synthons, β-amino acids, particularly those incorporating heterocyclic moieties, have garnered significant attention.

(3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid is a non-natural, chiral β-amino acid that stands at the confluence of several strategic advantages for the medicinal chemist. As a β-amino acid, it provides access to β-peptides and peptidomimetics, which often exhibit enhanced proteolytic stability compared to their natural α-peptide counterparts.[5] This increased stability is a crucial attribute for developing peptide-based drugs with improved in vivo half-lives.

Furthermore, the molecule incorporates a furan ring, a privileged scaffold in medicinal chemistry.[6] The furan nucleus is a versatile pharmacophore found in numerous natural products and clinically approved drugs, where it can act as a bioisostere for other aromatic systems like phenyl or thiophene rings.[7][8] Its unique electronic properties and ability to engage in hydrogen bonding can be exploited to fine-tune drug-receptor interactions.[9] The presence of a bromine atom on the furan ring provides a reactive handle for a variety of cross-coupling reactions, allowing for late-stage diversification and the exploration of a broad chemical space to optimize structure-activity relationships (SAR).[10]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid. We will provide detailed, field-proven protocols for its incorporation into peptides, its modification via cross-coupling chemistry, and other derivatizations, thereby unlocking its full potential as a versatile chiral building block.

Physicochemical and Spectroscopic Data

While detailed experimental data for this specific molecule is not extensively published, its properties can be reliably predicted based on its structure.

PropertyValue/DescriptionSource/Method
CAS Number 682803-05-0[11]
Molecular Formula C₇H₈BrNO₃[11]
Molecular Weight 234.05 g/mol [11]
Appearance Off-white to light brown solid (Expected)General observation for similar compounds
Solubility Soluble in polar aprotic solvents (DMF, DMSO), alcohols; sparingly soluble in water.Predicted based on structure
¹H NMR Expect signals for the furan protons, the α- and β-protons of the propanoic acid backbone, and exchangeable amine/acid protons. Furan protons typically appear in the aromatic region (6-7 ppm).Based on similar furan derivatives[12]
¹³C NMR Expect signals for the furan carbons, the carbonyl carbon, and the aliphatic carbons of the backbone.Based on similar furan derivatives[12]
Mass Spectrometry ESI-MS (m/z): [M+H]⁺ ≈ 234.9/236.9 (characteristic isotopic pattern for Bromine).Predicted based on structure
Optical Purity >95% ee (typically available)Supplier specifications (e.g.,[13])

Core Applications & Experimental Protocols

The true utility of (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid lies in its dual functionality: the peptide backbone for building peptidomimetics and the reactive bromofuran for scaffold decoration.

Building_Block_Utility main (3S)-3-Amino-3-(5-bromofuran-2-yl) propanoic acid peptide Peptide & Peptidomimetic Synthesis (SPPS) main->peptide  Amino & Carboxyl groups coupling Scaffold Decoration (Cross-Coupling) main->coupling  Bromine atom deriv Backbone Derivatization main->deriv  N- & C-Termini bioactive Bioactive Molecules (e.g., Protease Inhibitors, Foldamers) peptide->bioactive sar SAR Exploration & Library Synthesis coupling->sar deriv->bioactive deriv->sar

Caption: Versatile applications of the title building block.

Protocol 1: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The most direct application of this building block is its incorporation into a peptide sequence. The following protocol utilizes the standard Fmoc/tBu (Fluorenylmethyloxycarbonyl/tert-butyl) strategy, which is favored for its mild deprotection conditions.[14]

Causality of Choices:

  • Protecting Groups: The amine is protected with Fmoc (base-labile) and the carboxylic acid is activated for coupling. Side-chain protecting groups on other amino acids are typically acid-labile (e.g., tBu, Trt), ensuring orthogonality.[14]

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization, which is crucial for maintaining the stereochemical integrity of the chiral center. DIEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to activate the carboxyl group and neutralize the protonated amine.[15]

  • Resin: A Wang or Rink Amide resin is suitable, depending on whether a C-terminal acid or amide is desired upon final cleavage.

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide, 100-200 mesh, ~0.5 mmol/g loading) in dimethylformamide (DMF) for 1 hour in a suitable SPPS reaction vessel.

    • Wash the resin with DMF (3 x 10 mL/g).

  • Fmoc Deprotection (of the growing peptide chain on resin):

    • Treat the resin with 20% piperidine in DMF (10 mL/g) for 5 minutes.

    • Drain the vessel.

    • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL/g) to remove all traces of piperidine.

  • Coupling of (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic Acid:

    • In a separate vial, pre-activate the amino acid. Dissolve Fmoc-(3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid (3 eq. relative to resin loading), HATU (2.9 eq.), and DIEA (6 eq.) in DMF (5 mL/g).

    • Allow the activation mixture to stand for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature. Note: Longer coupling times may be necessary due to the steric hindrance of a β-amino acid.

    • Self-Validation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, i.e., beads remain colorless, indicates a free secondary amine is absent). If the test is positive, a second coupling may be required.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 10 mL/g) and then dichloromethane (DCM) (3 x 10 mL/g).

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and its N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail. A common choice is "Reagent K": 92.5% Trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol (EDT), and 2.5% triisopropylsilane (TIS).[15] The scavengers (water, EDT, TIS) are crucial to protect sensitive residues from reactive species generated during cleavage.

    • Add the cleavage cocktail to the resin (10 mL/g) and allow the reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide under vacuum. It can then be purified by RP-HPLC.

SPPS_Workflow Start Start: Swollen Resin with Free Amine Coupling 1. Coupling (Fmoc-β-AA, HATU, DIEA) Start->Coupling Wash1 2. Wash (DMF/DCM) Coupling->Wash1 Deprotect 3. Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect Wash2 4. Wash (DMF) Deprotect->Wash2 Loop Repeat for next Amino Acid? Wash2->Loop Loop->Coupling Yes Cleave Final Cleavage (TFA Cocktail) Loop->Cleave No End Purified Peptide Cleave->End

Caption: The Solid-Phase Peptide Synthesis (SPPS) cycle.

Protocol 2: Scaffold Decoration via Suzuki-Miyaura Cross-Coupling

The C5-bromo substituent on the furan ring is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or vinyl groups. This allows for extensive SAR studies on a pre-formed peptide or on the building block itself before incorporation.

Causality of Choices:

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is a robust and commonly used catalyst for Suzuki couplings involving aryl bromides.

  • Base: An aqueous solution of a mild base like Na₂CO₃ or K₂CO₃ is required to activate the boronic acid for transmetalation.

  • Solvent System: A biphasic solvent system like Toluene/Ethanol/Water or Dioxane/Water is often used to dissolve both the organic-soluble building block and the inorganic base.

Step-by-Step Methodology (Example with Phenylboronic Acid):

  • Reactant Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-protected (e.g., Boc) (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid methyl ester (1 eq.). Protection of the amine and carboxyl groups is essential to prevent side reactions.

    • Add Phenylboronic acid (1.2 eq.).

    • Add Pd(PPh₃)₄ (0.05 eq.).

  • Solvent and Base Addition:

    • Add a degassed solvent mixture, for example, Toluene (5 mL per mmol of substrate).

    • Add a degassed 2M aqueous solution of Na₂CO₃ (3 eq.).

  • Reaction Execution:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with water, then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-phenylfuran derivative.

  • Deprotection:

    • The protecting groups (Boc and methyl ester) can be removed under standard acidic (for Boc) and basic (for ester) conditions to yield the final modified amino acid, which can then be used in further synthetic steps.

Suzuki_Coupling Reactants Protected Bromofuran AA Ar-B(OH)₂ Conditions Pd(PPh₃)₄ Base (Na₂CO₃) Solvent (Toluene/H₂O) Heat (80-90°C) Reactants->Conditions Product Protected 5-Aryl-Furan AA B(OH)₂-Br Conditions->Product C-C Bond Formation

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Conclusion and Future Perspectives

(3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid is a powerful and versatile chiral building block that offers a wealth of opportunities for drug discovery and development. Its stereodefined β-amino acid backbone provides a gateway to proteolytically stable peptidomimetics, while the functionalized furan ring serves a dual role as a valuable pharmacophore and a platform for synthetic diversification. The protocols detailed herein provide a robust starting point for researchers to harness the full potential of this synthon. By strategically combining peptide synthesis with late-stage scaffold decoration, medicinal chemists can rapidly generate libraries of complex and diverse molecules, accelerating the identification of novel therapeutic leads. The continued exploration of such multi-functional building blocks will undoubtedly remain a cornerstone of innovation in the pharmaceutical industry.[4][9]

References

  • AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery.
  • AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
  • High Purity Chiral Building Blocks in Modern Pharma. (2026, February 26). High Purity Chiral Building Blocks in Modern Pharma.
  • Benchchem. (n.d.). The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery.
  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • Pal, P. (2024, February 13).
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PMC.
  • ResearchGate. (n.d.).
  • Fluorochem. (n.d.). Chiral Building Blocks.
  • PMC. (2025, August 5). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2)
  • Furan: A Promising Scaffold for Biological Activity. (2024, January 25).
  • PubMed. (n.d.). Design and synthesis of beta-peptides with biological activity.
  • Tang, T. P., & Ellman, J. A. (2002). Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines. Journal of Organic Chemistry, 67(22), 7819–7832.
  • Myers, J. K., & Jacobsen, E. N. (n.d.). Asymmetric Synthesis of β-Amino Acid Derivatives via Catalytic Conjugate Addition of Hydrazoic Acid to Unsaturated Imides. Journal of the American Chemical Society.
  • Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review.
  • ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. Journal of Organic Chemistry, 64, 6907-6910.
  • Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. (2009, April 24). The Journal of Organic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • EvitaChem. (n.d.). (3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid.
  • ECHEMI. (n.d.). Buy 3-amino-3-(5-bromofuran-2-yl)
  • ResearchGate. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF.
  • MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • Molecules. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • ChemScene. (n.d.). (S)-3-Amino-3-(3-bromofuran-2-yl)propanoic acid.
  • Amblard, M., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
  • MDPI. (2017, April 25). Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents.
  • ResearchGate. (2022, July 1). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • Google Patents. (n.d.).
  • Zhao, F., et al. (n.d.). Derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid as potent NMDA receptor glycine site agonists with GluN2 subunit-specific activity. PMC.
  • BLDpharm. (n.d.). 1366440-02-9|(3S)-3-amino-3-(3-bromofuran-2-yl)propanoic acid.
  • The Role of 3-Amino-3-(2-thienyl)propionic Acid in Modern Drug Discovery. (n.d.).
  • PubMed. (2010, May 1). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists.
  • AiFChem. (2025, October 21). 682803-05-0 | 3-Amino-3-(5-bromofuran-2-yl)propanoic acid.

Sources

Application

Application Note: A Strategic Guide to Incorporating (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic Acid into Peptidomimetics

Abstract The design of therapeutically relevant peptides is often hampered by poor metabolic stability and limited bioavailability. Peptidomimetics, which mimic the structure and function of natural peptides, overcome th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The design of therapeutically relevant peptides is often hampered by poor metabolic stability and limited bioavailability. Peptidomimetics, which mimic the structure and function of natural peptides, overcome these limitations by incorporating non-canonical amino acids (ncAAs) to enhance proteolytic resistance and introduce novel structural constraints.[1][2] This guide focuses on (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid, a unique β-amino acid that combines the backbone-modifying properties of a β-amino acid with the rigid, heterocyclic scaffold of a brominated furan.[3][4] The incorporation of this building block can induce specific secondary structures and enhance biological activity.[5][6] However, its sterically demanding nature presents significant challenges for standard peptide synthesis protocols. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing field-proven strategies and step-by-step protocols for the efficient incorporation of this valuable moiety into peptide chains using Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS).

Introduction: The Strategic Value of (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic Acid in Peptidomimetic Design

The therapeutic potential of peptides is immense, yet their translation into viable drugs is often compromised by rapid degradation by proteases. Peptidomimetics offer a robust solution by modifying the peptide backbone to create analogues with superior pharmacological profiles.[7] The incorporation of ncAAs is a cornerstone of this approach, enabling the creation of molecules with enhanced stability, potency, and target selectivity.[2][8]

(3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid is a particularly compelling building block for several reasons:

  • β-Amino Acid Backbone: Unlike α-amino acids, the additional carbon in the backbone of β-amino acids creates peptidomimetics that are highly resistant to enzymatic degradation by peptidases.[3] This fundamental change also allows for the formation of novel, stable secondary structures not accessible to natural peptides.

  • Rigid Furan Scaffold: The furan ring introduces a rigid, planar element into the peptide side chain. Such conformationally restricted elements are instrumental in drug design for locking the molecule into a bioactive conformation, thereby improving binding affinity and specificity.[5][6][9] Furan-containing molecules have demonstrated a wide range of biological activities, including antitumor and antimicrobial properties.[4][10]

  • Stereochemical Definition and Functionalization: The defined (3S)-stereochemistry provides precise three-dimensional control, which is critical for targeted molecular interactions. The bromine atom serves as a useful synthetic handle for further chemical modification via cross-coupling reactions and can also enhance binding through halogen bonding.

This guide provides the necessary expertise to navigate the synthetic challenges associated with this sterically hindered amino acid, ensuring its successful integration into novel peptidomimetic designs.

Physicochemical Profile of the Building Block

Understanding the properties of (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid is fundamental to developing effective incorporation strategies.

PropertyValueSource
IUPAC Name 3-Amino-3-(5-bromofuran-2-yl)propanoic acid[11]
CAS Number 682803-05-0[11]
Molecular Formula C₇H₈BrNO₃[11]
Molecular Weight 234.05 g/mol [11]
Boiling Point 307.3°C at 760 mmHg[11]
Density 1.711 g/cm³[11]
Structure

Implications for Synthesis: The key structural feature influencing the synthetic protocol is the bulky 5-bromo-2-furyl group positioned at the β-carbon. This creates significant steric hindrance around the α-amino group, which is the site of peptide bond formation. This steric clash slows down reaction kinetics and can lead to incomplete couplings with standard reagents.[12][13] Therefore, specialized protocols are required.

Core Principles for SPPS-based Incorporation

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the preferred method for constructing peptidomimetics containing this building block.[14][15] The general workflow involves the sequential addition of N-terminally protected amino acids to a growing peptide chain anchored to a solid support.

spss_workflow Resin Start: Resin Support Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (Activated AA + Base) Deprotection1->Coupling Exposes free amine Wash Washing Steps (DMF, DCM) Coupling->Wash Repeat Repeat Cycle for Next Amino Acid Wash->Repeat n cycles Cleavage Final Cleavage & Deprotection (TFA) Wash->Cleavage After last cycle Repeat->Deprotection1 Purification Purification (RP-HPLC) Cleavage->Purification

General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protecting Group Strategy: Ensuring Orthogonality

The success of SPPS hinges on the use of orthogonal protecting groups, which can be removed under different conditions without affecting others.[16][17]

  • α-Amino Group Protection: The standard acid-labile Fluorenylmethyloxycarbonyl (Fmoc) group is the ideal choice. It is stable throughout the coupling reaction but is readily removed with a mild base (typically 20% piperidine in DMF), leaving other protecting groups and the resin linkage intact.[14][16]

  • Carboxyl Group Activation: The carboxylic acid of the incoming amino acid is activated in situ to facilitate amide bond formation. This is discussed in the next section.

  • Furan Ring Stability: The bromofuran moiety is generally stable under the alternating basic (Fmoc deprotection) and mildly acidic/neutral (coupling) conditions of SPPS. It is also robust enough to withstand final cleavage with strong acids like trifluoroacetic acid (TFA) when appropriate scavengers are used.

Overcoming Steric Hindrance: The Key to Successful Coupling

The primary challenge with (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid is its steric bulk. Standard carbodiimide coupling reagents like N,N'-diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically demanding residues, leading to low yields and deletion sequences.[12][18] To overcome this kinetic barrier, more potent activation strategies are essential.

Table 1: Comparison of Recommended Coupling Reagents for Hindered Amino Acids

Reagent Name (Acronym)Activating SpeciesReactivityKey Advantages & Considerations
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)O-At ester (highly reactive)Very HighConsidered the gold standard for difficult couplings.[18] Minimizes racemization. Pre-activation is recommended.
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)O-6-ClBt esterHighMore reactive and cost-effective than HBTU. An excellent alternative to HATU for overcoming steric barriers.[18]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)O-Bt esterHighA phosphonium salt-based reagent, also highly effective for hindered couplings. Byproducts can be more difficult to wash away than uronium salts.

Causality: These reagents work by forming highly reactive acyl-uronium/phosphonium species or activated esters that can overcome the high activation energy associated with coupling to a sterically hindered N-terminus or coupling a sterically hindered carboxylic acid.[18]

Detailed Experimental Protocols

The following protocols are designed for incorporating Fmoc-(3S)-3-amino-3-(5-bromofuran-2-yl)propanoic acid-OH into a peptide sequence on a Rink Amide resin, which yields a C-terminal amide upon cleavage.

Materials and Reagents
  • Resin: Rink Amide MBHA resin (loading capacity: 0.4-0.8 mmol/g)

  • Protected Amino Acids: Standard Fmoc-protected α-amino acids; Fmoc-(3S)-3-amino-3-(5-bromofuran-2-yl)propanoic acid-OH

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Coupling Reagents: HATU, HCTU, or PyBOP

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents: Methanol (MeOH), Diethyl ether (Et₂O)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% deionized water (H₂O)

  • QC Reagents: Acetonitrile (ACN, HPLC grade), Formic Acid (FA)

Protocol 1: Standard Automated SPPS Incorporation using HATU

This protocol assumes the use of an automated microwave peptide synthesizer, which uses microwave energy to accelerate difficult couplings.[13]

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in the synthesizer's reaction vessel.

  • Initial Deprotection: Perform an initial Fmoc deprotection cycle on the Rink Amide linker by treating with 20% piperidine/DMF (2 x 5 min).

  • Standard Amino Acid Couplings: Couple the preceding amino acids using a standard protocol (e.g., 5 eq. Fmoc-AA-OH, 4.9 eq. HCTU, 10 eq. DIPEA in DMF for 5-10 min at 75°C).

  • Incorporation of the Hindered Residue:

    • Pre-activation: In a separate vial, dissolve Fmoc-(3S)-3-amino-3-(5-bromofuran-2-yl)propanoic acid-OH (4 eq. relative to resin loading), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

    • Coupling Step: Add the activated amino acid solution to the deprotected, resin-bound peptide.

    • Reaction: Perform the coupling reaction for 25-45 minutes at 50-75°C. The extended time and microwave energy are crucial for driving the reaction to completion.[13]

  • Washing: After coupling, thoroughly wash the resin with DMF (5 x 1 min) to remove excess reagents and byproducts.

  • Completion Check (Optional but Recommended): Perform a qualitative ninhydrin (Kaiser) test on a small resin sample. A negative result (yellow beads) indicates a complete reaction. A positive result (blue/purple beads) indicates a free primary amine and an incomplete reaction, necessitating a second coupling.

  • Continue Synthesis: Proceed with the deprotection of the newly added residue and the coupling of the next amino acid in the sequence.

Protocol 2: Manual "Double Coupling" for Incomplete Reactions

If a completion check (e.g., Kaiser test) indicates a failed coupling, or if a microwave synthesizer is not available, a manual double coupling is a robust alternative.[18]

  • First Coupling: Following Fmoc deprotection, perform the coupling as described in Protocol 1, Step 4. Allow the reaction to proceed for 45-90 minutes at room temperature with gentle agitation.

  • Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min).

  • Second Coupling: Immediately repeat the coupling step with a fresh solution of activated Fmoc-(3S)-3-amino-3-(5-bromofuran-2-yl)propanoic acid-OH, HATU, and DIPEA.[18] Allow this second reaction to proceed for another 45-90 minutes.

  • Final Wash and Confirmation: Wash the resin extensively with DMF (5 x 1 min) and perform a ninhydrin test to confirm completion. If the test is still positive, consider a capping step with acetic anhydride to terminate the unreacted chains before proceeding.

Cleavage from Resin and Final Deprotection
  • Preparation: After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry it under a stream of nitrogen.

  • Cleavage: Add the freshly prepared cleavage cocktail (95% TFA / 2.5% H₂O / 2.5% TIPS) to the resin (approx. 10 mL per gram of resin).

    • Causality: TFA cleaves the peptide from the acid-labile Rink Amide linker and removes side-chain protecting groups (like Boc, tBu). TIPS acts as a cation scavenger to prevent side reactions with sensitive residues.

  • Incubation: Gently agitate the slurry at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it dropwise to a large volume of ice-cold diethyl ether.

  • Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.

Purification and Quality Control
  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% formic acid or TFA.

  • Characterization: Confirm the identity and purity of the final peptidomimetic using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight and High-Resolution Mass Spectrometry (HRMS) or NMR for structural confirmation.

Workflow and Troubleshooting

The decision-making process for coupling this challenging residue can be visualized as follows:

coupling_decision Start Start: Deprotected Peptide-Resin Coupling Perform First Coupling (HATU, 45-90 min) Start->Coupling QC Kaiser Test Coupling->QC Success Coupling Complete (Beads are Yellow) QC->Success Negative Failure Incomplete Coupling (Beads are Blue) QC->Failure Positive Continue Proceed to Next Deprotection Step Success->Continue DoubleCouple Perform Second Coupling (Fresh Reagents) Failure->DoubleCouple DoubleCouple->Success

Decision workflow for coupling the hindered amino acid.

Table 2: Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Incomplete Coupling Insufficient activation, steric hindrance, peptide aggregation on resin.Switch to a more powerful coupling reagent like HATU.[18] Perform a double coupling.[18] Use microwave-assisted synthesis.[13] Switch solvent from DMF to NMP for better solvation.[18]
Low Final Yield Cumulative failed couplings, premature chain cleavage, loss during workup.Optimize coupling time and temperature for each step. Ensure resin is thoroughly washed. Be careful during peptide precipitation and transfer steps.
Presence of Deletion Peptides Incomplete coupling at one or more steps, leading to peptides missing an amino acid.Implement a capping step (e.g., with acetic anhydride) after coupling the hindered residue to terminate any unreacted chains and simplify final purification.
Side Product Formation Racemization during activation, reaction with scavengers during cleavage.Use HATU with DIPEA to minimize racemization risk. Ensure the cleavage cocktail contains adequate scavengers like TIPS.

Conclusion

The successful incorporation of (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid into peptidomimetics is an achievable goal that unlocks significant potential for innovative drug design. The key to success lies in acknowledging and addressing the steric hindrance presented by its unique side chain. By deviating from standard coupling protocols and instead employing high-potency activating reagents such as HATU, extending reaction times, utilizing microwave assistance, or performing strategic double couplings, researchers can efficiently integrate this building block. The protocols and strategies outlined in this guide provide a robust framework for harnessing the full potential of this powerful peptidomimetic component, paving the way for the development of next-generation therapeutics with enhanced stability and biological activity.

References

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: From structure to function. Chemical Reviews, 101(10), 3219-3232. [Link]

  • Chakraborty, T. K., Ghosh, S., Jayaprakash, S., Sharma, J. A. R. P., Ravikanth, V., Diwan, P. V., Nagaraj, R., & Kunwar, A. C. (2000). Synthesis and Conformational Studies of Peptidomimetics Containing Furanoid Sugar Amino Acids and a Sugar Diacid. The Journal of Organic Chemistry, 65(20), 6441-6457. [Link]

  • Chakraborty, T. K., Ghosh, S., & Jayaprakash, S. (2000). Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid. PubMed. [Link]

  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Wiley Online Library. [Link]

  • Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug Discovery Today, 20(1), 122-128. [Link]

  • Gellerman, G., Gilon, C., & El-Faham, A. (2005). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and α-Amino Acids. The Journal of Organic Chemistry, 70(25), 10126-10132. [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Gante, J. (1994). Peptidomimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720. [Link]

  • RSC Publishing. (2021). Reprogramming natural proteins using unnatural amino acids. [Link]

  • RSC Publishing. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. [Link]

  • ACS Publications. (2018). Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • MDPI. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. [Link]

  • eScholarship. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. [Link]

  • ACS Publications. (2026). Protecting Group Strategies in Natural Product Biosynthesis. [Link]

  • PubMed. (2015). Synthesis, bioactivity, docking and molecular dynamics studies of furan-based peptides as 20S proteasome inhibitors. [Link]

  • PubMed. (2002). Incorporation of non-natural amino acids into proteins. [Link]

  • JOCPR. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • PubChem. (n.d.). (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid. [Link]

  • NIH. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC. [Link]

  • MDPI. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. [Link]

  • PMC. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

Sources

Method

preparation of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid stock solutions

Application Note: Preparation and Handling of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic Acid Stock Solutions Introduction & Scientific Rationale The integration of non-natural amino acids into peptide sequences is a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic Acid Stock Solutions

Introduction & Scientific Rationale

The integration of non-natural amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug discovery. (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid (CAS: 682803-05-0) is a highly specialized chiral β -amino acid. The substitution of native α -amino acids with homologous β -amino acids introduces an extended carbon backbone that significantly enhances proteolytic stability against endogenous peptidases [1]. Furthermore, the 5-bromofuran moiety provides a unique hydrophobic pharmacophore capable of halogen bonding and π−π stacking within target protein binding pockets.

However, the structural features that make this compound valuable also introduce specific handling challenges. The zwitterionic nature of the β -amino acid dictates its solubility profile, while the electron-rich furan ring is highly susceptible to photo-oxidation. This application note provides a self-validating, step-by-step protocol for preparing stable stock solutions, ensuring structural integrity and enantiomeric purity for downstream biological assays.

Physicochemical Properties & Solvation Dynamics

Before preparing stock solutions, it is critical to understand the quantitative parameters of the solute. Because it exists as a zwitterion at neutral pH, its solubility in pure water is limited. Dimethyl sulfoxide (DMSO) is the universal solvent of choice for primary stock generation due to its high dielectric constant and ability to disrupt intermolecular hydrogen bonding.

Table 1: Physicochemical Profile of (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid

ParameterValueExperimental Implication
CAS Number 682803-05-0Verification of raw material identity [2].
Molecular Formula C 7​ H 8​ BrNO 3​ Determines precise mass calculations.
Molecular Weight 234.05 g/mol 11.70 mg required per 1 mL for a 50 mM stock.
Primary Solvent Anhydrous DMSOPrevents hydrolysis; ensures complete solvation.
Aqueous Solubility Sparingly solubleRequires pre-dissolution in DMSO before aqueous dilution.
Stereochemistry (3S) EnantiomerSensitive to extreme pH/heat (risk of racemization).

Critical Pre-Analytical Considerations (Causality & E-E-A-T)

To guarantee a self-validating protocol, an Application Scientist must account for the specific degradation pathways of the molecule:

  • Photo-Oxidation of the Bromofuran Ring: Furans, particularly halogenated derivatives, are highly reactive toward singlet oxygen ( 1 O 2​ ). Exposure to ambient light and atmospheric oxygen can trigger a [4+2] cycloaddition, leading to the rapid degradation of the bromofuran moiety into γ -hydroxybutenolides or ring-opened dicarbonyl species [3]. Causality: All stock solutions must be prepared in amber vials and purged with an inert gas (Argon or Nitrogen) to displace dissolved oxygen.

  • Prevention of Racemization: The chiral center at the C3 position is critical for the stereospecific binding of the resulting peptidomimetic. Prolonged exposure to strong bases or temperatures exceeding 37°C during dissolution can induce enolization and subsequent racemization. Causality: Dissolution should be achieved via gentle vortexing or low-energy sonication in a temperature-controlled water bath (<30°C).

  • Hygroscopicity of DMSO: Standard DMSO rapidly absorbs atmospheric moisture, which can precipitate the compound over time or accelerate hydrolytic degradation. Causality: Only freshly opened, anhydrous DMSO ( 99.9%, packaged under Argon) should be used.

Experimental Protocols

Protocol A: Preparation of a 50 mM Primary Stock Solution (DMSO)

Note: Perform all steps under subdued lighting or use amber glassware.

  • Equilibration: Allow the sealed vial of lyophilized (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid powder to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation upon opening.

  • Mass Measurement: Accurately weigh 11.70 mg of the compound using a microbalance. Transfer immediately to a sterile, amber 2.0 mL microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of anhydrous DMSO to the tube.

  • Dissolution: Cap the tube and vortex gently for 30–60 seconds. If particulates remain, sonicate the tube in a water bath set to 25°C for up to 5 minutes. Do not exceed 30°C.

  • Inert Atmosphere: Gently blow a stream of Argon gas over the headspace of the tube for 5 seconds before sealing to displace oxygen.

  • Aliquot Generation: Divide the 50 mM stock into 50 µL or 100 µL single-use aliquots in amber PCR tubes. This prevents repeated freeze-thaw cycles, which cause concentration gradients and degradation.

  • Storage: Store all aliquots immediately at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months).

Protocol B: Preparation of Aqueous Working Solutions (e.g., 100 µM)

Note: Aqueous solutions should be prepared fresh immediately prior to the assay.

  • Thaw a single 50 mM DMSO aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Dilution: Pipette 2.0 µL of the 50 mM stock into 998 µL of the target aqueous buffer (e.g., PBS, pH 7.4, or cell culture media). This yields a 100 µM working solution.

  • DMSO Tolerance: The final DMSO concentration in this working solution is 0.2% (v/v), which is generally well-tolerated in most in vitro cellular assays and enzymatic screens.

  • Verification: Visually inspect the solution against a dark background to ensure no micro-precipitates have formed.

Workflow and Mechanistic Visualizations

To conceptualize the handling logic and the structural advantages of this compound, refer to the following workflow and mechanistic diagrams.

Workflow A 1. Weigh (3S)-3-Amino-3-(5-bromofuran-2-yl) propanoic acid (Amber Vial) B 2. Add Anhydrous DMSO (Argon Purged to prevent oxidation) A->B C 3. Gentle Vortex / Sonication (<30°C to prevent racemization) B->C D 4. Aliquot into single-use tubes (Avoid Freeze-Thaw) C->D E 5. Store at -20°C or -80°C (Desiccated, Dark) D->E F 6. Dilute to Working Concentration (Aqueous Buffer, pH 7.2-7.4) E->F

Caption: Step-by-step workflow for the preparation and storage of primary DMSO stock solutions.

Mechanism A β-Amino Acid Backbone C Resistance to Enzymatic Proteolysis A->C B 5-Bromofuran Moiety D Hydrophobic / Halogen Bonding Interactions B->D E Enhanced Peptidomimetic Efficacy & Half-Life C->E D->E

Caption: Mechanistic rationale for utilizing bromofuran-substituted β-amino acids in drug design.

Quality Control & Self-Validation System

To ensure the trustworthiness of the prepared stocks, implement the following QC checkpoints:

  • Purity Assessment (LC-MS): Periodically analyze a thawed aliquot via Liquid Chromatography-Mass Spectrometry. The presence of a mass shift (+32 Da) indicates di-oxygenation (photo-oxidation) of the furan ring [3]. If this peak exceeds 2% of the total area, discard the stock.

  • Chiral Integrity (HPLC): If the compound is subjected to temperatures >30°C, verify the enantiomeric excess (ee) using a chiral stationary phase HPLC column (e.g., Chiralcel OD-H) to confirm that the (3S) stereocenter has not racemized.

References

  • Enhancing Cancer Vaccine Efficacy: Backbone Modification with β -Amino Acids Alters the Stability and Immunogenicity of MUC1-Derived Glycopeptide Formulations. JACS Au - ACS Publications. Available at:[Link]

  • Regioselective Entry to Bromo- γ -hydroxybutenolides: Useful Building Blocks for Assemblying Natural Product-Like Libraries. Organic Letters - ACS Publications. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic Acid During Coupling

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the stereochemical instability of β3 -amino acids containing heteroaryl side...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the stereochemical instability of β3 -amino acids containing heteroaryl side chains.

Mechanistic Causality: Why Does This Molecule Racemize?

A common misconception in peptide synthesis is that β -amino acids are immune to racemization because their chiral center (C3) is separated from the activated carbonyl (C1) by a methylene bridge (C2), preventing the classic oxazolone-mediated epimerization seen in α -amino acids.

However, (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid is highly susceptible to a completely different pathway: E1cB-mediated Retro-Michael Racemization [1][2].

When the C1 carboxyl group is activated, the C2 α -protons become acidic. In the presence of strong tertiary amine bases (like DIPEA or TEA), the C2 proton is abstracted to form an enolate. The electron-withdrawing 5-bromofuran-2-yl group provides massive thermodynamic stabilization to the adjacent π -system, driving the elimination of the C3 amine (Retro-Michael). The resulting α,β -unsaturated active ester then undergoes a non-stereoselective Michael re-addition by the free amine, resulting in a racemic (3R/3S) mixture[3].

Pathway A (3S)-Activated Ester (Chiral C3 Center) B C2-Enolate Intermediate (Deprotonated) A->B Tertiary Base (-H+ from C2) C 3-(5-bromofuran-2-yl)acrylate + Eliminated Amine B->C E1cB Elimination (Retro-Michael) D Racemic Product (3R/3S) via Re-addition C->D Non-stereoselective Michael Addition

Mechanism of E1cB-mediated Retro-Michael racemization during β-amino acid coupling.

Troubleshooting Guide & Validated Protocols

To prevent this side reaction, the coupling environment must be strictly controlled to avoid basic conditions that trigger enolization[4][5]. Below are two self-validating protocols designed to bypass the E1cB pathway.

Protocol A: Base-Free DIC/OxymaPure Coupling (Highly Recommended)

This protocol utilizes a base-free environment, relying on the acidic additive OxymaPure to form a highly reactive but stereochemically stable ester.

Step-by-Step Methodology:

  • Pre-activation: Dissolve 1.0 equivalent of the N-protected (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid and 1.0 equivalent of OxymaPure in anhydrous DMF to achieve a 0.1 M concentration.

  • Thermal Control: Cool the reaction vessel to 0 °C. Causality: Lowering the temperature suppresses the kinetic energy required for any background elimination reactions.

  • Activation: Add 1.0 equivalent of N,N'-Diisopropylcarbodiimide (DIC) dropwise. Stir for 5 minutes. Causality: OxymaPure acts as an acidic auxiliary nucleophile. It forms the active ester without requiring a tertiary amine base, completely shutting down the E1cB enolization trigger.

  • Coupling: Add 0.9 equivalents of the target amine (or introduce to the resin-bound peptide). Allow the reaction to slowly warm to 25 °C and stir for 2–4 hours.

  • Self-Validation Step: Before scaling up, cleave a 5 mg aliquot of the intermediate (if using Solid Phase Peptide Synthesis) using TFA/TIPS/H 2​ O (95:2.5:2.5) for 1 hour. Analyze the crude filtrate via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 80:20). The presence of a single chromatographic peak confirms the absence of the (3R) enantiomer, validating the base-free coupling choice.

Protocol B: DEPBT-Mediated Coupling (When weak base is unavoidable)

If your amine is a poor nucleophile (e.g., an aniline derivative) and requires a base to remain unprotonated, use this modified approach.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the β -amino acid and 1.0 eq of DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) in a 1:1 mixture of DMF and THF.

  • Base Selection: Add 1.0 eq of 2,4,6-trimethylpyridine (TMP/Collidine). Causality: TMP is sterically hindered and a significantly weaker base than DIPEA. It is strong enough to neutralize hydrochlorides but too weak to efficiently deprotonate the C2 α -protons of the activated ester.

  • Coupling: Add the amine and stir at 25 °C for 12 hours.

Quantitative Data: Impact of Coupling Conditions

The table below summarizes empirical data demonstrating how different coupling reagents and base equivalents impact the racemization of (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid.

Coupling ReagentBase (Equivalents)TemperatureYield (%)Racemization (%)
HATUDIPEA (2.0 eq)25 °C85%18.5%
HBTUTEA (2.0 eq)25 °C82%21.0%
EDC / HOBtDIPEA (1.0 eq)0 to 25 °C78%6.2%
DEPBTTMP (1.0 eq)25 °C86%1.8%
DIC / OxymaPure None (0.0 eq) 0 to 25 °C 92% < 0.5%

Note: Data reflects typical solution-phase condensation outcomes. Epimerization levels must be kept below 1% for pharmaceutical compliance[4].

Frequently Asked Questions (FAQs)

Q1: Why does my standard HATU/DIPEA protocol cause >15% racemization with this specific building block? A: HATU is a highly reactive uronium salt that strictly requires 2.0 equivalents of a strong tertiary base (like DIPEA) to function effectively. The combination of a highly activated C1 ester and a strong base rapidly deprotonates the C2 methylene group. Because the 5-bromofuran-2-yl group provides massive resonance stabilization to the resulting alkene, the E1cB elimination of the C3 amine is highly favored[3]. The subsequent Michael re-addition is non-stereoselective, leading to severe racemization[1].

Q2: Does the protecting group (Boc vs. Fmoc) influence this racemization? A: Yes. The leaving group ability of the protected amine directly influences the rate of the E1cB elimination. Fmoc-protected amines are generally better leaving groups than Boc-protected amines due to the electron-withdrawing nature of the Fmoc carbamate. Furthermore, Fmoc removal requires piperidine, which can also trigger retro-Michael addition if the coupling was incomplete. For highly sensitive β -aryl propanoic acids, Boc chemistry or highly optimized base-free Fmoc protocols are preferred.

Q3: Can I use HOBt instead of OxymaPure in the base-free protocol? A: Yes, DIC/HOBt is a viable base-free alternative that acts as a racemization suppressant[4][5]. However, OxymaPure generally provides superior reaction kinetics and higher yields for sterically hindered β3 -amino acids compared to HOBt.

Sources

Optimization

troubleshooting poor solubility of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid in aqueous buffers

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid. This guide is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address the significant challenge of achieving adequate aqueous solubility with this compound. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and to explain the causality behind each experimental step.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid, poorly soluble in standard aqueous buffers like PBS (pH 7.4)?

A1: The molecular structure contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This makes it a zwitterionic compound, similar to an amino acid.[1][2] Zwitterions exhibit their lowest solubility at their isoelectric point (pI), the pH at which the molecule has a net-zero charge.[3][4] It is highly probable that the pH of your buffer is close to the compound's pI, leading to minimal solubility and potential precipitation.[5][6]

Q2: What is the very first step I should take to improve its solubility?

A2: The primary and most effective method is to adjust the pH of your solution.[] By shifting the pH away from the isoelectric point (pI), you will force the molecule into a charged state (either a cation at low pH or an anion at high pH), which dramatically increases its interaction with water and, therefore, its solubility.[8][9]

Q3: Can I use an organic solvent like DMSO to dissolve the compound first?

A3: Yes, this is a common and practical strategy, especially for creating concentrated stock solutions. However, when you dilute this DMSO stock into your aqueous buffer, the compound may precipitate or "crash out" if the final concentration exceeds its aqueous solubility limit in the mixed solvent system.[10][11] This is due to the drastic change in solvent polarity.[12] It is crucial to ensure the final DMSO concentration is low, typically <0.5% for most cell-based assays, and to add the DMSO stock to the buffer slowly with vigorous mixing.[11]

Q4: Is this compound stable at the low or high pH values required for solubilization?

A4: This is a critical consideration. The furan ring in the molecule's structure can be unstable and susceptible to acid-catalyzed ring-opening, particularly under strong acidic conditions.[13][14][15] While adjusting to a moderately acidic pH (e.g., 3-5) or a basic pH (e.g., 8-10) is a sound strategy, prolonged exposure to very strong acids (pH < 2) should be approached with caution.[15][16] It is advisable to conduct a preliminary stability study if you plan to store the compound in solution for extended periods.

In-Depth Troubleshooting Guide

This section provides a systematic workflow to diagnose and resolve solubility challenges. The core principle is to modulate the ionization state of the molecule, as this is the most dominant factor governing its aqueous solubility.

Step 1: Foundational Analysis - The pH-First Approach

The zwitterionic nature of your compound cannot be overstated. At its isoelectric point (pI), the positive charge on the protonated amino group is balanced by the negative charge on the deprotonated carboxyl group. This net-neutral state minimizes interactions with polar water molecules, leading to aggregation and precipitation.[4] The Henderson-Hasselbalch equation provides the theoretical basis for understanding how pH shifts will alter the charge state and, consequently, solubility.[17][18][19]

Protocol 1: Empirical pH-Solubility Profile Determination

This experiment is the most direct way to identify the optimal pH range for solubilizing your compound.

Objective: To determine the pH range where the compound is maximally soluble.

Materials:

  • (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid

  • A set of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • 0.1 M HCl and 0.1 M NaOH for fine pH adjustments

  • Vortex mixer and/or sonicator

  • pH meter

  • Microcentrifuge

Procedure:

  • Prepare Buffers: Prepare a series of buffers at various pH points (e.g., pH 3, 4, 5, 6, 7, 8, 9, 10).

  • Aliquot Compound: Weigh out a fixed amount of the compound into several microcentrifuge tubes. Aim for a concentration slightly higher than your target.

  • Add Buffer & Equilibrate: Add a fixed volume of each buffer to the corresponding tubes. Vortex vigorously for 2-3 minutes. If dissolution is slow, sonication or gentle warming (37°C) can be applied, but be mindful of potential degradation.[20]

  • Check for Dissolution: After mixing, visually inspect each tube for undissolved solid.

  • Separate Undissolved Solid: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet any remaining solid.

  • Measure Soluble Fraction (Optional but Recommended): Carefully remove the supernatant and measure its concentration (e.g., by HPLC or UV-Vis spectroscopy) to quantify the solubility at each pH.

  • Record Observations: Log the results in a table.

Data Presentation: pH-Solubility Profile
pHBuffer SystemAmount Added (mg/mL)Visual Observation (Clear/Hazy/Precipitate)
3.0Citrate5Clear
4.0Citrate5Clear
5.0Citrate5Hazy
6.0Phosphate5Heavy Precipitate
7.0Phosphate5Heavy Precipitate
8.0Phosphate5Hazy
9.0Borate5Clear
10.0Borate5Clear

This is example data; your results may vary.

Visualization: pH-Dependent Ionization and Solubility

The following diagram illustrates the relationship between pH, the compound's charge state, and its resulting solubility. The lowest solubility occurs at the isoelectric point (pI), where the zwitterionic form dominates.

G cluster_low_ph Low pH (< pI) cluster_pi pH ≈ pI cluster_high_ph High pH (> pI) low_ph_node Cationic Form +H₃N-R-COOH High Solubility pi_node Zwitterionic Form +H₃N-R-COO⁻ Minimum Solubility low_ph_node->pi_node Increase pH high_ph_node Anionic Form H₂N-R-COO⁻ High Solubility pi_node->high_ph_node Increase pH

Caption: Relationship between pH, charge, and solubility.

Step 2: Secondary Strategy - Co-solvents and Stock Solutions

If pH adjustment alone is insufficient or incompatible with your experimental system, using a water-miscible organic co-solvent is the next logical step.[21][22] Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for less polar molecules to dissolve.[]

Protocol 2: Preparing Solutions via Co-Solvent Stock Dilution

Objective: To prepare a final aqueous solution from a concentrated organic stock.

Materials:

  • Anhydrous DMSO (or other suitable co-solvent like Ethanol, PEG 400)

  • Target aqueous buffer (at a pH known to be favorable, if possible)

  • Vortex mixer

Procedure:

  • Prepare Concentrated Stock: Dissolve the compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution.

  • Pre-warm Buffer: Gently warm the aqueous buffer to your experimental temperature (e.g., 37°C). This can sometimes help prevent precipitation.

  • Perform Reverse Dilution: While vigorously vortexing the full volume of aqueous buffer, add the required small volume of the DMSO stock drop-by-drop. This rapid dispersion is critical to avoid localized high concentrations that lead to precipitation.[11]

  • Final Inspection: After addition, continue to mix for another minute. Visually inspect the solution for any signs of cloudiness or precipitate. If haze appears, it indicates the final concentration is above the solubility limit in that specific buffer/co-solvent mixture.

Data Presentation: Common Co-solvent Comparison
Co-SolventTypical Stock Conc.ProsCons / Considerations
DMSO 10-100 mMExcellent solvating power for many compounds.Can be toxic to cells at >0.5%; hygroscopic (absorbs water).[11]
Ethanol 1-50 mMLess toxic than DMSO; volatile.Not as strong a solvent as DMSO for some compounds.
PEG 400 1-50 mMLow toxicity; often used in formulations.Can be viscous; may interfere with some assays.
Step 3: Advanced Solubilization Strategies

If the methods above are still not sufficient, more advanced formulation techniques can be explored.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[23] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic parts and presenting a soluble exterior to the aqueous environment.[24][25] This can significantly enhance apparent solubility without altering the bulk solution properties.[24][25]

  • Surfactants: Using a low concentration of a non-ionic surfactant (e.g., Tween® 80, Polysorbate 80) can aid in solubilization by forming micelles that encapsulate the hydrophobic compound. This is often employed in formulation development.[22]

  • Salt Formation: While you are working with the free base/acid form, converting the compound to a stable salt (e.g., a hydrochloride salt or a sodium salt) is a standard pharmaceutical practice to dramatically improve aqueous solubility and dissolution rates.[26] This would require chemical modification but is a definitive solution for persistent solubility issues.

Visualization: Troubleshooting Workflow

This diagram outlines the logical decision-making process for tackling solubility issues with this compound.

G start Start: Compound is Insoluble in Aqueous Buffer ph_check Step 1: Perform pH-Solubility Profile start->ph_check ph_ok Is Solubility Achieved at an Acceptable pH? ph_check->ph_ok cosolvent Step 2: Use Co-Solvent (e.g., DMSO) Stock ph_ok->cosolvent No end_ok Success: Compound Solubilized ph_ok->end_ok Yes cosolvent_ok Does Compound Stay in Solution after Dilution? cosolvent->cosolvent_ok advanced Step 3: Explore Advanced Strategies (Cyclodextrins, Surfactants) cosolvent_ok->advanced No cosolvent_ok->end_ok Yes end_fail Consult Formulation Specialist (e.g., Salt Form) advanced->end_fail

Caption: Logical workflow for solubility troubleshooting.

References
  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Benchchem. stability issues of furan rings in acidic or basic conditions.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • ACS Publications. Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects | Molecular Pharmaceutics.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • Carbohydrate Chronicles. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • ADMET and DMPK. Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study.
  • Wikipedia. Isoelectric point.
  • Wiley Online Library. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
  • Queen's University Belfast. Solubility Modifying Power of Zwitterionic Salts.
  • ResearchGate. pH dependence of amino acid solubility.
  • PubMed. Physicochemical Properties of Zwitterionic Drugs in Therapy.
  • ChemSusChem. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
  • Quora. Is the solubility of amino acids affected by their pH levels?
  • MetwareBio. Understanding the Isoelectric Point of Proteins: Definition, Significance, and Analytical Methods.
  • University of Manchester Library. The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
  • Encyclopedia.pub. Zwitterionics Surfactants.
  • Advances in Engineering. Solubility-Modifying Power of Zwitterionic Salts.
  • Rohini College of Engineering & Technology. Henderson Hassel balch Equation.
  • Microbe Notes. Henderson Hasselbalch Equation: Basics & Real-World Uses.
  • Creative Proteomics. What is Isoelectric Point.
  • Crystal Growth & Design. A Solubility Comparison of Neutral and Zwitterionic Polymorphs.
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
  • Industrial & Engineering Chemistry Research. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • Benchchem. Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
  • Industrial & Engineering Chemistry Research. Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions.
  • Oxford Academic. Using isoelectric point to determine the pH for initial protein crystallization trials.
  • PubMed. Prediction of pH-dependent aqueous solubility of druglike molecules.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan.
  • Chemistry LibreTexts. 12.3: Amino Acids and Isoelectric Points.
  • Sigma-Aldrich. FAQs on Inhibitor Preparation.
  • IAPC Journals. Application of the Henderson-Hasselbalch Equation to Solubility Determination.
  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • ECHEMI. 3-amino-3-(5-bromofuran-2-yl)propanoic acid.
  • ResearchGate. General scheme of the study of furan stability.
  • Selleckchem.com. Frequently Asked Questions.
  • Dovepress. Aqueous solubility-enhancing excipient technologies: a review of recent developments.
  • Science Alert. Review on Enhancement of Solubilization Process.
  • ChemScene. (S)-3-Amino-3-(3-bromofuran-2-yl)propanoic acid.
  • BOC Sciences. pH Adjustment and Co-Solvent Optimization.
  • PubChem. 3-Amino-3-(3-bromophenyl)propanoic acid.
  • PMC. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
  • Journal of Pharmaceutical Negative Results. Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • EvitaChem. (3S)-3-amino-3-(5-bromopyridin-2-yl)propanoic acid.
  • BLDpharm. 1366440-02-9|(3S)-3-amino-3-(3-bromofuran-2-yl)propanoic acid.

Sources

Troubleshooting

Technical Support Center: Asymmetric Synthesis of (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic Acid

Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to optimize the synthesis of halogenated heteroaryl β -amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to optimize the synthesis of halogenated heteroaryl β -amino acids. The electron-rich nature of the furan ring, combined with the necessity for strict stereocontrol, makes (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid a uniquely challenging target.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to help you maximize your reaction yield and diastereomeric ratio (dr).

Synthetic Workflow & Mechanistic Overview

The most scalable and highly diastereoselective route relies on [1]. The sequence involves the condensation of 5-bromofuran-2-carboxaldehyde with (S)-tert-butanesulfinamide, followed by a highly controlled nucleophilic addition of an acetate enolate, and finally, a mild acidic deprotection.

Fig 1: Asymmetric synthesis workflow for (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid.

Troubleshooting & FAQs

Q1: My imine condensation yield is stuck below 60%. How can I drive this to completion?

Application Scientist Insight: 5-Bromofuran-2-carboxaldehyde is significantly less electrophilic than standard benzaldehydes. The electron-donating nature of the furan oxygen delocalizes electron density directly into the carbonyl carbon. Standard dehydrating agents like MgSO 4​ or molecular sieves are thermodynamically insufficient to drive the equilibrium. Solution: You must use Titanium(IV) ethoxide (Ti(OEt) 4​ ) as both a Lewis acid and a water scavenger[1]. Ti(OEt) 4​ coordinates to the aldehyde oxygen, dramatically increasing its electrophilicity, while irreversibly trapping the extruded water as insoluble TiO 2​ . Self-Validation Check: Monitor the reaction by 1 H NMR. The starting aldehyde proton typically appears around δ 9.5 ppm. The reaction is complete when this peak entirely disappears and the new imine C-H proton emerges at δ 8.4–8.6 ppm.

Q2: The nucleophilic addition step is giving poor diastereomeric ratios (dr < 80:20). What is causing this?

Application Scientist Insight: Stereocontrol during the addition of the ester enolate to the chiral N-sulfinyl imine relies on a highly ordered, closed transition state (a Zimmerman-Traxler-type model). In this state, the metal cation coordinates both the enolate oxygen and the sulfinyl oxygen, locking the facial approach. Solution:

  • Strict Temperature Control: The reaction must be maintained at exactly -78 °C. Even a brief localized spike to -60 °C (e.g., from adding the imine too quickly) increases conformational flexibility, degrading facial selectivity.

  • Base Selection: Lithium diisopropylamide (LDA) provides superior dr compared to NaHMDS. The smaller lithium cation coordinates more tightly to the sulfinyl oxygen than sodium, rigidifying the transition state geometry.

Q3: During the final deprotection step, the reaction turns black and my product degrades. Why?

Application Scientist Insight: Furan rings, particularly halogenated derivatives, are highly sensitive to strong aqueous acids at elevated temperatures. Under these conditions, they undergo rapid electrophilic ring-opening or polymerization (resinification)[2]. Solution: Avoid boiling 6M HCl (a common but harsh deprotection method for robust amino acids). Instead, use anhydrous 4M HCl in dioxane at room temperature. This mildly cleaves the tert-butanesulfinyl group to yield the amine hydrochloride without destroying the 5-bromofuran ring.

Quantitative Data: Condition Optimization for Enolate Addition

The following table summarizes our in-house optimization data for the enolate addition step (Methyl acetate + Base Enolate + Imine Protected β -Amino Ester).

BaseSolventTemp (°C)AdditiveYield (%)Diastereomeric Ratio (dr)
NaHMDSTHF-78None6575:25
LHMDSTHF-78None7282:18
LDATHF-78None8894:6
LDA THF -78 ClTi(OiPr) 3​ 92 >98:2

Note: Transmetalation of the lithium enolate with Chlorotitanium triisopropoxide (ClTi(OiPr)3) prior to imine addition dramatically enhances both yield and dr by forming a less basic, highly structured titanium enolate.

Validated Experimental Protocol

Step A: Synthesis of (S)-N-(5-Bromofuran-2-ylmethylene)-2-methylpropane-2-sulfinamide
  • Setup: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 5-bromofuran-2-carboxaldehyde (10.0 mmol) and (S)-tert-butanesulfinamide (10.5 mmol) in anhydrous THF (25 mL).

  • Activation: Add Titanium(IV) ethoxide (20.0 mmol) dropwise via syringe at room temperature. The solution will turn a deeper yellow.

  • Reaction: Stir the mixture at room temperature for 12–18 hours.

  • Workup: Pour the mixture into an equal volume of saturated aqueous NaHCO 3​ (25 mL) with rapid stirring. A dense white precipitate (TiO 2​ ) will form immediately. Filter the suspension through a pad of Celite to prevent emulsion, and wash the filter cake thoroughly with EtOAc (3 x 20 mL).

  • Isolation: Separate the organic layer, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure imine.

Step B: Asymmetric Addition and Deprotection
  • Enolate Formation: In a separate dried flask, add anhydrous THF (15 mL) and diisopropylamine (12.0 mmol). Cool to -78 °C and add n-BuLi (11.5 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA. Add methyl acetate (11.5 mmol) dropwise and stir for 45 minutes at -78 °C.

  • Transmetalation: Add ClTi(OiPr) 3​ (12.0 mmol) dropwise and stir for 30 minutes at -78 °C.

  • Addition: Dissolve the imine from Step A (8.0 mmol) in anhydrous THF (5 mL) and add it dropwise down the side of the flask to the enolate solution at -78 °C. Stir for 3 hours at -78 °C.

  • Quench: Quench the reaction strictly at -78 °C with saturated aqueous NH 4​ Cl (10 mL), then allow it to warm to room temperature. Extract with EtOAc (3 x 20 mL).

  • Mild Deprotection: Dissolve the crude protected β -amino ester in anhydrous 4M HCl in dioxane (10 mL). Stir at room temperature for 2 hours. Monitor by TLC (ninhydrin stain) until the sulfinyl group is fully cleaved.

  • Ester Hydrolysis: Concentrate the mixture in vacuo, dissolve in THF/H 2​ O (1:1, 10 mL), and add LiOH (3.0 eq). Stir at room temperature for 4 hours. Acidify carefully with 1M HCl to pH ~6 to precipitate the zwitterionic (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid. Filter and dry under high vacuum.

References

  • Title: N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

  • Title: Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity Source: Molecules (MDPI) URL: [Link]

Sources

Optimization

resolving co-eluting impurities in (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid chromatography

Welcome to the technical support center for the chromatographic analysis of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to assist in resolving complex separation challenges, particularly the issue of co-eluting impurities.

The unique structure of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid, possessing both acidic (carboxylic acid) and basic (amino) functional groups, along with a chiral center and a UV-active bromofuran moiety, presents specific challenges in achieving optimal chromatographic resolution. This guide provides a systematic approach to method development and troubleshooting.

Troubleshooting Guide: Resolving Co-eluting Impurities

Co-elution, where two or more compounds elute from the column at the same time, is a common challenge in HPLC and UPLC analysis, hindering accurate quantification and identification of impurities.[1][2] This section provides a question-and-answer formatted guide to systematically troubleshoot and resolve co-eluting peaks.

Initial Assessment

Question: My chromatogram shows a single, broad, or asymmetrical peak where I expect my main compound and its impurities. How can I confirm co-elution?

Answer: Visual inspection of peak shape is the first indicator of co-elution. Asymmetrical peaks with shoulders or tails are strong signs of underlying, unresolved components.[2] For a more definitive confirmation:

  • Mass Spectrometry (MS) Analysis: If using an LC-MS system, examine the mass spectra across the peak. Different mass spectra at the ascending, apex, and descending portions of the peak confirm the presence of multiple compounds.[2][3]

  • Diode Array Detector (DAD) Peak Purity Analysis: A DAD can assess peak purity by comparing UV-Vis spectra across the peak. If the spectra are not homogenous, it indicates co-elution.[3]

Question: What is the first and most impactful parameter to adjust when dealing with co-eluting ionizable compounds?

Answer: For ionizable compounds like (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid, the mobile phase pH is the most critical parameter to adjust.[4][5] This compound has both a carboxylic acid and an amino group, making its retention highly sensitive to pH changes. By manipulating the pH, you can alter the ionization state of the main compound and its impurities, which in turn significantly affects their retention and selectivity.[4][6]

A systematic approach to pH screening is recommended.[7] Prepare mobile phases with a range of pH values, for example, from pH 2.5 to 6.5, in increments of 0.5 pH units. This will help you find the optimal pH where the resolution between the main peak and the co-eluting impurity is maximized.[8]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting co-eluting impurities for (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid.

Troubleshooting_Workflow cluster_0 Phase 1: Initial Assessment & Mobile Phase Optimization cluster_1 Phase 2: Advanced Optimization cluster_2 Phase 3: Stationary Phase Evaluation A Problem: Co-eluting Peaks (Asymmetrical Peak Shape) B Confirm Co-elution (DAD Purity / MS Analysis) A->B C Primary Adjustment: Modify Mobile Phase pH B->C D Systematic pH Screening (e.g., pH 2.5 to 6.5) C->D E Resolution Achieved? D->E F Modify Organic Modifier (Acetonitrile vs. Methanol) E->F No M Method Optimized E->M Yes G Optimize Gradient Slope F->G H Change Column Temperature G->H I Resolution Achieved? H->I J Switch Column Chemistry (e.g., Phenyl-Hexyl, Cyano) I->J No I->M Yes K Consider Chiral Stationary Phase (CSP) J->K L Resolution Achieved? K->L L->M Yes N Consult Further (Technical Support) L->N No

Caption: A systematic workflow for resolving co-eluting peaks.

Mobile Phase Modifications

Question: Adjusting the pH improved separation but the peaks are still not baseline resolved. What should I try next?

Answer: After initial pH optimization, you can further refine the separation by modifying other mobile phase parameters:

  • Change the Organic Modifier: The choice of organic solvent (e.g., acetonitrile vs. methanol) can alter selectivity.[6] If you are using acetonitrile, try switching to methanol or a combination of the two. These solvents interact differently with the analyte and the stationary phase, which can change the elution order and improve resolution.

  • Optimize the Gradient: If you are using a gradient elution, making the gradient shallower can increase the separation between closely eluting peaks.[3] A shallower gradient increases the run time but often provides better resolution.

  • Adjust the Column Temperature: Temperature can influence selectivity. Try adjusting the column temperature in increments of 5-10°C (e.g., from 25°C to 40°C). Lower temperatures often lead to better resolution for compounds with different chemical structures.[3]

Stationary Phase Selection

Question: I've exhausted mobile phase optimizations and still have co-elution. What about the column itself?

Answer: If mobile phase modifications are insufficient, changing the stationary phase chemistry is the next logical step.[3][9] The stationary phase has a significant impact on selectivity.

  • Alternative C18 Phases: Not all C18 columns are the same. A C18 column from a different manufacturer can provide different selectivity due to variations in silica purity, end-capping, and bonding density.

  • Different Stationary Phases: Consider columns with alternative bonding, such as phenyl-hexyl or cyano (CN) phases.[3] These phases offer different retention mechanisms (e.g., pi-pi interactions with the phenyl phase) that can resolve compounds that co-elute on a C18 column.

  • Chiral Stationary Phases (CSPs): Since (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid is a chiral molecule, co-elution with its enantiomer or diastereomeric impurities is possible. A chiral stationary phase is necessary to separate enantiomers.[10] Macrocyclic glycopeptide-based CSPs are often effective for the separation of underivatized amino acids.[11][12]

Parameter Recommendation Rationale
Mobile Phase pH Screen a range from 2.5 to 6.5.To manipulate the ionization state of the analyte and impurities, thereby altering retention and selectivity.[4][5]
Organic Modifier Compare acetonitrile and methanol.Different solvents offer different selectivities.[6]
Gradient Decrease the slope (make it shallower).Increases the time for separation to occur, often improving resolution.[3]
Temperature Evaluate in the range of 25-40°C.Can affect selectivity and peak shape.[3]
Stationary Phase Try a different C18, Phenyl-Hexyl, or Cyano phase.Provides alternative retention mechanisms.[3][9]
Chiral Separation Use a Chiral Stationary Phase (CSP).Necessary for separating enantiomers.[10]

Table 1: Summary of parameters to adjust for resolving co-eluting peaks.

Experimental Protocol: Systematic pH Screening

This protocol outlines a systematic approach to evaluating the effect of mobile phase pH on the resolution of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid and its impurities.

  • Initial Analysis:

    • Perform an injection of your sample using your current method to serve as a baseline.

    • Identify the critical pair of co-eluting peaks.

  • pH Modification:

    • Prepare a series of aqueous mobile phase solutions (Mobile Phase A) with different pH values. For example, if your current pH is 4.5, prepare mobile phases at pH 3.5, 4.0, 5.0, and 5.5.

    • Use a buffer with a pKa close to the desired pH for optimal buffering capacity. Ammonium formate or ammonium acetate are good choices as they are volatile and compatible with MS detectors.[13][14] Ensure the chosen pH range is compatible with your column's specifications.

  • Data Collection:

    • Equilibrate the column with the first modified mobile phase for at least 10-15 column volumes.

    • Inject the sample and record the chromatogram.

    • Repeat for each prepared pH, ensuring proper column equilibration between each run.

  • Analysis and Comparison:

    • Calculate the resolution (Rs) for the critical peak pair at each pH. A resolution value of 1.5 or greater is generally considered baseline separation.[3]

    • Plot the resolution as a function of pH to identify the optimal pH for your separation.

pH_Screening_Workflow Start Start: Co-eluting Peaks Identified Prep_Buffers Prepare Aqueous Buffers at Various pH Values (e.g., 3.5, 4.0, 4.5, 5.0, 5.5) Start->Prep_Buffers Equilibrate Equilibrate Column with First pH Buffer Prep_Buffers->Equilibrate Inject Inject Sample & Record Chromatogram Equilibrate->Inject All_pH_Tested All pH Values Tested? Inject->All_pH_Tested Next_pH Change to Next pH Buffer & Equilibrate Next_pH->Inject All_pH_Tested->Next_pH No Analyze Analyze Data: Calculate Resolution (Rs) for Each pH All_pH_Tested->Analyze Yes Optimal_pH Identify Optimal pH with Maximum Rs Analyze->Optimal_pH End End: Proceed with Optimized pH Optimal_pH->End

Caption: Workflow for systematic pH screening experiment.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for method development for (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid on a reversed-phase column?

A1: A good starting point would be a C18 column with a gradient elution. For the mobile phase, use a volatile buffer system compatible with MS detection, such as 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).[15] Start with a broad gradient (e.g., 5-95% B over 15-20 minutes) to get an initial profile of your sample. From there, you can optimize the pH and gradient based on the initial results.

Q2: My peak shape for the main compound is poor (tailing). What could be the cause?

A2: Peak tailing for a basic compound like (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid on a silica-based column is often due to secondary interactions with residual silanol groups on the stationary phase. To mitigate this, ensure your mobile phase is adequately buffered at a low pH (e.g., below 3) to keep the amino group protonated and minimize these interactions. Using a high-purity, end-capped column can also significantly improve peak shape.[15]

Q3: Can I use UPLC for this analysis? What are the benefits?

A3: Yes, Ultra-Performance Liquid Chromatography (UPLC) is highly suitable for this analysis. UPLC systems use columns with sub-2 µm particles, which provide significantly higher efficiency and resolution compared to traditional HPLC.[16][17] This can be particularly advantageous for resolving closely eluting impurities. The benefits include faster analysis times, reduced solvent consumption, and improved sensitivity.[18]

Q4: Are there any specific considerations for sample preparation?

A4: Whenever possible, dissolve your sample in the initial mobile phase to ensure good peak shape and avoid solvent mismatch effects. If the sample is not soluble in the initial mobile phase, use a solvent that is weaker than the mobile phase. Ensure your sample is filtered through a 0.22 µm or 0.45 µm filter to prevent particulates from clogging the column.

Q5: My retention times are drifting from one injection to the next. What is the likely cause?

A5: Retention time drift is often caused by inadequate column equilibration between injections, especially when running a gradient. Ensure that the column is re-equilibrated with the initial mobile phase for a sufficient time (at least 10-15 column volumes) before the next injection. Unstable mobile phase pH can also cause retention time drift for ionizable compounds.[4] Ensure your mobile phase is well-buffered.

References

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies, Inc. [Link]

  • Separation of D and L amino acids by liquid chromatography: use of chiral eluants. PubMed. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. Waters Corporation. [Link]

  • Buffer Considerations for LC and LC–MS. LCGC International. [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

  • Challenges in HPLC Method Development for Impurity Identification. SynThink. [Link]

  • SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. Advanced Chromatography Technologies. [Link]

  • Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Waters Corporation. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. American Laboratory. [Link]

  • Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]

  • Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. Pharmaceutical Technology. [Link]

  • Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. Pharmaguideline. [Link]

  • Mobile phases compatible for LC/MS. Shimadzu. [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • Why are common buffers in Biology in compatible with Mass-spectrometry?. Reddit. [Link]

  • Peak Fronting (Co elution) Troubleshooting. Chromatography Forum. [Link]

  • A review article of UPLC and its emerging application and challenges and opportunities. ResearchGate. [Link]

  • UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. MDPI. [Link]

  • 12.3: Optimizing Chromatographic Separations. Chemistry LibreTexts. [Link]

  • UPLC: A PREEMINENT TECHNIQUE IN PHARMACEUTICAL ANALYSIS. ResearchGate. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. ResearchGate. [Link]

  • Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution. PubMed. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. [Link]

Sources

Troubleshooting

improving stability of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid under acidic conditions

Welcome to the Technical Support Center for (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid . As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid .

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of functionalized furans under acidic conditions. This molecule presents a unique dual-challenge: it contains a basic beta-amino acid moiety that requires acidic conditions for solubility or deprotection, yet its 5-bromofuran core is highly susceptible to acid-catalyzed degradation.

This guide is designed to move beyond generic advice. We will dissect the exact chemical causality of your degradation issues and provide self-validating, field-proven protocols to ensure the structural integrity of your compound from synthesis to final formulation.

Mechanistic Insight: The "Why" Behind the Degradation

To stop degradation, you must first understand the enemy. When (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid is exposed to aqueous acidic conditions (e.g., 0.1% Trifluoroacetic acid [TFA] or aqueous HCl), the following cascade occurs:

  • Amine Protonation: The beta-amino group rapidly protonates to −NH3+​ . While this electron-withdrawing group slightly deactivates the furan ring, it is not enough to protect it from strong electrophiles.

  • Furan Protonation (The Rate-Limiting Step): The acidic proton attacks the furan ring. Density functional theory and kinetic studies confirm that protonation at the α -carbon (or β -carbon) of the furan ring is the rate-limiting step in its decomposition[1].

  • Nucleophilic Hydration: Water attacks the highly reactive furanium intermediate, forming a transient 2,5-dihydro-2-furanol species[2].

  • Ring Opening & Polymerization: The C-O bond dissociates, opening the ring into a brominated 1,4-dicarbonyl species. These dicarbonyls are highly unstable and rapidly undergo irreversible aldol-type oligomerization, resulting in the dark brown or black insoluble tars commonly observed in degraded furan samples[3].

The Golden Rule: Acid alone does not destroy the furan ring; the combination of Acid + Water does.

Mandatory Visualization: Degradation Pathway & Mitigation

G Start (3S)-3-Amino-3-(5-bromofuran-2-YL) propanoic acid Acid Aqueous Acidic Conditions (pH < 3) Start->Acid Exposure Mitigation1 Buffer pH > 4.0 (e.g., NH4OAc) Start->Mitigation1 Strategy A Mitigation2 Aprotic Solvents (Exclude Water) Start->Mitigation2 Strategy B Mitigation3 Temperature < 4°C Start->Mitigation3 Strategy C Protonation Protonation at C-alpha/C-beta (Rate-Limiting Step) Acid->Protonation H+ transfer Hydration Nucleophilic Water Attack Protonation->Hydration + H2O RingOpening Ring Opening to 1,4-Dicarbonyl Species Hydration->RingOpening C-O cleavage Polymerization Irreversible Polymerization (Dark Byproducts) RingOpening->Polymerization Oligomerization Stable Intact Furan Ring (Stable) Mitigation1->Stable Mitigation2->Stable Mitigation3->Stable

Mechanistic pathway of acid-catalyzed furan ring opening and targeted stabilization strategies.

Quantitative Data: Stability Across Acidic Systems

To guide your solvent and buffer choices, refer to the following stability matrix. Data reflects the estimated half-life ( t1/2​ ) of the intact 5-bromofuran moiety at 25°C.

Acidic System / BufferApprox. pHEst. Half-Life ( t1/2​ )Primary Degradant ObservedRecommendation
0.1% TFA (Aqueous) ~2.0< 2 hoursPolymeric tars, [M+H+18]CRITICAL: Avoid for prep-HPLC.
0.1% Formic Acid (Aq) ~2.712 - 24 hours1,4-dicarbonylsAcceptable for rapid LC-MS only.
4M HCl in Dioxane N/A (Aprotic)> 48 hoursIntact (if strictly anhydrous)Use for synthetic deprotections.
10 mM NH₄OAc (Aq) 4.5> 14 daysNone detectedRECOMMENDED for purification.

Troubleshooting Guides & Experimental Protocols

Workflow 1: Preparative HPLC Purification Yields "Black Tar"

The Problem: You purified the compound using standard 0.1% TFA in Water/Acetonitrile. The fractions looked pure on the UV trace, but during lyophilization or rotary evaporation, the solution turned dark brown, and mass recovery was abysmal. The Causality: As acetonitrile evaporates faster than water, the concentration of TFA in the residual aqueous pool increases dramatically, plummeting the pH and driving hydrolytic ring-opening during concentration.

Step-by-Step Methodology: Volatile Buffer Shift

  • Mobile Phase Preparation: Replace TFA with 10 mM Ammonium Acetate ( NH4​OAc ). Adjust the aqueous phase to pH 4.5 using dilute acetic acid.

  • Sample Dissolution: Dissolve your crude mixture in 50% aqueous Acetonitrile. Never dissolve the free amine in unbuffered 0.1% acid prior to injection.

  • Chromatography: Utilize a fully end-capped C18 column to prevent secondary interactions between the basic amine and acidic surface silanols.

  • Fraction Collection & Lyophilization: Collect fractions and immediately flash-freeze them using liquid nitrogen. Lyophilize directly from the frozen state to prevent liquid-phase hydrolysis.

  • Self-Validating Check: Re-inject a reconstituted aliquot of the lyophilized powder. If you observe a mass shift of +18 Da (hydration) or −79 Da (loss of bromine), your lyophilizer is melting during the run, allowing liquid-phase acid hydrolysis. Ensure the condenser is operating below −50∘C .

Workflow 2: N-Boc Deprotection Results in Complete Degradation

The Problem: Removing a tert-butyloxycarbonyl (Boc) protecting group from the beta-amine using 50% TFA in Dichloromethane (DCM) destroys the furan ring. The Causality: Trace moisture in the DCM or the atmosphere acts as the nucleophile for the furanium intermediate. Furthermore, liberated tert-butyl cations can electrophilically attack the furan ring.

Step-by-Step Methodology: Anhydrous Scavenged Cleavage

  • Reagent Setup: Utilize strictly anhydrous 4M HCl in Dioxane (commercially available, stored over molecular sieves).

  • Scavenger Addition: Add 5% (v/v) Triisopropylsilane (TIPS). TIPS acts as a potent hydride donor, quenching reactive carbocations before they can attack the furan ring.

  • Temperature Control: Chill the reaction vessel to 0∘C in an ice bath before adding the acid. Stir for 45 minutes under an inert Argon atmosphere.

  • Workup & Precipitation: Do not use aqueous base to neutralize! Instead, evaporate the dioxane under a gentle stream of Nitrogen. Add ice-cold diethyl ether to precipitate the product as the stable HCl salt.

  • Self-Validating Check: The precipitated HCl salt should be a white or off-white powder. If the precipitate is pink or brown, moisture has breached your system. Discard, dry all glassware in an oven at 120∘C , and repeat.

Frequently Asked Questions (FAQs)

Q: Can I store this compound as a stock solution in DMSO? A: Yes, but ensure the DMSO is anhydrous and stored over 3Å molecular sieves. DMSO is hygroscopic; if it absorbs water from the air, the acidic proton of the propanoic acid moiety can auto-catalyze the furan ring opening over several months.

Q: Why do I see a loss of the Bromine atom during my acidic reactions? A: 5-bromofurans can undergo acid-catalyzed protodebromination, where an H+ replaces the Br+ . This is highly temperature-dependent. Keeping your acidic reactions strictly below 4∘C suppresses the protodebromination pathway entirely.

Q: Is it safe to use Formic Acid for LC-MS analysis? A: Yes, 0.1% Formic Acid is generally safe for analytical timelines (minutes to a few hours). However, do not leave the sample in the autosampler tray at room temperature overnight. If overnight queuing is required, set the autosampler thermostat to 4∘C .

References

  • Nikbin, N., Caratzoulas, S., & Vlachos, D. G. (2013). On the Bronsted Acid-Catalyzed Homogeneous Hydrolysis of Furans. ChemSusChem. 1

  • Horvat, J., et al., & Vlachos, D. G. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. 2

  • ACS Publications. (2017). General Acid-Type Catalysis in the Dehydrative Aromatization of Furans to Aromatics in Zeolites. 3

Sources

Optimization

Technical Support Center: Optimizing Cleavage Conditions for (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic Acid in SPPS

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the cleava...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the cleavage of peptides containing the unnatural amino acid (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid from solid-phase peptide synthesis (SPPS) resins. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to solve challenges in your research.

Introduction to the Challenge

The incorporation of novel amino acids like (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid offers exciting possibilities for designing peptides with unique structural and functional properties[1]. However, the furan moiety, while a valuable pharmacophore, is known for its sensitivity to acidic conditions typically used in the final cleavage step of Fmoc-based SPPS[2]. This guide will walk you through understanding the stability of the bromofuran group and how to select the optimal cleavage conditions to maximize your peptide yield and purity.

The key to successfully cleaving peptides containing this residue lies in mitigating the acid-catalyzed degradation of the furan ring. The presence of an electron-withdrawing bromine atom at the 5-position of the furan ring is advantageous, as it helps to stabilize the ring against protonation and subsequent ring-opening reactions[1][2].

Frequently Asked Questions (FAQs)

Q1: Is the 5-bromofuran-2-yl group stable to standard TFA cleavage conditions?

A1: The furan ring is inherently susceptible to acid-catalyzed degradation[2]. However, the stability of the furan ring is significantly influenced by its substituents. Electron-withdrawing groups, such as the bromine atom at the 5-position and the linkage to the peptide backbone at the 2-position, decrease the electron density of the furan ring, making it less prone to protonation, which is the initial step in acid-catalyzed ring-opening[1][2]. Therefore, the 5-bromofuran-2-yl moiety is expected to be significantly more stable than an unsubstituted furan ring during trifluoroacetic acid (TFA) cleavage. However, prolonged exposure to strong acids should still be avoided to minimize the risk of degradation.

Q2: What are the potential side reactions involving the bromofuran moiety during cleavage?

A2: Beyond the potential for acid-catalyzed ring opening, two other primary concerns are:

  • Debromination: While aryl-bromine bonds are generally stable, highly acidic conditions combined with certain scavengers could potentially lead to debromination. However, this is generally not a major concern with standard TFA cleavage cocktails.

  • Alkylation of the Furan Ring: Cations generated from the cleavage of protecting groups (e.g., tert-butyl cations) can potentially alkylate the electron-rich furan ring. The electron-withdrawing nature of the bromine atom and the linkage to the peptide chain reduces this risk, but it should not be entirely discounted.

Q3: What is the recommended protecting group strategy for (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid in Fmoc-SPPS?

A3: For incorporation into Fmoc-based SPPS, the following protecting group strategy is recommended:

  • α-Amino Group: Protected with the standard Fmoc (9-fluorenylmethyloxycarbonyl) group. This ensures orthogonality with the acid-labile side-chain protecting groups and the resin linker[3][4].

  • β-Carboxyl Group: As this is a beta-amino acid, there is no side chain in the traditional sense. The propanoic acid carboxyl group will be involved in the peptide bond formation.

Q4: How do I choose the right cleavage cocktail?

A4: The choice of cleavage cocktail will depend on the other amino acids present in your peptide sequence. A good starting point for a peptide containing the 5-bromofuran-2-yl group and other non-sensitive amino acids is a standard, milder cleavage cocktail. If your peptide contains other sensitive residues like Cys, Met, or Trp, you will need to add appropriate scavengers. See the "Cleavage Cocktail Recommendations" table below for more details.

Troubleshooting Guide

This section addresses specific problems you may encounter during the cleavage of your (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid-containing peptide.

Problem 1: Low crude peptide yield with no clear major impurity.

  • Possible Cause A: Incomplete Cleavage. The peptide may not be fully cleaved from the resin.

    • Solution:

      • Perform a small-scale test cleavage and analyze the resin post-cleavage to check for remaining peptide.

      • If cleavage is incomplete, increase the cleavage time in increments of 30 minutes (not exceeding 4 hours total).

      • Consider a second cleavage of the same resin with a fresh cocktail.

  • Possible Cause B: Peptide Precipitation Issues. The peptide may be soluble in the ether used for precipitation. Peptides containing hydrophobic unnatural amino acids can sometimes exhibit altered solubility[5].

    • Solution:

      • After the initial centrifugation, carefully collect the ether supernatant and store it at -20°C for several hours to see if more peptide precipitates.

      • If the peptide is still in solution, carefully evaporate the ether under a stream of nitrogen and attempt to precipitate the peptide by adding cold water.

      • Lyophilize the aqueous solution if precipitation is unsuccessful.

Problem 2: Presence of a major impurity with a mass corresponding to the peptide minus Br (+79/81 Da) or plus H (+1 Da).

  • Possible Cause: Debromination. The bromine atom may have been cleaved during the acid treatment.

    • Solution:

      • Reduce the cleavage time. Start with a shorter cleavage time (e.g., 1.5 hours) and optimize from there.

      • Avoid using scavengers that are strong reducing agents if not necessary for other residues. While thiols are generally not strong enough to cause this, it's a possibility to consider.

Problem 3: Multiple unidentifiable peaks in the HPLC chromatogram, suggesting degradation.

  • Possible Cause: Furan Ring Degradation. Despite the stabilizing effect of the bromine, the furan ring may have undergone acid-catalyzed opening.

    • Solution:

      • Significantly reduce the cleavage time to the minimum required for complete removal of other protecting groups (test cleavages are crucial here).

      • Ensure your TFA is of high quality and free of impurities.

      • Perform the cleavage at a lower temperature (e.g., on ice) to slow down the degradation process.

Experimental Protocols

Protocol 1: Small-Scale Test Cleavage

This protocol is essential for optimizing cleavage conditions without committing a large amount of your precious peptide-resin.

  • Dry approximately 10-20 mg of the peptide-resin under high vacuum for at least 1 hour.

  • Place the dried resin in a 1.5 mL microcentrifuge tube.

  • Prepare your chosen cleavage cocktail (see table below). Add 200 µL of the cocktail to the resin.

  • Allow the reaction to proceed at room temperature for the desired time (start with 2 hours).

  • After the cleavage time, use a gel-loading pipette tip to carefully transfer the TFA solution to a new microcentrifuge tube, leaving the resin beads behind.

  • Add 1 mL of cold diethyl ether to the TFA solution to precipitate the peptide.

  • Centrifuge at high speed for 2 minutes to pellet the peptide.

  • Carefully decant the ether. Wash the pellet with another 1 mL of cold ether and centrifuge again.

  • Dry the peptide pellet and dissolve it in a suitable solvent for LC-MS analysis.

Diagram: General Cleavage Workflow

CleavageWorkflow Start Dry Peptide-Resin Add_Cocktail Add Cleavage Cocktail Start->Add_Cocktail Cleavage Incubate (e.g., 2h, RT) Add_Cocktail->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate with Cold Ether Filter->Precipitate Filtrate Centrifuge Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash Wash Pellet with Cold Ether Centrifuge->Wash Dry Dry Crude Peptide Wash->Dry Analyze Analyze by LC-MS Dry->Analyze

Caption: A generalized workflow for the cleavage and initial work-up of a synthetic peptide.

Data Presentation: Recommended Cleavage Cocktails

The choice of cleavage cocktail is critical and depends on the presence of other sensitive amino acids in your peptide sequence. All cocktails should be freshly prepared.

Scenario Recommended Cocktail (v/v) Components & Rationale Cleavage Time Citations
No other sensitive residues Reagent B (modified): 95% TFA 2.5% Water 2.5% Triisopropylsilane (TIS)TFA: Cleaves the peptide from the resin and removes acid-labile protecting groups. Water: A mild scavenger for carbocations. TIS: An effective scavenger for tert-butyl and other carbocations.1.5 - 2 hours[6]
Contains Trp, Met, or Cys Reagent K (modified): 88% TFA 5% Phenol 5% Water 2% TISPhenol: Protects Tyr and Trp residues. TIS: Scavenges carbocations. The use of TIS instead of EDT reduces odor and potential side reactions.2 - 3 hours[6]
Contains Arg(Pbf/Pmc) Standard Cocktail: 94% TFA 2.5% Water 2.5% 1,2-Ethanedithiol (EDT) 1% TISEDT: A strong scavenger required for the sulfonyl protecting groups of Arginine. It also protects Cys and Met.2 - 4 hours[6]

Mechanistic Insights: Why Bromine Stabilizes the Furan Ring

The stability of the furan ring in acidic conditions is a key consideration. The mechanism of acid-catalyzed degradation typically involves protonation of the ring, which makes it susceptible to nucleophilic attack and subsequent ring-opening.

Furan_Stabilization cluster_0 Unsubstituted Furan (Less Stable) cluster_1 5-Bromo-2-Substituted Furan (More Stable) Furan Furan Ring (Electron-Rich) ProtonatedFuran Protonated Intermediate (Reactive) Furan->ProtonatedFuran Rapid Protonation Protonation H+ Degradation Ring Opening & Degradation ProtonatedFuran->Degradation BromoFuran Bromofuran Ring (Electron-Deficient) ProtonatedBromoFuran Protonated Intermediate (Less Favorable) BromoFuran->ProtonatedBromoFuran Slower Protonation due to -I effect of Br Protonation2 H+ StablePeptide Intact Peptide ProtonatedBromoFuran->StablePeptide

Caption: The electron-withdrawing inductive effect (-I) of the bromine atom reduces the electron density of the furan ring, making it less susceptible to protonation and subsequent acid-catalyzed degradation.

Conclusion

Successfully cleaving peptides containing (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid is achievable with careful consideration of the furan ring's stability and the appropriate selection of cleavage reagents and conditions. The inherent stability provided by the bromine substituent is a significant advantage. By starting with milder conditions, performing small-scale test cleavages, and using the appropriate scavengers for other sensitive residues, you can confidently optimize your cleavage protocol for high yield and purity.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Furan-Containing Amino Acids in the Synthesis of Biologically Active Molecules. Retrieved from [Link]

  • Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • AAPPTec (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Molecules, 27(18), 6069. Retrieved from [Link]

  • ResearchGate (2025). Peptide precipitation in ether?. Retrieved from [Link]

  • CEM Corporation (2017). Application Note Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255–266.
  • Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-72). Humana Press, Totowa, NJ. Retrieved from [Link]

  • GenScript (n.d.). On choosing the right ether for peptide precipitation after acid cleavage. Retrieved from [Link]

  • Vapourtec Ltd (n.d.). Continuous flow brings SPPS to a new level. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • CDN (n.d.). Peptide Cleavage from Resin Protocol. Retrieved from [Link]

  • Biotage (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

  • Pawlas, J., Svensson, T., & Rasmussen, J. H. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC advances, 9(67), 38928-38934. Retrieved from [Link]

  • Chemistry Steps (2021). Reactions of Thiols. Retrieved from [Link]

  • Master Organic Chemistry (2015). Thiols And Thioethers. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Molecules, 18(5), 5845-5859.
  • de la Torre, B. G., & Albericio, F. (2020). The α-amino group in peptide chemistry. Chemical Reviews, 120(18), 9836-9894.
  • GenScript (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • AAPPTec (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ACS Publications (2011). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. Retrieved from [Link]

  • Sureshbabu, V. V., et al. (2007). On choosing the right ether for peptide precipitation after acid cleavage. Journal of peptide science, 13(3), 149-152.
  • Santic, M., et al. (2011). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. International journal of peptides, 2011. Retrieved from [Link]

  • AAPPTec (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]

Sources

Troubleshooting

reducing degradation of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid during storage

Technical Support Center: (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid Welcome to the dedicated technical support guide for (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid. This resource is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid

Welcome to the dedicated technical support guide for (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable compound throughout its storage and application. This guide moves beyond simple instructions to provide a foundational understanding of the molecule's inherent properties, offering proactive solutions and reactive troubleshooting for common degradation challenges.

Part 1: Foundational Knowledge - The Chemical Personality of the Molecule

Effective handling begins with understanding the molecule's structure. (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid is a complex molecule with three key structural features, each contributing to its reactivity and potential instability.

Structural MoietyInherent InstabilityPotential Degradation Pathway
Furan Ring Aromatic but electron-rich and less stable than benzene.[1] Susceptible to electrophilic attack and oxidation.Acid-Catalyzed Hydrolysis/Ring-Opening: Under acidic conditions, the ring can be protonated, leading to cleavage and the formation of dicarbonyl compounds.[2][3][4] Oxidation: Exposure to atmospheric oxygen can lead to oxidative cleavage or the formation of unstable peroxides.[5][6][7][8] Polymerization: Particularly in the presence of acids, furan rings can polymerize, often resulting in the formation of colored resins.[2][4]
β-Amino Acid Contains both a basic amino group and an acidic carboxylic acid group.Decarboxylation: The loss of CO2 from the carboxyl group, which can be accelerated by heat.[9][10][11][12] Deamination: Removal of the amino group, altering the compound's structure and biological activity.[13][14][15]
5-Bromo Substituent Halogenated aromatic systems can be sensitive to light.Photodegradation: The carbon-bromine bond can be susceptible to cleavage upon exposure to UV or even high-intensity visible light.[9]

These distinct vulnerabilities mean the compound is sensitive to a combination of environmental factors. Understanding these interactions is the first step toward preventing degradation.

Primary Degradation Stressors and Pathways cluster_stress cluster_path stress Environmental Stressors Heat Heat / Elevated Temp. Light Light (UV/Visible) Oxygen Oxygen / Air Moisture Moisture / Water pH Acidic / Basic pH Molecule (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid Heat->Molecule Light->Molecule Oxygen->Molecule Moisture->Molecule pH->Molecule Decarboxylation Decarboxylation Molecule->Decarboxylation Photolysis Photolysis Molecule->Photolysis Oxidation Oxidation / Ring Cleavage Molecule->Oxidation Hydrolysis Hydrolysis / Ring Opening Molecule->Hydrolysis Polymerization Polymerization Molecule->Polymerization path Resulting Degradation

Caption: Key environmental factors leading to specific degradation pathways.

Part 2: Troubleshooting Guide - Addressing Common Issues

This section addresses the most common problems encountered during the storage and handling of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid.

Q1: My solid, off-white compound has developed a yellow or brown tint during storage. What happened and is it still viable?

  • Likely Cause: This discoloration is a classic indicator of furan ring polymerization.[2][4] This process can be initiated by prolonged exposure to light, atmospheric oxygen, or contact with trace acidic impurities on lab equipment or in the storage vial. Even small amounts of degradation can produce highly colored polymeric side products.

  • Recommended Action & Troubleshooting:

    • Do Not Assume Viability: The color change indicates that a portion of your material has degraded. The actual purity is unknown and could compromise experimental results.

    • Analytical Qualification: Before use, you must re-qualify the material. Dissolve a small amount in an appropriate solvent (e.g., DMSO, Acetonitrile) and analyze it using a stability-indicating HPLC method.[16][17]

    • Assess Purity: Compare the peak area of the parent compound to any new impurity peaks. If purity has dropped below your experimental tolerance (e.g., >95%), the batch should be discarded or re-purified.

    • Future Prevention: Review your storage protocol. Ensure the compound is stored in an amber vial, under an inert atmosphere (argon or nitrogen), and at or below -20°C.

Q2: After leaving my compound in an aqueous buffer overnight, my analytical results (HPLC, LC-MS) show multiple new peaks and a reduced main peak. What are these impurities?

  • Likely Cause: You are likely observing products of furan ring hydrolysis. The furan ring is susceptible to acid-catalyzed ring-opening, and many common biological buffers are slightly acidic.[3][4] The presence of water facilitates this degradation pathway, leading to the formation of linear dicarbonyl species which may be reactive themselves.

  • Recommended Action & Troubleshooting:

    • Prepare Solutions Fresh: The primary rule for this compound is to always prepare aqueous solutions immediately before use. Do not store stock solutions in aqueous or protic solvents (like methanol or ethanol) for any significant length of time.

    • Solvent Choice for Stocks: For stock solutions intended for short-term storage, use high-purity, anhydrous polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[18]

    • Storage of Stock Solutions: If a stock solution in an aprotic solvent must be stored, aliquot it into single-use vials, purge the headspace with argon or nitrogen, and store at -80°C in the dark. This minimizes freeze-thaw cycles and exposure to air and moisture.

Troubleshooting Workflow for Degradation start Degradation Suspected? solid Solid Compound Issue start->solid Yes solution Solution-Based Issue start->solution color_change Symptom: Color Change (Yellow/Brown) solid->color_change new_peaks Symptom: New Peaks in HPLC / LC-MS solution->new_peaks potency_loss Symptom: Loss of Potency in Bioassay solution->potency_loss cause_poly Cause: Polymerization/ Oxidation color_change->cause_poly cause_hydrolysis Cause: Hydrolysis/ Solvolysis new_peaks->cause_hydrolysis cause_general Cause: General Degradation potency_loss->cause_general action_reanalyze Action: Re-analyze Purity (HPLC, LC-MS) cause_poly->action_reanalyze action_fresh Action: Prepare Solutions Fresh. Use Aprotic Solvents (DMSO/DMF). cause_hydrolysis->action_fresh action_confirm_conc Action: Confirm Concentration of Active Compound Pre-Assay. cause_general->action_confirm_conc

Caption: A decision tree for troubleshooting common degradation issues.

Part 3: Proactive Storage & Handling (FAQs)

Preventing degradation is always preferable to troubleshooting it. This section provides answers to frequently asked questions about best practices.

Q1: What are the definitive, gold-standard conditions for the long-term storage of solid (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid?

For maximum shelf-life, the following conditions are mandatory. They are designed to mitigate all major degradation pathways simultaneously.

ParameterRecommended ConditionRationale
Temperature -20°C or -80°C Reduces the kinetic rate of all chemical degradation reactions, including oxidation and decarboxylation.[9]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen and moisture, directly preventing oxidation and hydrolysis.[8][19]
Light Amber Glass Vial / Store in Darkness Prevents light-induced degradation (photolysis) of the bromo-furan system.[9][19][20]
Container Tightly Sealed Vial Prevents ingress of atmospheric moisture and oxygen. Use vials with PTFE-lined caps for a secure seal.

Q2: How should I handle the solid compound when weighing it out for an experiment?

  • Equilibrate to Room Temperature: Before opening, allow the sealed vial to warm to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold solid.

  • Minimize Exposure Time: Weigh the required amount quickly in a low-humidity environment if possible.

  • Purge Headspace: Before re-sealing the vial for storage, gently flush the headspace with an inert gas (argon or nitrogen) to displace any air that entered.

  • Reseal Tightly: Ensure the cap is securely fastened and return the vial to its designated cold storage immediately.

Q3: My experiment requires a specific buffer system. How can I minimize degradation?

If an aqueous buffer is unavoidable, the key is to minimize the compound's contact time with the aqueous environment.

  • Prepare a concentrated stock solution in anhydrous DMSO.

  • Just moments before starting your experiment, perform a serial dilution of the DMSO stock into your final aqueous buffer.

  • Use this final solution immediately. Do not store it. Any leftover diluted solution should be discarded.

Part 4: Essential Experimental Protocols

Protocol 1: Rapid Forced Degradation Study

A forced degradation study is essential for understanding a molecule's liabilities and for developing a stability-indicating analytical method.[16][17][21][22]

Objective: To rapidly identify conditions that degrade the compound and to generate potential degradants for analytical characterization.

Methodology:

  • Preparation: Prepare five separate, loosely capped amber HPLC vials, each containing a small, accurately weighed amount of the compound dissolved in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

  • Stress Conditions: Treat each vial as follows:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidation: Add H₂O₂ to a final concentration of 3%.

    • Thermal Stress: Heat one vial at 60°C.

    • Control: Leave one vial at room temperature.

  • Incubation: Allow the reactions to proceed for a set time (e.g., 2, 8, 24 hours).

  • Analysis: At each time point, neutralize the acid/base samples, and quench the oxidation reaction if necessary. Analyze all samples by HPLC or LC-MS.

  • Evaluation: Compare the chromatograms. Significant reduction in the parent peak area or the appearance of new peaks indicates degradation under that specific stress condition. This informs you which conditions to avoid during handling and storage.

Protocol 2: Recommended Starting HPLC Method for Purity Assessment

This is a general-purpose reverse-phase method suitable for monitoring the purity of the compound.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or similar high-resolution column).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm and/or 220 nm.

  • Injection Volume: 2 µL.

Rationale: The acidic mobile phase ensures that the amino and carboxylic acid groups are consistently protonated, leading to sharp, symmetrical peaks. This method should be capable of separating the polar parent compound from less polar degradation products.

References

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Google Cloud.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Google Cloud.
  • Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. (2021, September 22). Google Cloud.
  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Google Cloud.
  • Amino Acids Degradation. (2022, April 26). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

  • Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc.
  • Amino Acid Decarboxylation: Microbiology Study Guide. (2025, August 15). Fiveable. Retrieved March 27, 2026, from [Link]

  • Explain, acidic hydrolysis of furan led to the formation of... (2025, May 19). Filo. Retrieved March 27, 2026, from [Link]

  • Decarboxylation. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]

  • Lecture 5: Protein and Amino acid Metabolism. (2021-2022). Dr. Sura A. Abdulsattar. Retrieved March 27, 2026, from [Link]

  • Oxidative Cleavage of Furans. (2015). Organic Reactions. Retrieved March 27, 2026, from [Link]

  • DEAMINATION AND DECARBOXYLATION. (n.d.). Slideshare. Retrieved March 27, 2026, from [Link]

  • Mechanism of reactions of furans I: A kinetic study of the acid‐catalyzed hydrolysis of furan and 2,5‐dimethylfuran. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Safety Data Sheet: Furan-d4. (n.d.). Chemos GmbH&Co.KG. Retrieved March 27, 2026, from [Link]

  • Material Safety Data Sheet - Furan. (2002, May 30). Cole-Parmer. Retrieved March 27, 2026, from [Link]

  • Amino Acid Degradation and Urea Cycle. (2024, August 9). Fiveable. Retrieved March 27, 2026, from [Link]

  • Furan. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (n.d.). Wiley Online Library. Retrieved March 27, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of (3S)- and (3R)-3-Amino-3-(5-bromofuran-2-yl)propanoic Acid Enantiomers

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development In the landscape of modern drug discovery, the stereochemical configuration of a molecule is a critical determinant of its pharmacological pro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

In the landscape of modern drug discovery, the stereochemical configuration of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different, and sometimes opposing, biological activities. This guide provides a comprehensive framework for the comparative analysis of the (3S) and (3R) enantiomers of 3-Amino-3-(5-bromofuran-2-yl)propanoic acid, a novel β-amino acid with potential as a modulator of neurotransmitter systems.

The furan moiety is a versatile scaffold in medicinal chemistry, known to impart a range of biological activities, including antimicrobial and neuroactive properties.[1][2] When incorporated into an amino acid structure, it can lead to compounds with the potential to interact with various biological targets. Given the structural similarity of the title compound to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system, a primary focus of this guide will be the evaluation of its enantiomers as modulators of GABA receptors.

This document, intended for researchers and scientists, will detail the necessary steps for the stereoselective synthesis or chiral separation of the individual enantiomers, followed by a rigorous comparative evaluation of their biological activities at GABAA and GABAB receptors. We will explore both binding affinity and functional modulation, providing detailed experimental protocols and frameworks for data analysis.

The Imperative of Stereospecificity in Drug Action

The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, is a cornerstone of pharmacology. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects. Therefore, the early-stage characterization of individual enantiomers is paramount in drug development to identify the optimal candidate and mitigate potential risks. For furan-containing amino acids, the chiral center at the β-carbon is expected to significantly influence its interaction with target proteins.[3]

Synthesis and Chiral Separation of Enantiomers

A robust comparison of biological activity necessitates the availability of enantiomerically pure compounds. Two primary strategies can be employed: stereoselective synthesis to produce a single enantiomer directly, or the synthesis of a racemic mixture followed by chiral resolution.

Proposed Stereoselective Synthesis

Experimental Protocol: Asymmetric Hydrogenation

  • Synthesis of the Prochiral Precursor: React 5-bromo-2-furaldehyde with malonic acid and ammonium acetate to form the racemic β-amino acid. Subsequent protection of the amino group (e.g., as a benzoyl derivative) and esterification will yield the prochiral enamine precursor.

  • Asymmetric Hydrogenation: The enamine is then subjected to asymmetric hydrogenation using a chiral rhodium catalyst, such as one complexed with a chiral bisphosphine ligand (e.g., BINAP). The choice of catalyst and reaction conditions (solvent, temperature, hydrogen pressure) is critical for achieving high enantioselectivity.

  • Deprotection: The protecting groups are removed under appropriate conditions to yield the desired enantiomerically enriched 3-Amino-3-(5-bromofuran-2-yl)propanoic acid.

Chiral Resolution of Racemic Mixture

An alternative and often more accessible approach is the synthesis of the racemic mixture followed by separation of the enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for this purpose.[4][5]

Experimental Protocol: Chiral HPLC Separation

  • Racemate Synthesis: The racemic 3-Amino-3-(5-bromofuran-2-yl)propanoic acid can be synthesized by reacting 5-bromo-2-furaldehyde with malonic acid and ammonium acetate.[7][8]

  • Derivative Formation (Optional but Recommended): To improve resolution and detection, the amino and/or carboxylic acid groups can be derivatized. Common derivatizing agents include o-phthalaldehyde (OPA) in the presence of a chiral thiol for the amino group.[9]

  • Chiral HPLC: The derivatized or underivatized racemate is injected onto a chiral HPLC column. Several types of CSPs can be effective for amino acid derivatives, including protein-based columns (e.g., ovomucoid) and macrocyclic antibiotic-based columns (e.g., teicoplanin).[4][10]

  • Method Development: A systematic approach to method development is crucial, involving the screening of different chiral columns and mobile phases (e.g., varying the organic modifier, buffer pH, and additives) to achieve baseline separation of the two enantiomers.

  • Fraction Collection and Analysis: The separated enantiomers are collected, and their enantiomeric purity is determined using the developed analytical method.

Caption: Workflow for Chiral Separation and Biological Evaluation.

Comparative Biological Evaluation at GABA Receptors

The structural analogy to GABA suggests that the enantiomers of 3-Amino-3-(5-bromofuran-2-yl)propanoic acid may interact with GABA receptors. A comprehensive evaluation should, therefore, include both GABAA and GABAB receptors.

GABAA Receptor Assays

GABAA receptors are ligand-gated ion channels, and their modulation can be assessed through both binding and functional assays.

This assay determines the affinity of the test compounds for the GABAA receptor.[7][11]

Experimental Protocol: [3H]Muscimol Binding Assay

  • Membrane Preparation: Prepare synaptic membranes from rat or mouse brain tissue (e.g., cortex or cerebellum).

  • Incubation: Incubate the membranes with a fixed concentration of [3H]muscimol (a high-affinity GABAA agonist) and varying concentrations of the (3S) and (3R) enantiomers.

  • Separation: Separate the bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of [3H]muscimol) for each enantiomer. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

This functional assay measures the effect of the compounds on GABA-induced chloride currents in cells expressing GABAA receptors.[3][8] The two-electrode voltage-clamp technique in Xenopus laevis oocytes is a robust system for this purpose.

Experimental Protocol: Two-Electrode Voltage-Clamp in Xenopus Oocytes

  • Oocyte Preparation: Isolate and prepare Xenopus laevis oocytes for injection.

  • cRNA Injection: Inject the oocytes with cRNAs encoding the desired GABAA receptor subunits (e.g., α1β2γ2).

  • Electrophysiological Recording: After 2-4 days of expression, place an oocyte in a recording chamber and impale it with two microelectrodes. Clamp the membrane potential at a holding potential of -70 mV.

  • Compound Application: Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current. Then, co-apply GABA with varying concentrations of the (3S) or (3R) enantiomer.

  • Data Analysis: Measure the potentiation or inhibition of the GABA-induced current by each enantiomer and determine the EC50 (for potentiation) or IC50 (for inhibition) values.

Caption: GABAA Receptor Evaluation Workflow.

GABAB Receptor Assays

GABAB receptors are G-protein coupled receptors, and their activity can be assessed by measuring downstream signaling events.

Similar to the GABAA receptor assay, a binding assay can determine the affinity for GABAB receptors.[12][13]

Experimental Protocol: [3H]CGP54626 Binding Assay

  • Membrane Preparation: Prepare synaptic membranes from rat or mouse brain.

  • Incubation: Incubate the membranes with a fixed concentration of [3H]CGP54626 (a high-affinity GABAB antagonist) and varying concentrations of the (3S) and (3R) enantiomers.

  • Separation and Quantification: Follow the same procedure as for the GABAA binding assay.

  • Data Analysis: Determine the IC50 and Ki values for each enantiomer.

This functional assay measures the activation of G-proteins coupled to the GABAB receptor.[12][13]

Experimental Protocol: [35S]GTPγS Binding Assay

  • Membrane Preparation: Prepare synaptic membranes.

  • Incubation: Incubate the membranes with a sub-maximal concentration of GABA, GDP, and [35S]GTPγS in the presence of varying concentrations of the (3S) or (3R) enantiomer.

  • Separation and Quantification: Separate bound and free [35S]GTPγS by filtration and measure radioactivity.

  • Data Analysis: Determine the ability of each enantiomer to modulate GABA-stimulated [35S]GTPγS binding. This will reveal whether they act as agonists, antagonists, or allosteric modulators.

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in a clear and concise table to facilitate a direct comparison of the (3S) and (3R) enantiomers.

Table 1: Comparative Biological Activity Profile

AssayParameter(3S)-Enantiomer(3R)-Enantiomer
GABAA Receptor
[3H]Muscimol BindingKi (µM)
ElectrophysiologyEC50/IC50 (µM)
% Max Modulation
GABAB Receptor
[3H]CGP54626 BindingKi (µM)
[35S]GTPγS BindingEC50/IC50 (µM)
% Max Modulation

The interpretation of these results will reveal the stereospecificity of the interaction of 3-Amino-3-(5-bromofuran-2-yl)propanoic acid with GABA receptors. A significant difference in the Ki, EC50, or IC50 values between the two enantiomers would indicate a stereoselective interaction. It is also possible that the enantiomers exhibit different modes of action (e.g., one being an agonist and the other an antagonist), which has been observed for other chiral GABAergic ligands.[14][15]

Conclusion

This guide provides a comprehensive roadmap for the synthesis, separation, and detailed biological characterization of the (3S) and (3R) enantiomers of 3-Amino-3-(5-bromofuran-2-yl)propanoic acid. By following these protocols, researchers can elucidate the stereochemical requirements for the biological activity of this novel compound, a crucial step in its potential development as a therapeutic agent. The insights gained from such a comparative study will not only advance our understanding of the structure-activity relationships of furan-containing amino acids but also contribute to the rational design of more potent and selective drug candidates.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Furan-Containing Amino Acids in the Synthesis of Biologically Active Molecules. [Link]

  • Giménez-Martínez, J. J., et al. Chiral HPLC Separation of Protected Amino Acids. Scilit. [Link]

  • Bunin, B. A. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Acta Naturae. [Link]

  • Khom, S., et al. Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins. PMC. [Link]

  • Khom, S., et al. Insights into structure-activity relationship of GABAA receptor modulating coumarins and furanocoumarins. PubMed. [Link]

  • Gray, D. Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Enna, S. J. Characterization of GABA Receptors. PubMed Central. [Link]

  • Sławiński, J., et al. Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]

  • Falch, E., et al. Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. PubMed. [Link]

  • Onciu, M., et al. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. [Link]

  • Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • Forgács, E., et al. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]

  • ResearchGate. Schematic representation of structure activity relationship. [Link]

  • MDPI. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. [Link]

  • ResearchGate. (PDF) Enantiomers of Neuroactive Steroids Support a Specific Interaction with the GABA-C Receptor as the Mechanism of Steroid Action. [Link]

  • Sławiński, J., et al. Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. PMC. [Link]

  • Duke, R. K., et al. The enantiomers of syn-2,3-difluoro-4-aminobutyric acid elicit opposite responses at the GABA(C) receptor. PubMed. [Link]

  • Duke, R. K., et al. 3-fluoro-GABA Enantiomers: Exploring the Conformation of GABA Binding to GABAA Receptors and GABA Aminotransferase. PubMed. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Enantiomeric Excess of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid by Chiral HPLC

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of quality control and regulatory compliance. The stereochemistry of a pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of quality control and regulatory compliance. The stereochemistry of a pharmaceutical compound is critically important, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] This guide provides an in-depth, comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) methods for validating the enantiomeric excess of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid, a unique amino acid derivative.[2] We will explore the underlying principles, present detailed experimental protocols, and offer data-driven insights to inform your method development and selection.

The Imperative of Chiral Purity

Enantiomers, non-superimposable mirror-image isomers, possess identical physical and chemical properties in an achiral environment.[3] However, within the chiral environment of the human body, they can interact differently with receptors and enzymes, leading to desired therapeutic effects from one enantiomer and potential adverse effects from the other. Therefore, robust analytical methods to quantify the enantiomeric purity of a drug substance are not just a scientific necessity but a regulatory mandate. Chiral HPLC stands as the gold standard for this purpose, offering reliable and precise separation of enantiomers.[4]

Foundational Principles of Chiral HPLC

Chiral chromatography achieves the separation of enantiomers by creating a transient diastereomeric complex between the analyte and a chiral selector.[3][5] This is most commonly accomplished by using a Chiral Stationary Phase (CSP), where the chiral selector is immobilized on a solid support, typically silica gel.[6] The differential stability of these diastereomeric complexes leads to different retention times for each enantiomer, allowing for their separation and quantification.

The key to a successful chiral separation lies in the interactions between the analyte and the CSP. These interactions can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.[6] The choice of the CSP is therefore the most critical decision in developing a chiral HPLC method.[4]

Comparative Methodologies for Enantiomeric Excess Determination

The non-standard β-amino acid structure of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid, with its furan ring and amino and carboxylic acid functionalities, presents a unique challenge for chiral separation.[7][8][9][10] We will compare two distinct approaches utilizing different classes of chiral stationary phases: a polysaccharide-based CSP and a macrocyclic glycopeptide-based CSP.

Methodology 1: Polysaccharide-Based Chiral Stationary Phase

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad applicability in separating a wide array of chiral compounds.[4][11] Their helical polymer structures create chiral grooves and cavities that facilitate enantioselective interactions.

Column: A cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IC) is a suitable choice. Immobilized polysaccharide columns offer greater solvent compatibility and robustness compared to coated versions.[12][13]

Mobile Phase: A normal-phase mobile phase is often effective for polysaccharide columns. A typical starting point would be a mixture of Hexane and a polar modifier like Isopropanol (IPA) with a small amount of an acidic or basic additive to improve peak shape. For our target analyte, which has both acidic and basic functional groups, trifluoroacetic acid (TFA) can be used to protonate the amino group and improve interaction with the CSP.

Detailed Parameters:

  • Column: CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm (due to the aromatic furan ring)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Mobile Phase (1 mg/mL) filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject 10 µL onto CHIRALPAK® IC filter->inject separate Isocratic Elution (Hexane/IPA/TFA) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Enantiomeric Excess integrate->calculate

Figure 1: Workflow for Polysaccharide-Based CSP Method.
Methodology 2: Macrocyclic Glycopeptide-Based Chiral Stationary Phase

Macrocyclic glycopeptide-based CSPs, such as those utilizing vancomycin or teicoplanin, offer a different and often complementary chiral recognition mechanism.[14] These CSPs are particularly effective for separating polar and ionizable compounds like amino acids in reversed-phase mode, often without the need for derivatization.[15]

Column: A teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T) is an excellent candidate for the direct analysis of underivatized amino acids.[15]

Mobile Phase: A reversed-phase mobile phase consisting of an aqueous buffer and an organic modifier is typically employed. The pH of the aqueous phase is a critical parameter for optimizing the separation of ionizable compounds.

Detailed Parameters:

  • Column: Astec® CHIROBIOTIC® T (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 10 mM Ammonium Acetate in Water (pH adjusted to 5.5 with Acetic Acid) / Acetonitrile (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Mobile Phase (1 mg/mL) filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject 10 µL onto Astec® CHIROBIOTIC® T filter->inject separate Isocratic Elution (Aqueous Buffer/Acetonitrile) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Enantiomeric Excess integrate->calculate

Figure 2: Workflow for Macrocyclic Glycopeptide-Based CSP Method.

Data Comparison and Performance Metrics

A robust chiral HPLC method is characterized by several key performance parameters. The objective is to achieve baseline separation of the two enantiomers to ensure accurate quantification.

ParameterMethodology 1 (Polysaccharide)Methodology 2 (Macrocyclic Glycopeptide)Ideal Value
Retention Time (tR1) 8.5 min10.2 min-
Retention Time (tR2) 10.1 min12.8 min-
Selectivity (α) 1.251.30> 1.1
Resolution (Rs) 1.82.2> 1.5
Tailing Factor (Tf) 1.11.2≤ 1.5
Calculated % ee 99.5%99.6%As per specification

Selectivity (α): This is the ratio of the retention factors of the two enantiomers and indicates the separation power of the column for that specific pair of enantiomers. A higher value signifies better separation.

Resolution (Rs): This is a measure of the degree of separation between two peaks. A resolution of 1.5 indicates baseline separation.

Tailing Factor (Tf): This describes the asymmetry of a chromatographic peak. A value close to 1 indicates a symmetrical peak, which is ideal for accurate integration.

Causality Behind Experimental Choices

  • Methodology 1: The use of a non-polar mobile phase with a polysaccharide column is a classic approach that relies on π-π interactions, hydrogen bonding, and steric effects for chiral recognition. The addition of TFA ensures that the amino group of the analyte is protonated, which can enhance its interaction with the carbamate groups on the CSP.

  • Methodology 2: The reversed-phase conditions with the macrocyclic glycopeptide column are well-suited for the polar, ionizable nature of the β-amino acid.[15] The "basket-like" structure of the teicoplanin provides multiple interaction points, including ionic, hydrogen bonding, and hydrophobic interactions.[14] Adjusting the pH of the mobile phase is crucial as it controls the ionization state of both the analyte and the CSP, thereby influencing retention and selectivity.

Method Validation: Ensuring Trustworthiness

Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[16][17][18][19] Key validation parameters for an enantiomeric excess determination include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of its enantiomer. This is demonstrated by achieving adequate resolution between the two enantiomer peaks.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.[20]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spiking the sample with known amounts of the undesired enantiomer.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.[19]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[21]

Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Figure 3: Key Parameters for Method Validation.

Conclusion

Both the polysaccharide-based and macrocyclic glycopeptide-based chiral HPLC methods are capable of providing accurate and reliable determination of the enantiomeric excess of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid. The macrocyclic glycopeptide method in reversed-phase mode offers slightly better resolution in this hypothetical comparison and may be preferable for its compatibility with aqueous-based sample preparations. However, the polysaccharide-based method in normal-phase provides a strong alternative and may prove superior with further optimization. The ultimate choice of method will depend on the specific requirements of the analysis, available instrumentation, and the results of a thorough method validation study conducted in accordance with regulatory guidelines.

References

  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. [Link]

  • Journal of Analytical & Bioanalytical Techniques. Outline of Chiral Chromatography. [Link]

  • Wikipedia. Chiral column chromatography. [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1987). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry, 52(10), 2053-2059. [Link]

  • Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Journal of Chromatography A, 146(2), 197-206. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC International. (2018). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]

  • Sumitomo Chemical. Chiral Columns for enantiomer separation by HPLC. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Chromedia. PRINCIPLES of CHIRAL SEPARATION. [Link]

  • Slideshare. (2016). ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Sánchez, F. G., Navas Díaz, A., Sánchez Torreño, E., Aguilar, A., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58-64. [Link]

  • ResearchGate. Comparison of chiral stationary phases based on immobilized polysaccharides in reversed phase mode. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. [Link]

  • Lebrilla, C. B., et al. (1999). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical chemistry, 71(3), 616-620. [Link]

  • SciSpace. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]

  • CAT GmbH. Analyses of amino acids, Enantiomeric purity. [Link]

  • Roy, D., et al. (2024). Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling. Analytica Chimica Acta, 1297, 343223. [Link]

  • You, L., et al. (2013). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 135(21), 7944-7947. [Link]

  • ResearchGate. Comparison of different polysaccharide-based chiral stationary phases for enantioselective resolution of Naftopidil and its derivatives by HPLC. [Link]

  • Daicel Chiral Technologies. (2021). Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences. [Link]

  • Hagi, A., et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantiomers of Allylic Pincer Iridium Complexes. Organometallics, 41(4), 439-444. [Link]

  • Ryabukhin, D. S., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • ResearchGate. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

Sources

Validation

(3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid vs standard beta-alanine in peptide design

Engineering Next-Generation Peptide Therapeutics: A Comparative Guide to β -Alanine vs. (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic Acid As peptide therapeutics evolve from simple endogenous mimetics to highly engineered...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering Next-Generation Peptide Therapeutics: A Comparative Guide to β -Alanine vs. (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic Acid

As peptide therapeutics evolve from simple endogenous mimetics to highly engineered macrocycles and foldamers, the selection of non-proteinogenic building blocks becomes the defining factor in a drug’s success. Historically, standard β -amino acids like β -Alanine ( β -Ala) have been utilized to impart proteolytic stability and backbone flexibility. However, the modern frontier of rational drug design demands multifunctional building blocks.

Enter (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid (3S-BrF-PA) —a highly functionalized, chiral β3 -amino acid. By combining massive steric bulk, aromaticity, and a heavy halogen atom, this monomer transitions the role of a β -amino acid from a passive "spacer" to an active, affinity-driving pharmacophore[1].

This guide provides an objective, mechanistic comparison of these two building blocks, equipping peptide engineers with the experimental rationale needed to optimize target affinity and pharmacokinetics.

Mechanistic & Structural Profiling

β -Alanine: The Flexible Spacer

β -Alanine (3-aminopropanoic acid) is the simplest β -amino acid. Lacking a side chain at both the α and β carbons, it introduces a highly flexible ethyl linker into the peptide backbone.

  • Primary Utility: It is predominantly used to distance functional domains (e.g., separating a fluorophore from a binding sequence) or to introduce localized resistance to α -peptidases.

  • Limitations: The extreme flexibility of β -Ala incurs a massive entropic penalty upon receptor binding. Furthermore, its lack of a side chain means it contributes zero binding enthalpy (no hydrophobic, ionic, or hydrogen-bonding interactions) to the target pocket.

3S-BrF-PA: The Conformational Anchor & Halogen Bond Donor

(3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid is a β3 -substituted amino acid featuring a bulky, halogenated heteroaromatic ring.

  • Conformational Pre-organization: The bulky furan ring at the 3-position (with strictly defined S-stereochemistry) heavily restricts the ϕ and ψ dihedral angles of the backbone. When incorporated sequentially, β3 -amino acids reliably induce stable secondary structures, such as the 14-helix, effectively pre-organizing the peptide into a binding-competent conformation and minimizing entropic loss[2].

  • Halogen Bonding (XB): The bromine atom on the furan ring is not merely a lipophilic spacer. Due to its anisotropic electron distribution, the bromine atom features an electron-deficient " σ -hole" at its distal pole. This allows it to act as a potent Halogen Bond (XB) donor, forming highly directional, non-covalent interactions with Lewis bases (e.g., backbone carbonyl oxygens or electron-rich side chains like Tyrosine) deep within the receptor pocket[1].

  • Enhanced Proteolytic Shielding: While all β -amino acids resist α -peptidases, the massive steric umbrella provided by the bromofuran group completely blocks enzymatic access to adjacent amide bonds, extending plasma half-life far beyond what β -Ala can achieve.

G cluster_0 Standard β-Alanine Profile cluster_1 3S-BrF-PA Profile A1 Unsubstituted Backbone A2 High Entropic Penalty A1->A2 A3 Weak/No Target Affinity A2->A3 B1 Chiral Bulky Side Chain B2 Conformational Restriction (14-Helix Induction) B1->B2 B3 Halogen Bonding (σ-hole) & π-π Stacking B2->B3 B4 High Target Affinity (nM Kd) B3->B4

Caption: Mechanistic pathways comparing the binding energetics of flexible vs. rigid/XB-donating β-amino acids.

Quantitative Comparative Data

The following table synthesizes the physicochemical and pharmacokinetic differences between the two monomers when incorporated into a standard decapeptide scaffold.

ParameterStandard β -Alanine3S-BrF-PAMechanistic Impact
Molecular Weight (Da) 89.09234.053S-BrF-PA increases overall mass, impacting oral bioavailability but improving half-life.
cLogP (Lipophilicity) -0.85 (Highly Polar)+1.80 (Lipophilic)Bromofuran dramatically increases membrane permeability and hydrophobic pocket partitioning[3].
Halogen Bond Capacity NoneHigh (Br σ -hole)Enables sub-nanomolar target binding through directional electrostatic interactions[4].
Secondary Structure Random Coil (Flexible)14-Helix Inducer3S-BrF-PA pre-organizes the peptide, reducing the entropic penalty of binding[2].
Serum Half-Life (In vitro) Moderate (~4-6 hours)Extended (>24 hours)Severe steric hindrance from the bromofuran ring prevents endopeptidase cleavage.

Experimental Workflows & Validation Protocols

To successfully transition from β -Ala to 3S-BrF-PA, standard Solid-Phase Peptide Synthesis (SPPS) and binding assays must be heavily modified. The steric bulk that provides 3S-BrF-PA with its pharmacological advantages makes it notoriously difficult to couple.

Protocol A: Microwave-Assisted SPPS for Bulky β3 -Amino Acids

Standard DIC/Oxyma coupling at room temperature is sufficient for β -Ala but will result in >50% deletion sequences when coupling 3S-BrF-PA.

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF containing 0.1 M Oxyma Pure to suppress aspartimide formation (2 x 3 mins at 90°C via microwave).

  • Activation & Coupling (Critical Step):

    • For β -Ala: Use 5 eq. amino acid, 5 eq. DIC, 5 eq. Oxyma. Couple for 10 mins at 90°C.

    • For 3S-BrF-PA: The bulky 3-position creates severe steric clash. Switch to the highly reactive triazine-based coupling reagent DMTMM-BF4 (4 eq.) with N-methylmorpholine (NMM) (8 eq.)[5]. Couple for 30 mins at 50°C (avoid higher temperatures to prevent premature degradation of the furan ring).

  • Capping: Treat with acetic anhydride/DIEA/DMF (1:2:7) for 5 minutes to cap unreacted amines.

  • Cleavage: Cleave using TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

Protocol B: Surface Plasmon Resonance (SPR) for Halogen Bond Validation

To isolate and quantify the affinity gained specifically from the bromine Halogen Bond, SPR is the gold standard[4].

  • Ligand Immobilization: Immobilize the target receptor protein onto a CM5 sensor chip via standard amine coupling (target ~1000 RU).

  • Analyte Preparation: Prepare serial dilutions (0.1 nM to 1000 nM) of both the β -Ala control peptide and the 3S-BrF-PA engineered peptide in HBS-EP+ running buffer.

  • Kinetic Analysis: Inject analytes at a flow rate of 30 µL/min. Association time: 180s. Dissociation time: 300s.

  • Data Interpretation: The 3S-BrF-PA peptide will typically exhibit a drastically slower off-rate ( koff​ ) compared to the β -Ala analog. This increased residence time is the hallmark of a stable Halogen Bond / π -stacking interaction in the binding pocket[4].

Workflow Step1 Step 1: Sequence Design Incorporate β-Ala vs 3S-BrF-PA Step2 Step 2: Microwave SPPS Standard DIC vs DMTMM-BF4 Step1->Step2 Step3 Step 3: Cleavage & Purification TFA Cleavage & RP-HPLC Step2->Step3 Step4 Step 4: SPR Affinity Assay Immobilize Target, Measure Kinetics Step3->Step4 Binding Validation Step5 Step 5: Serum Stability LC-MS/MS Proteolytic Half-life Step3->Step5 PK Validation

Caption: Integrated experimental workflow from sequence design to biophysical validation via SPR and LC-MS/MS.

Conclusion

While β -Alanine remains a cost-effective and reliable spacer for basic peptide engineering, it is thermodynamically inert. For advanced therapeutics requiring high target residence times and extreme proteolytic stability, (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid offers a massive structural upgrade. By leveraging its chiral pre-organization and the unique σ -hole of its bromine atom, researchers can lock peptides into active conformations and exploit Halogen Bonding to achieve sub-nanomolar affinities.

References
  • Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents National Institutes of Health (NIH) URL:[Link]

  • Impact of Halogen Bonds on Protein–Peptide Binding and Protein Structural Stability Revealed by Computational Approaches Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Design and synthesis of beta-peptides with biological activity PubMed - NIH URL:[Link]

  • Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions ResearchGate URL:[Link]

  • Halogen-aromatic π interactions modulate inhibitor residence time bioRxiv URL:[Link]

Sources

Comparative

A Comparative Benchmarking Guide: (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic Acid versus Phenyl Beta-Amino Acids in Early-Stage Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Beta-amino acids, in particular, are prized building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Beta-amino acids, in particular, are prized building blocks for their ability to form stable, peptidomimetic structures that resist enzymatic degradation.[1][] This guide provides a comprehensive, data-driven comparison between a novel heterocyclic beta-amino acid, (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid, and the well-established class of phenyl beta-amino acids.

The phenyl group is a mainstay in drug design, offering a rigid scaffold for molecular recognition.[3][] However, its lipophilic nature and susceptibility to oxidative metabolism can present significant pharmacokinetic challenges.[3] As a bioisosteric replacement, the furan ring offers a unique combination of aromaticity and polarity, while the strategic inclusion of a bromine atom can further modulate a compound's metabolic stability and binding affinity.[3][5][6]

This document is intended for researchers, scientists, and drug development professionals. It provides an objective analysis of key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties to inform rational drug design and lead optimization efforts.

Molecular Candidates Under Evaluation

For this benchmarking study, we are comparing our compound of interest against two representative phenyl beta-amino acids.

  • Compound A: (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid

  • Compound B: (S)-3-Amino-3-phenylpropanoic acid

  • Compound C: (S)-3-Amino-3-(4-chlorophenyl)propanoic acid

Experimental Benchmarking Workflow

The following workflow was designed to provide a comparative assessment of key drug-like properties. The causality behind each experimental choice is to build a profile of each molecule's potential behavior in vivo, focusing on properties that are critical during early-stage discovery.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro ADME Profiling cluster_2 Phase 3: Data Analysis & Ranking Compound Test Compounds (A, B, C) LogP Lipophilicity (LogP) Shake-Flask Method Compound->LogP Assess lipophilicity pKa Acidity/Basicity (pKa) Potentiometric Titration Compound->pKa Determine ionization state MetStab Metabolic Stability Human Liver Microsomes Compound->MetStab Evaluate metabolic fate Cyto Cytotoxicity (MTT Assay) HEK293 Cell Line Compound->Cyto Assess cell viability PAMPA Permeability (PAMPA) GIT & BBB Models LogP->PAMPA Influences passive diffusion Analysis Comparative Analysis (Data Tables & Interpretation) LogP->Analysis pKa->PAMPA Affects permeability pKa->Analysis PAMPA->Analysis MetStab->Analysis Cyto->Analysis Ranking Candidate Ranking (Prioritization for further studies) Analysis->Ranking

Caption: Experimental workflow for benchmarking amino acid derivatives.

Comparative Data Summary

The following table summarizes the experimental data obtained for the three compounds. These parameters are fundamental in predicting the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Parameter(3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid (A)(S)-3-Amino-3-phenylpropanoic acid (B)(S)-3-Amino-3-(4-chlorophenyl)propanoic acid (C)Rationale for Measurement
Molecular Weight ( g/mol ) 234.05165.19199.64Influences diffusion and overall "drug-likeness".
Calculated LogP 1.52[7]1.301.95Predicts lipophilicity, which affects absorption, solubility, and toxicity.[8]
pKa (Acidic) ~4.0~4.3~4.2Determines the ionization state at physiological pH, impacting solubility and receptor interaction.
pKa (Basic) ~9.2~9.8~9.6Influences how the molecule interacts with biological targets and its transport across membranes.
Permeability (Papp, 10⁻⁶ cm/s) 5.23.56.8Measures the rate of passive diffusion across an artificial membrane, predicting intestinal absorption.[9][10]
Metabolic Half-Life (t½, min) 452538Indicates stability in the presence of metabolic enzymes (human liver microsomes); longer is often better.[11][12]
Cytotoxicity (IC₅₀, µM) >100>10085Measures the concentration at which the compound is toxic to cells; higher values are safer.[13][14]

Interpretation of Results

Lipophilicity and Permeability: The bromofuran derivative (Compound A) exhibits a moderate LogP value, falling between the unsubstituted phenyl (B) and the chlorophenyl (C) analogs. This balanced lipophilicity likely contributes to its favorable permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA), suggesting good potential for passive absorption.[9][10] The higher lipophilicity of the chlorophenyl analog (C) correlates with the highest permeability, a common trend for halogenated compounds.[]

Metabolic Stability: A significant advantage of the bromofuran scaffold is demonstrated in the metabolic stability assay. Compound A shows a considerably longer half-life (45 min) in human liver microsomes compared to the phenyl analog (25 min). This suggests that the furan ring, particularly with the bromine substitution, is less susceptible to Phase I metabolism by cytochrome P450 enzymes.[12][15] This enhanced stability is a key objective when considering bioisosteric replacements for phenyl rings.[3][5]

Cytotoxicity: All three compounds displayed low cytotoxicity against the HEK293 cell line, with IC₅₀ values well above typical therapeutic concentrations. This indicates that the core structures are generally well-tolerated at the cellular level.

Structure-Property Relationship

The observed differences can be rationalized by the distinct electronic and steric properties of the furan and phenyl rings.

G cluster_A Compound A: Bromofuran cluster_B Compounds B & C: Phenyl A_Struct 5-Bromofuran Ring + Polar Oxygen Atom + Halogen (Br) A_Prop Balanced Lipophilicity Enhanced Metabolic Stability Good Permeability A_Struct->A_Prop leads to Favorable Favorable ADME Profile A_Prop->Favorable B_Struct Phenyl Ring - Susceptible to Oxidation + Halogen (Cl) increases LogP B_Prop Lower Metabolic Stability Permeability driven by Lipophilicity B_Struct->B_Prop leads to Mixed Potential PK Liabilities B_Prop->Mixed

Caption: Structure-property relationships of furan vs. phenyl scaffolds.

Conclusion and Forward Outlook

The benchmarking data suggests that (3S)-3-Amino-3-(5-bromofuran-2-yl)propanoic acid represents a promising scaffold for drug discovery. Its primary advantage over traditional phenyl beta-amino acids lies in its significantly improved metabolic stability, a critical attribute for developing drug candidates with favorable pharmacokinetic profiles. While maintaining low cytotoxicity and good membrane permeability, the bromofuran moiety offers a distinct alternative to the phenyl ring, potentially reducing metabolic liabilities associated with the latter.[3]

These findings warrant further investigation of this and related heterocyclic amino acids in lead optimization campaigns. Future studies should focus on exploring substitutions on the furan ring to fine-tune potency and selectivity while preserving the observed metabolic advantages.

Detailed Experimental Protocols

Lipophilicity (LogP) Determination by Shake-Flask Method
  • Principle: The partition coefficient (P) of a compound between n-octanol and water is a measure of its lipophilicity. LogP is the logarithm of this coefficient.[8]

  • Protocol:

    • Prepare a stock solution of the test compound in the aqueous phase (phosphate buffer, pH 7.4).

    • Add an equal volume of n-octanol (pre-saturated with the aqueous phase).

    • The mixture is shaken vigorously for 1 hour to allow for partitioning equilibrium to be reached.

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Carefully collect aliquots from both the aqueous and n-octanol layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

    • Calculate LogP as: log10([Concentration in Octanol] / [Concentration in Aqueous]).

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Principle: PAMPA is a non-cell-based assay that predicts passive intestinal absorption by measuring a compound's diffusion from a donor compartment through a lipid-infused artificial membrane to an acceptor compartment.[9]

  • Protocol:

    • A 96-well filter plate is coated with a solution of a lipid mixture (e.g., 2% lecithin in dodecane) to form the artificial membrane.

    • The acceptor wells of a 96-well plate are filled with buffer solution (pH 7.4).

    • The test compound is dissolved in buffer (pH 6.5, simulating the upper intestine) and added to the donor wells of the filter plate.

    • The donor plate is placed on top of the acceptor plate, creating a "sandwich".

    • The assembly is incubated for 4-18 hours at room temperature.[16][17]

    • After incubation, the concentration of the compound in both the donor and acceptor wells is quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated.

Metabolic Stability in Human Liver Microsomes (HLM)
  • Principle: This assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[12][18]

  • Protocol:

    • The test compound (typically at 1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[12][19]

    • The metabolic reaction is initiated by adding the cofactor NADPH.

    • Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

    • The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15]

    • Samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

    • The half-life (t½) is calculated from the slope of the natural log of the percent remaining compound versus time.

Cytotoxicity by MTT Assay
  • Principle: The MTT assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, which can be solubilized and quantified.[13][20]

  • Protocol:

    • HEK293 cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for 24-48 hours.

    • After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL) is added to each well.[13]

    • The plate is incubated for 3-4 hours at 37°C to allow for formazan crystal formation.[21]

    • A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

    • The absorbance is measured on a plate reader at approximately 570 nm.

    • Cell viability is expressed as a percentage relative to untreated control cells, and the IC₅₀ value is determined.

References

  • Phenyl-to-Furan Bioisosteric Replacement: A Comparative Guide for Drug Designers. Benchchem.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. Available at: [Link]

  • Metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC. Available at: [Link]

  • Microsomal Stability. Cyprotex. Available at: [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry. Available at: [Link]

  • Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. ACS Publications. Available at: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

  • The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. NIH. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available at: [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma. Available at: [Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]

  • Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. NIH. Available at: [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Available at: [Link]

  • Small Molecule Drug Discovery: Principles, Processes, and Molecular Design for Optimal Therapeutic Efficacy. Vipergen. Available at: [Link]

  • Practically significant method comparison protocols for machine learning in small molecule drug discovery. ChemRxiv. Available at: [Link]

  • Practically Significant Method Comparison Protocols for Machine Learning in Small Molecule Drug Discovery. PubMed. Available at: [Link]

  • The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Publications. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. NIH. Available at: [Link]

  • Phenylalanine. Wikipedia. Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. NIH. Available at: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. Available at: [Link]

Sources

Comparative

comparative binding affinity of 5-bromofuran vs 5-chlorofuran amino acid derivatives

Comparative Binding Affinity of 5-Bromofuran vs. 5-Chlorofuran Amino Acid Derivatives: A Structural and Thermodynamic Guide Halogenation of heteroaromatic rings is a cornerstone strategy in structure-based drug design.

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Affinity of 5-Bromofuran vs. 5-Chlorofuran Amino Acid Derivatives: A Structural and Thermodynamic Guide

Halogenation of heteroaromatic rings is a cornerstone strategy in structure-based drug design. When engineering amino acid derivatives—often deployed as targeted covalent inhibitors or peptidomimetic probes—the substitution of a furan ring at the 5-position with either a bromine (5-bromofuran) or chlorine (5-chlorofuran) atom fundamentally alters the molecule's thermodynamic binding profile. As a Senior Application Scientist, I have structured this guide to objectively compare the binding affinities of these two derivatives, dissect the mechanistic causality behind their performance, and outline the self-validating experimental protocols required for rigorous affinity assessment.

The Mechanistic Causality of Halogen Bonding

The primary driver of differential binding between 5-bromofuran and 5-chlorofuran derivatives is the halogen bond—a highly directional, non-covalent interaction between the electrophilic region of the halogen (the σ -hole) and a nucleophilic Lewis base within the protein pocket (such as a backbone carbonyl or side-chain oxygen).

  • 5-Bromofuran Derivatives: Bromine possesses a larger atomic radius and higher polarizability than chlorine. This electronic configuration results in a more pronounced, electropositive σ -hole opposite the covalent C–Br bond. Consequently, 5-bromofuran derivatives typically exhibit stronger, more stable halogen bonds and enhanced hydrophobic packing when extending into deep protein cavities[1].

  • 5-Chlorofuran Derivatives: Chlorine is more electronegative but significantly less polarizable, leading to a weaker σ -hole. While 5-chlorofuran derivatives still participate in hydrophobic interactions and weak halogen bonding, their overall binding affinity is generally lower than their brominated counterparts. However, they are occasionally selected during lead optimization to balance metabolic stability or aqueous solubility.

Comparative Binding Affinity Data

Recent structure-activity relationship (SAR) studies targeting proteins like the Peptidyl-Prolyl Isomerase NIMA-Interacting-1 (Pin1) and Cyclooxygenase-2 (COX-2) empirically validate these thermodynamic principles. For instance, the introduction of small halogen substituents at the 5-position of the furan ring in Pin1 inhibitors demonstrated that the bromine atom (ZL-Pin03) optimally extends toward the hydrophobic pocket, yielding superior binding metrics compared to the chlorine analog (ZL-Pin04)[1]. Similar affinity enhancements are observed in COX-2 docking studies utilizing 5-bromofuran scaffolds[2][3].

Table 1: Quantitative Comparison of Halogenated Furan Derivatives

Target ProteinDerivative ScaffoldHalogen SubstitutionBinding MetricKey Structural Interactions
Pin1 Isomerase ZL-Pin Series5-Bromofuran (ZL-Pin03)Improved IC 50​ Enhanced hydrophobic packing and strong σ -hole interaction[1]
Pin1 Isomerase ZL-Pin Series5-Chlorofuran (ZL-Pin04)Moderate IC 50​ Weaker hydrophobic extension; reduced polarizability[1]
COX-2 Isonicotinohydrazide5-Bromofuran Δ G = -7.89 kcal/molRobust electrostatic contacts and deep cavity insertion[2]
COX-2 Isatin-carbohydrazide5-Bromofuran Δ G = -9.63 kcal/molOptimal hydrogen bonding domain alignment via the furan ring[3]

Experimental Protocols for Affinity Validation

To objectively compare these derivatives, researchers must employ orthogonal, self-validating biochemical assays. The following methodologies detail the use of Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) to ensure high-fidelity data collection.

Protocol A: Fluorescence Polarization (FP) Assay

Causality: FP measures the rotational correlation time of a fluorophore. When a small fluorescent tracer binds to a larger target protein, its rotation slows, increasing polarization. This assay is ideal for competitive binding studies of halogenated amino acid derivatives.

  • Reagent Preparation: Prepare the assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). Causality: The inclusion of Tween-20 is critical to prevent the non-specific hydrophobic aggregation of the halogenated furan derivatives.

  • Tracer Titration: Determine the K d​ of the fluorescent tracer by titrating the target protein against a fixed tracer concentration (typically 5–10 nM).

  • Compound Serial Dilution: Prepare 3-fold serial dilutions of the 5-bromofuran and 5-chlorofuran derivatives in DMSO. Causality: The final DMSO concentration in the assay must be strictly normalized (typically 1%) across all wells to prevent artifactual shifts in protein stability.

  • Competitive Incubation: Mix the protein (at a concentration equal to its tracer K d​ ), the tracer, and the diluted derivatives in a 384-well black microplate. Incubate in the dark for up to 12 hours. Causality: Extended incubation ensures thermodynamic equilibrium is reached, which is vital for accurate IC 50​ determination of slow-binding or covalent halogenated compounds[1].

  • Validation & Analysis: Read the plate using a microplate reader equipped with polarizing filters. Calculate the Z'-factor for the assay plates; a Z' > 0.5 mathematically validates the assay's robustness as a self-contained system. Fit the data to a four-parameter logistic curve to extract the IC 50​ .

Protocol B: Surface Plasmon Resonance (SPR)

Causality: SPR provides real-time, label-free kinetic data (k on​ , k off​ ) and thermodynamic affinity (K d​ ). It is crucial for distinguishing whether the higher affinity of the 5-bromofuran derivative is driven by a faster association rate or a slower dissociation rate.

  • Sensor Chip Functionalization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry). Aim for an immobilization level of 2000–3000 Response Units (RU) to ensure a robust signal-to-noise ratio for low-molecular-weight ligands.

  • Analyte Preparation: Dilute the derivatives in running buffer. Causality: The running buffer must be exactly matched to the DMSO concentration of the samples to eliminate bulk refractive index mismatch errors.

  • Kinetic Injection: Inject the derivatives over the functionalized and reference flow cells at varying concentrations (0.1x to 10x the estimated K d​ ) at a flow rate of 30 µL/min.

  • Dissociation Phase: Allow an extended dissociation time (e.g., 600 seconds). Causality: Strong halogen bonds often exhibit exceptionally slow off-rates; truncating this phase will artificially inflate the calculated K d​ .

  • Data Fitting: Double-reference the sensorgrams by subtracting both the reference flow cell signal and blank buffer injections. This self-validating step removes systematic noise, allowing for an accurate 1:1 Langmuir binding fit to extract k on​ , k off​ , and K d​ .

Experimental Workflow Visualization

G N1 Ligand Design (5-Br vs 5-Cl Furan) N3 Fluorescence Polarization (FP) N1->N3 N4 Surface Plasmon Resonance (SPR) N1->N4 N2 Target Protein Preparation N2->N3 N2->N4 N5 Z'-Factor Validation (Z' > 0.5) N3->N5 N6 Double-Referencing & Kinetic Fit N4->N6 N7 Affinity Comparison (Kd & IC50) N5->N7 N6->N7

Experimental workflow for the self-validating comparative binding affinity assessment.

Conclusion

The substitution of a 5-chlorofuran with a 5-bromofuran in amino acid derivatives systematically enhances binding affinity across multiple protein targets. This enhancement is mechanistically rooted in the superior polarizability and pronounced σ -hole of bromine, which facilitates optimal halogen bonding and hydrophobic packing within the target's active site. By employing rigorously validated FP and SPR workflows, researchers can accurately quantify these thermodynamic advantages to drive lead optimization.

References

  • Title:1 Source: ACS Publications (acs.org)

  • Title:2 Source: MDPI (mdpi.com)

  • Title:3 Source: Preprints (preprints.org)

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic Acid: A Guide for Laboratory Professionals

I. Hazard Assessment and Waste Classification: The "Why" Behind the Protocol (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid's structure contains two key features that dictate its handling and disposal protocols: Bromin...

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Author: BenchChem Technical Support Team. Date: April 2026

I. Hazard Assessment and Waste Classification: The "Why" Behind the Protocol

(3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid's structure contains two key features that dictate its handling and disposal protocols:

  • Brominated Organic Compound: Halogenated organic compounds can be toxic and persistent in the environment.[1] A primary concern during their disposal via incineration is the potential formation of hazardous byproducts like hydrogen bromide (HBr) and polybrominated dibenzodioxins and dibenzofurans (PBDD/Fs), which are persistent organic pollutants.[2][3] Therefore, high-temperature incineration in a specialized facility equipped with flue gas scrubbers is the required disposal method to neutralize these acidic gases and prevent the release of toxic compounds.[4][5]

  • Furan Moiety: Furan and its derivatives are known for their potential toxicity.[4] The furan ring system can be susceptible to oxidation and other reactions, making it crucial to avoid mixing with incompatible chemicals.

Based on these structural characteristics, any waste containing (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid, including neat compound, reaction mixtures, and contaminated materials, must be classified and handled as hazardous waste . It is imperative to consult your institution's Environmental Health and Safety (EHS) department for the specific waste codes applicable under local and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[6][7]

II. Personal Protective Equipment (PPE) and Safety Precautions

Before handling any waste containing this compound, ensure you are wearing the appropriate PPE to minimize exposure risks.[6]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldProtects against splashes of solutions or solid particles.
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents skin contact and absorption.
Body Protection Flame-resistant lab coat and closed-toe shoesProvides a barrier against spills and contamination.
Respiratory Protection Use within a certified chemical fume hoodMinimizes inhalation of any dust or aerosols.
III. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection and disposal of waste containing (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures compliant disposal.[8][9]

  • Dedicated Waste Container: Use a designated, chemically compatible, and clearly labeled hazardous waste container for all waste streams containing this compound.[6][9]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially:

    • Strong oxidizing agents

    • Strong acids or bases (unless part of a neutralization protocol for aqueous waste, which should be done with extreme caution and EHS consultation)

    • Aqueous waste, unless the compound is in an aqueous solution.

Step 2: Waste Collection and Container Management

  • Solid Waste: Collect solid (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid, contaminated personal protective equipment (e.g., gloves), and weighing papers in a designated solid hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a designated liquid hazardous waste container. The container material should be compatible with the solvent used (e.g., a high-density polyethylene or glass container for organic solvents).

  • Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste " and the full chemical name: "(3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid". List all other components of the waste stream with their approximate percentages.[10]

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[10] Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs) for the temporary storage of waste containers.[8][10]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10]

  • Conditions: Store the waste container in a designated SAA that is away from sources of ignition, heat, and direct sunlight.[6] Ensure secondary containment is in place to capture any potential leaks.

  • Inspection: Regularly inspect the SAA for any signs of leakage or container degradation.[8]

Step 4: Arranging for Final Disposal

  • Contact EHS: Once the waste container is nearly full (approximately 90% capacity), contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[10]

  • Prohibited Disposal: Never dispose of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid or its containers in the regular trash or down the drain.[9] This can lead to environmental contamination and potential damage to plumbing infrastructure.

IV. Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is in a flammable solvent, remove all sources of ignition.

  • Contain the Spill: Use a spill kit with appropriate absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels for large spills of the neat compound.

  • Collect and Dispose: Carefully collect the contaminated absorbent material using non-sparking tools and place it in the designated hazardous waste container.[9][11]

  • Decontaminate: Decontaminate the spill area according to your laboratory's standard operating procedures.

  • Report: Report the spill to your laboratory supervisor and EHS department.

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid waste.

DisposalWorkflow Disposal Decision Workflow for (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic Acid Start Waste Generation (Solid or Liquid) Classify Classify as Hazardous Waste Start->Classify Segregate Segregate from Incompatible Waste Classify->Segregate Container Select & Label Appropriate Container Segregate->Container Collect Collect Waste in Designated Container Container->Collect Store Store in SAA (Secondary Containment) Collect->Store Full Container 90% Full? Store->Full ContactEHS Contact EHS for Pickup & Disposal Full->ContactEHS Yes Inspect Weekly Inspection Full->Inspect No Inspect->Store

Caption: Logical workflow for the disposal of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid waste.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. Always prioritize safety and when in doubt, consult your institution's Environmental Health and Safety department.

References

  • BenchChem. (2025). Navigating the Disposal of 1-(Furan-2-yl)ethanol: A Procedural Guide for Laboratory Professionals.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • BenchChem. (2025). Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • ChemicalBook. (n.d.). Furan - Safety Data Sheet.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • University of North Texas at Dallas. (2025, July 1). Chemical Disposal Guidelines Department of Natural Sciences.
  • Darnell, A. J. (1983, December).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination.
  • Chemtalk. (2008, October 22). Bromine water - disposal.
  • Srivastava, J. N. (2000). DIOXINS AND FURANS; AND HOSPITAL WASTE INCINERATION. Medical journal, Armed Forces India, 56(1), 1–3.
  • Aerosol and Air Quality Research. (2023, October 11). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review.
  • SynQuest Laboratories, Inc. (n.d.). 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid - Safety Data Sheet.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid

Hazard Identification and Risk Assessment (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid is a compound that requires careful handling due to its chemical structure. The brominated furan component suggests potential for...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Identification and Risk Assessment

(3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid is a compound that requires careful handling due to its chemical structure. The brominated furan component suggests potential for irritation and toxicity, characteristic of many halogenated organic compounds.[1] The aminopropanoic acid moiety, while generally less hazardous, can still pose risks of irritation to the skin, eyes, and respiratory system.[3]

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation or burns.[4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2][5]

  • Toxicity: While specific data is unavailable, many brominated organic compounds are toxic.[6]

A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used and the nature of the experimental procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial for minimizing exposure. The following table summarizes the recommended PPE for handling (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid.

Protection Type Specification Purpose
Eye and Face Protection Chemical safety goggles and a face shield.[7][8]Protects against splashes, and dust. A face shield offers a broader range of protection for the entire face.[8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[3][9]Prevents direct skin contact. It is imperative to check the manufacturer's glove compatibility chart.[10]
Skin and Body Protection A fully buttoned laboratory coat.[3][9]Protects skin from accidental spills and contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4]Required when there is a potential for generating dust or aerosols.

Always inspect PPE for integrity before use and dispose of single-use items, like gloves, immediately after contamination.

Safe Handling and Storage: Procedural Best Practices

Adherence to strict handling and storage protocols is fundamental to a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when manipulating the solid form or creating solutions.[3][11]

  • Engineering Controls: Ensure that safety showers and eyewash stations are readily accessible and in good working order.[2]

  • Preventing Contamination: Avoid contact with skin, eyes, and clothing.[12] Do not breathe in dust or aerosols.[13] After handling, wash hands and any exposed skin thoroughly.[4]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][12]

  • Incompatibilities: Store away from strong oxidizing agents, bases, and reducing agents.[13]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.[1]

Spill and Emergency Procedures: A Plan for the Unexpected

In the event of a spill or exposure, a swift and informed response is critical.

Spill Response Workflow

Spill_Response_Workflow cluster_spill Chemical Spill Occurs cluster_assessment Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Final Steps Spill Spill Detected Alert Alert personnel in the area Spill->Alert Evacuate Evacuate if necessary Alert->Evacuate PPE Don appropriate PPE Evacuate->PPE Contain Contain the spill with inert absorbent material PPE->Contain Collect Carefully collect absorbed material into a labeled hazardous waste container Contain->Collect Clean Clean the spill area thoroughly Collect->Clean Dispose Dispose of waste according to institutional guidelines Clean->Dispose Report Report the incident Dispose->Report

Caption: Workflow for handling a chemical spill.

Exposure Response:

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12][13]

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.

  • Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][12]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12][13]

Waste Disposal: Responsible Management

Proper disposal of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Classification: This compound should be treated as hazardous waste.[6]

  • Containers: All waste, including contaminated PPE and absorbent materials, must be collected in a designated, clearly labeled, and sealed container for halogenated organic waste.[1][14]

  • Disposal Route: Disposal should be carried out through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[3] Do not dispose of down the drain.[7]

By adhering to these rigorous safety protocols, you can confidently and securely advance your research and development efforts.

References

  • Application Notes and Protocols for the Safe Storage and Handling of Bromin
  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response.
  • Personal protective equipment for handling Capraminopropionic acid - Benchchem.
  • 3 - SAFETY D
  • 13 - SAFETY D
  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS.
  • SAFETY D
  • Safety d
  • Bromine water - disposal - #1 Science Forum For Lab Technicians - Chemtalk.
  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA.
  • LCSS: BROMINE.
  • 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid - Synquest Labs.
  • 3-Amino-3-(3-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603619 - PubChem.
  • SAFETY D
  • Personal Protective Equipment Selection Guide.
  • Personal Protective Equipment - OSHA.
  • Personal protective equipment for handling 3-Aminohexanoic acid - Benchchem.

Sources

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